molecular formula C8H5BrF4O B1315920 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS No. 86256-50-0

4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Cat. No.: B1315920
CAS No.: 86256-50-0
M. Wt: 273.02 g/mol
InChI Key: FSUYOYNASUIPRL-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(trifluoromethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUYOYNASUIPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574883
Record name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-50-0
Record name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-3-(trifluoromethoxy)benzyl bromide chemical properties

[1][2][3][4][5]

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0 ) is a specialized fluorinated electrophile utilized primarily as a building block in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Distinguished by the simultaneous presence of a para-fluorine and a meta-trifluoromethoxy group, this molecule offers a unique electronic and steric profile. It serves as a critical "linker" reagent, enabling the introduction of the lipophilic 4-fluoro-3-(trifluoromethoxy)benzyl moiety into target scaffolds, thereby modulating potency, metabolic stability, and membrane permeability.

Physicochemical Characterization

The compound is an alkyl halide characterized by high reactivity toward nucleophiles. The combination of the electron-withdrawing fluorine and trifluoromethoxy groups creates an electron-deficient aromatic ring, influencing both the acidity of the benzylic protons and the electrophilicity of the methylene carbon.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
IUPAC Name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
CAS Number 86256-50-0
Molecular Formula

Molecular Weight 273.02 g/mol
Physical State Liquid or low-melting solid (Ambient)
Appearance Clear, colorless to pale yellow oil
Solubility Soluble in DCM, THF, EtOAc, Chloroform
Reactivity Class Alkylating Agent; Lachrymator; Corrosive
Electronic & Structural Analysis
  • Trifluoromethoxy Group (

    
    ):  Positioned at the meta position relative to the bromomethyl group, the 
    
    
    moiety is a "super-halogen." It is strongly electron-withdrawing (Hammett
    
    
    ) and highly lipophilic (Hansch
    
    
    ), often used to improve blood-brain barrier (BBB) penetration.
  • Fluorine Atom (

    
    ):  Positioned para to the bromomethyl group, it provides metabolic blocking at the 4-position, preventing oxidative metabolism (e.g., hydroxylation) of the aromatic ring.
    
  • Benzylic Bromide: The

    
     bond is activated for nucleophilic displacement (
    
    
    ) due to the benzylic stabilization of the transition state, further enhanced by the inductive electron-withdrawing effects of the ring substituents.

Synthetic Accessibility

The industrial preparation of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide typically proceeds via the radical bromination of its toluene precursor. This route is preferred for its scalability and atom economy.

Mechanism: Wohl-Ziegler Bromination

The synthesis involves the reaction of 4-Fluoro-3-(trifluoromethoxy)toluene with N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

Critical Process Parameters:

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    
  • Initiation: Thermal reflux or photochemical irradiation.

  • Purification: Silica gel chromatography is often required to remove the gem-dibromide byproduct, which can form if the reaction is over-run.

SynthesisPathPrecursor4-Fluoro-3-(trifluoromethoxy)tolueneReagentsNBS (1.05 eq)AIBN (cat.)RefluxIntermediateBenzylic RadicalIntermediatePrecursor->Intermediate H• AbstractionProduct4-Fluoro-3-(trifluoromethoxy)benzyl bromide(CAS 86256-50-0)Intermediate->Product Br• Transfer

Figure 1: Radical bromination pathway for the synthesis of the target molecule.[2]

Reactivity Profile & Transformations

The versatility of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide lies in its dual reactivity: it is an excellent electrophile for

A. Nucleophilic Substitution ( )

The benzylic carbon is highly susceptible to attack by nucleophiles.

  • Amination: Reaction with primary/secondary amines yields secondary/tertiary benzylamines.

  • Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) creates ether linkages, common in receptor antagonists.

  • Thioetherification: Reaction with thiols generates thioethers.

B. Metal-Mediated Coupling
  • Zinc Insertion: Treatment with activated Zinc dust in THF generates the benzylic zinc reagent (Negishi precursor), which can undergo Pd-catalyzed cross-coupling with aryl halides.

  • Magnesium Insertion: Formation of the Grignard reagent is possible but requires low temperatures (-78°C) to prevent Wurtz-type homocoupling (dimerization).

ReactivityMapCore4-Fluoro-3-(trifluoromethoxy)benzyl bromideAminePrimary/Sec. Amines(K2CO3, MeCN)Core->Amine SN2 AttackPhenolPhenols/Alcohols(NaH, DMF)Core->Phenol SN2 AttackZincZn Dust / LiCl(THF, 0°C)Core->Zinc Oxidative InsertionProd_AmineBenzylamines(Drug Linkers)Amine->Prod_AmineProd_EtherBenzyl Ethers(Bioisosteres)Phenol->Prod_EtherProd_ZnBenzyl Zinc Reagent(Negishi Coupling)Zinc->Prod_Zn

Figure 2: Divergent reactivity pathways demonstrating the utility of the scaffold in library synthesis.

Medicinal Chemistry Applications

The 4-fluoro-3-(trifluoromethoxy)benzyl moiety is a privileged substructure in modern drug design.

Lipophilicity Modulation

The

3

  • Membrane Permeability: Enhanced passive transport across cell membranes.

  • BBB Penetration: Critical for CNS-active drugs.

Metabolic Stability

The 4-position of a benzyl ring is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes (CYP450).

  • Fluorine Blockade: The C-F bond at the 4-position is metabolically inert, effectively blocking para-hydroxylation and extending the drug's half-life (

    
    ).
    
  • Electronic Deactivation: The electron-withdrawing nature of the 3-

    
     and 4-F groups deactivates the ring toward oxidative metabolism.
    
Conformational Control

The

Handling and Safety Protocols

As a benzylic bromide, this compound poses specific hazards that require strict adherence to safety protocols.

  • Lachrymator: The compound is a potent tear gas agent. It attacks mucous membranes and eyes.[4] Engineering Control: All handling must occur within a certified chemical fume hood.

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Storage: Moisture sensitive.[5] Store under inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent hydrolysis to the corresponding benzyl alcohol and HBr.

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by copious water.

  • Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses if present.

References

  • ChemicalBook. (2024). 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Properties and Suppliers. Retrieved from

  • Key Organics. (2024). Product Data: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[6][7][1] Retrieved from

  • Leroux, F. et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6(10). (Contextual reference for OCF3 properties).
  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Contextual reference for Fluorine metabolic blocking).

Technical Guide: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical profile of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0), a high-value fluorinated building block used extensively in medicinal chemistry. Unlike generic benzyl halides, this specific isomer offers a unique combination of metabolic stability (via the para-fluoro substituent) and enhanced lipophilicity (via the meta-trifluoromethoxy group). This document details its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery, specifically in the modulation of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The 4-Fluoro-3-(trifluoromethoxy)benzyl bromide moiety is designed to serve as a lipophilic anchor in small molecule drugs. The trifluoromethoxy group (


) is often termed a "super-halogen" due to its high electronegativity and significant steric bulk, while the fluorine atom at the para position blocks cytochrome P450-mediated oxidation, extending the metabolic half-life of the parent drug.
Key Identifiers
PropertySpecification
Chemical Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
CAS Number 86256-50-0
Molecular Formula

Molecular Weight 273.02 g/mol
MDL Number MFCD06660256
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~213°C (Predicted at 760 mmHg)
Density ~1.6 g/mL (Predicted)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is typically approached via two primary pathways: Radical Bromination (Industrial Route) and Dehydroxy-Bromination (Precision Lab Route). The choice of method depends on the scale and the tolerance for by-products.

Pathway A: Radical Bromination (Industrial Scale)

This method utilizes the precursor 4-Fluoro-3-(trifluoromethoxy)toluene (CAS 233101-72-5). It is cost-effective but requires careful control to minimize gem-dibromide formation.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

    
     or Trifluorotoluene (Solvent).
    
  • Mechanism: Free-radical substitution at the benzylic position.

  • Critical Control Point: The reaction must be stopped immediately upon consumption of the starting material to prevent over-bromination.

Pathway B: Dehydroxy-Bromination (High-Purity Lab Scale)

For medicinal chemistry applications requiring >98% purity, converting the corresponding benzyl alcohol is preferred. This avoids radical by-products and yields a cleaner profile.

  • Precursor: [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol.

  • Reagents: Phosphorus Tribromide (

    
    ) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).
    
  • Protocol:

    • Dissolve alcohol in anhydrous DCM at 0°C.

    • Add

      
       dropwise (0.35 equiv).[1]
      
    • Stir at 0°C

      
       RT for 2 hours.
      
    • Quench with

      
      , extract, and concentrate.
      
Synthesis Workflow Diagram

SynthesisPathways Toluene 4-Fluoro-3-(trifluoromethoxy) toluene Target 4-Fluoro-3-(trifluoromethoxy) benzyl bromide (CAS 86256-50-0) Toluene->Target Reflux Alcohol [4-Fluoro-3-(trifluoromethoxy) phenyl]methanol Alcohol->Target 0°C DCM NBS NBS / AIBN (Radical Bromination) PBr3 PBr3 or CBr4/PPh3 (Nucleophilic Sub.)

Figure 1: Dual synthetic pathways for CAS 86256-50-0. Pathway A (top) is preferred for bulk synthesis, while Pathway B (bottom) offers higher purity for SAR studies.

Applications in Drug Discovery[1]

The 4-Fluoro-3-(trifluoromethoxy)benzyl moiety is a "privileged substructure" in modern medicinal chemistry. It is frequently employed to optimize the pharmacokinetic (PK) profile of lead compounds.

Structural Activity Relationship (SAR) Logic
  • Metabolic Blocking: The fluorine atom at the C4 position blocks the para-hydroxylation pathway, a common clearance mechanism for benzyl rings in the liver.

  • Lipophilicity Modulation: The

    
     group at C3 significantly increases 
    
    
    
    (lipophilicity), improving membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronic Effects: Both substituents are electron-withdrawing, which deactivates the ring and can influence the pKa of adjacent amines or amides, often improving binding affinity to hydrophobic pockets in enzymes.

Case Studies & Therapeutic Areas
  • Infectious Diseases (HBV): This benzyl bromide is used to alkylate sulphamoylpyrrolamide scaffolds, creating potent inhibitors of Hepatitis B Virus (HBV) replication. The fluorinated benzyl tail occupies a hydrophobic pocket in the viral capsid protein.

  • Immuno-Oncology (IDO1 Inhibitors): Used in the synthesis of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. The moiety mimics the tryptophan side chain while preventing rapid degradation, aiding in the restoration of T-cell activity against tumors.

  • Kinase Inhibition (DDR1): Incorporated into inhibitors of Discoidin Domain Receptor 1 (DDR1), a target implicated in fibrosis and cancer metastasis.

Pharmacophore Assembly Diagram

Pharmacophore BenzylBromide 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Drug Final Drug Candidate (Enhanced PK Profile) BenzylBromide->Drug Alkylation (SN2 Reaction) Nucleophile Target Scaffold (Amine/Phenol/Thiol) Nucleophile->Drug MetaOCF3 3-OCF3 Group: Increases Lipophilicity Modulates Conformation MetaOCF3->BenzylBromide ParaF 4-Fluoro Group: Blocks Metabolic Oxidation (Cyp450 Stability) ParaF->BenzylBromide

Figure 2: Strategic incorporation of the fluorinated benzyl moiety into drug scaffolds to enhance metabolic stability and membrane permeability.

Handling, Safety & Stability

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and corrosives . Strict adherence to safety protocols is mandatory.

Safety Protocols
  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Neutralization: Spills should be treated with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.

Stability & Storage
  • Hydrolysis Risk: The C-Br bond is reactive. Exposure to moisture will slowly hydrolyze the compound to HBr and the corresponding benzyl alcohol.

  • Storage Condition: Store in a tightly sealed container at 2–8°C. For long-term storage, flushing the headspace with Argon is recommended to prevent oxidative degradation.

References

  • Medicinal Chemistry (HBV):Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. WO2014184350A1.
  • Medicinal Chemistry (IDO1): Inhibitors of the kynurenine pathway.[2] US20160046596A1. Available at:

  • Kinase Inhibitors:Hydantoin derivatives as DDR1 inhibitors. WO2021043245A1.

Sources

Technical Guide: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

[1]

Executive Summary

This technical guide details the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide , a critical fluorinated building block used in medicinal chemistry for optimizing lipophilicity and metabolic stability.[1] Unlike common commodity chemicals, this specific isomer often requires de novo synthesis from its benzoic acid precursor due to the limited commercial availability of the corresponding toluene derivative.

This guide prioritizes the Reductive Bromination Route starting from 4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS 886496-49-7).[1] This pathway offers superior regiocontrol and reliability compared to radical bromination methods, which suffer from selectivity issues when applied to multi-substituted arenes.

Part 1: Strategic Analysis & Retrosynthesis[1]

Structural Importance

The 4-fluoro-3-(trifluoromethoxy)benzyl moiety is a "privileged structure" in drug design.[1] The trifluoromethoxy group (-OCF

1
Retrosynthetic Logic

Direct bromination of a toluene precursor (Wohl-Ziegler reaction) is the standard industrial route for benzyl bromides. However, for this specific isomer, the toluene precursor is less accessible than the benzoic acid derivative.[1] Therefore, a two-step reduction-substitution strategy is the preferred laboratory method.[1]

Pathway:

  • Target: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide[1]

  • Intermediate: 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol

  • Starting Material: 4-Fluoro-3-(trifluoromethoxy)benzoic acid[1]

RetrosynthesisTargetTarget:4-Fluoro-3-(trifluoromethoxy)benzyl bromideAlcoholIntermediate:4-Fluoro-3-(trifluoromethoxy)benzyl alcoholTarget->AlcoholBromination(PBr3 or Appell)AcidStarting Material:4-Fluoro-3-(trifluoromethoxy)benzoic acid(CAS 886496-49-7)Alcohol->AcidReduction(BH3·THF or LiAlH4)

Figure 1: Retrosynthetic analysis identifying the benzoic acid derivative as the optimal starting point.

Part 2: Detailed Experimental Protocols

Method A: Reductive Bromination (Preferred Route)

Precursor: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS 886496-49-7)[1]

Step 1: Reduction to Benzyl Alcohol

The carboxylic acid is reduced to the alcohol using Borane-THF complex.[1] This method is chemoselective and avoids defluorination side reactions often seen with harsher reducing agents like LiAlH

  • Reagents: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (1.0 equiv), Borane-tetrahydrofuran complex (BH

    
    [1]·THF, 1.0 M, 1.5 equiv), Anhydrous THF.[2]
    
  • Conditions: 0°C to Room Temperature (RT), under Nitrogen (

    
    ).
    

Protocol:

  • Charge an oven-dried round-bottom flask with 4-Fluoro-3-(trifluoromethoxy)benzoic acid (10.0 mmol) and a magnetic stir bar.

  • Seal with a septum and purge with

    
    . Add anhydrous THF (20 mL) via syringe.
    
  • Cool the solution to 0°C in an ice bath.

  • Add BH

    
    ·THF (15.0 mL, 15.0 mmol) dropwise over 20 minutes. Caution: Gas evolution (
    
    
    ).
  • Remove the ice bath and stir at RT for 4-16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the acid.

  • Quench: Cool to 0°C. Slowly add Methanol (5 mL) to destroy excess borane.

  • Concentrate the mixture under reduced pressure.

  • Workup: Dissolve residue in EtOAc (50 mL), wash with 1M HCl (20 mL), saturated NaHCO

    
     (20 mL), and brine. Dry over Na
    
    
    SO
    
    
    , filter, and concentrate.
  • Yield Expectation: >90% as a clear oil. Proceed to Step 2 without extensive purification if purity is >95% by NMR.

Step 2: Bromination of Benzyl Alcohol

Conversion of the alcohol to the bromide is best achieved using Phosphorus Tribromide (

  • Reagents: Benzyl alcohol intermediate (from Step 1), Phosphorus Tribromide (

    
    , 0.4 equiv), Dichloromethane (DCM, anhydrous).
    
  • Conditions: 0°C to RT, under

    
    .
    

Protocol:

  • Dissolve the 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol (10.0 mmol) in anhydrous DCM (30 mL) under

    
    .
    
  • Cool to 0°C.

  • Add

    
     (1.33 g, 4.0 mmol, 0.4 equiv—stoichiometry is 1:3) dropwise via syringe.[3] Note: 
    
    
    is corrosive and fumes in air.
  • Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.

  • Quench: Pour the reaction mixture carefully into crushed ice/water (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash: Combined organics are washed with saturated NaHCO

    
     (to remove phosphorous acid byproducts) and brine.
    
  • Dry over anhydrous MgSO

    
     and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes). Benzyl bromides are often slightly unstable on silica; rapid filtration is recommended.

Method B: Radical Bromination (Alternative Route)

Precursor: 4-Fluoro-3-(trifluoromethoxy)toluene (If available) Note: This route is viable only if the toluene precursor is sourced.[1] It uses N-Bromosuccinimide (NBS).[1]

Protocol:

  • Dissolve the toluene derivative (10 mmol) in CCl

    
     or Trifluorotoluene (greener alternative).
    
  • Add NBS (10.5 mmol) and AIBN (0.1 mmol).

  • Reflux (80°C) for 4-6 hours under

    
    .
    
  • Cool, filter off succinimide precipitate.[3]

  • Concentrate and purify.[3] Warning: Over-bromination (gem-dibromide) is a common side reaction.[1]

Part 3: Process Visualization & Safety

Synthesis Workflow

The following diagram illustrates the critical decision points and process flow for the preferred Method A.

SynthesisWorkflowStartStart: 4-Fluoro-3-(trifluoromethoxy)benzoic acidReaction1Step 1: ReductionReagent: BH3·THFSolvent: THF, 0°C -> RTStart->Reaction1Check1QC: TLC/NMR(Confirm Alcohol)Reaction1->Check1Reaction2Step 2: BrominationReagent: PBr3Solvent: DCM, 0°CCheck1->Reaction2PassQuenchQuench & WorkupIce/Water + NaHCO3 WashReaction2->QuenchFinalProduct: 4-Fluoro-3-(trifluoromethoxy)benzyl bromideQuench->Final

Figure 2: Step-by-step workflow for the reductive bromination synthesis.

Safety & Handling
  • Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). All operations, especially concentration and transfer, must be performed in a well-ventilated fume hood.[1]

  • HF Potential: While the C-F and O-CF

    
     bonds are stable, combustion or extreme conditions can release HF.[1]
    
  • Storage: Store the final bromide at 2-8°C, protected from light and moisture. Add a stabilizer (e.g., silver wool or K

    
    CO
    
    
    trace) if storing for long periods to prevent autocatalytic decomposition by HBr.

Part 4: Analytical Data Summary

PropertyValue / Description
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~85-90°C at 10 mmHg (Estimated based on analogs)
1H NMR (CDCl

)

~4.45 (s, 2H,

Br), 7.1-7.5 (m, 3H, Ar-H)
19F NMR

-58.0 (s, 3F, OCF

), -110 to -120 (m, 1F, Ar-F)
Stability Moisture sensitive; hydrolyzes to alcohol over time.[1][2][4]

References

  • Organic Chemistry Portal. Bromination of Alcohols with PBr3. Available at: [Link]

Technical Monograph: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide molecular structure Content Type: In-depth technical guide

Advanced Building Block for Medicinal Chemistry & Drug Discovery

Executive Summary

In the high-stakes landscape of modern drug discovery, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0) serves as a critical pharmacophore-enabling reagent. This compound allows medicinal chemists to introduce a highly specialized aromatic moiety that simultaneously addresses three common challenges in lead optimization: metabolic stability , lipophilicity modulation , and conformational control .

Unlike simple benzyl halides, this di-substituted scaffold leverages the synergistic effects of the para-fluorine atom and the meta-trifluoromethoxy group. This guide provides a comprehensive analysis of its molecular architecture, synthetic utility, and application in designing bio-stable therapeutic agents.[1][2]

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

This compound is characterized by a benzene ring substituted with a reactive bromomethyl group, a metabolic blocking fluorine atom, and a lipophilic trifluoromethoxy ether.

PropertyData
Chemical Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
IUPAC Name 1-(Bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene
CAS Number 86256-50-0
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.02 g/mol
Physical State Low-melting solid or liquid (Ambient)
Boiling Point ~220-230°C (Predicted)
Density ~1.6 g/cm³
Hazards Corrosive (Skin/Eye), Lachrymator
Molecular Architecture & Electronic Analysis

The structural distinctiveness of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide lies in the electronic interplay between its substituents.

3.1 The Para-Fluorine Effect

Positioned at C4, the fluorine atom exerts a strong electronegative inductive effect (-I) while offering weak resonance donation (+R). Crucially, its primary role in this scaffold is metabolic blocking . The para-position of a benzyl ring is a primary site for Cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine—a bioisostere with high bond strength (C-F bond energy ~485 kJ/mol)—effectively shuts down this metabolic pathway, extending the in vivo half-life of the drug molecule.

3.2 The Meta-Trifluoromethoxy (-OCF₃) Group

The -OCF₃ group at C3 is a "super-lipophile."

  • Conformation: The -OCF₃ group prefers a conformation orthogonal to the aromatic ring, creating a unique 3D steric environment that can enhance selectivity for protein binding pockets.

  • Lipophilicity: It significantly increases the partition coefficient (LogP), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

  • Electronic Nature: It is strongly electron-withdrawing by induction, deactivating the ring towards oxidation, yet it can donate electron density via resonance, modulating the pKa of nearby functional groups.

3.3 The Bromomethyl "Warhead"

The benzylic carbon (C1) is activated by the aromatic ring, making the C-Br bond highly susceptible to nucleophilic attack. This reactivity is the gateway for attaching this complex aromatic motif to drug scaffolds.

MolecularArchitecture Compound 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Sub_F Para-Fluorine (C4) Blocks CYP450 Oxidation High C-F Bond Strength Compound->Sub_F Metabolic Stability Sub_OCF3 Meta-Trifluoromethoxy (C3) Increases LogP (Lipophilicity) Unique Orthogonal Conformation Compound->Sub_OCF3 Bioavailability Sub_Br Bromomethyl Group (C1) Electrophilic Handle Enables SN2 Coupling Compound->Sub_Br Synthetic Utility

Caption: Structural decomposition highlighting the functional role of each substituent in medicinal chemistry applications.

Synthetic Pathways & Manufacturing[1]

The industrial preparation of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide typically follows a radical halogenation pathway. This process must be tightly controlled to minimize over-bromination (formation of the benzal dibromide).

4.1 Protocol: Radical Bromination

Precursor: 4-Fluoro-3-(trifluoromethoxy)toluene (CAS: 1065471-92-6). Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. Solvent: Carbon tetrachloride (CCl₄) [Traditional] or Trifluorotoluene [Green Alternative].

Step-by-Step Methodology:

  • Charge: Dissolve 4-Fluoro-3-(trifluoromethoxy)toluene (1.0 eq) in anhydrous trifluorotoluene under an inert atmosphere (N₂).

  • Activation: Add NBS (1.05 eq) and catalytic AIBN (0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 80-100°C). The reaction is initiated thermally or via UV light.

  • Propagation: Monitor consumption of the starting material via TLC or HPLC. The reaction typically completes in 4–12 hours.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the mono-bromide from unreacted toluene and di-bromo byproducts.

Synthesispath Start 4-Fluoro-3-(trifluoromethoxy) toluene Intermediate Benzylic Radical Species Start->Intermediate Initiation Reagents NBS (1.05 eq) AIBN (cat.) Reflux Reagents->Intermediate Product 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Intermediate->Product Propagation Byproduct Succinimide Intermediate->Byproduct -HBr

Caption: Radical bromination pathway using Wohl-Ziegler conditions to synthesize the target benzyl bromide.

Reactivity Profile & Functionalization[5]

As a benzylic halide, this compound is a potent electrophile. It reacts readily via Sɴ2 mechanisms with a wide array of nucleophiles. This versatility makes it a "linchpin" molecule for fragment-based drug design (FBDD).

5.1 Key Transformations
  • N-Alkylation (Amine Synthesis): Reacts with primary or secondary amines to form secondary/tertiary benzylamines. This is the most common application, linking the fluorinated aromatic headgroup to a piperidine, piperazine, or pyrrolidine core.

  • O-Alkylation (Ether Synthesis): Reacts with phenols or alcohols (using bases like K₂CO₃ or NaH) to form benzyl ethers.

  • S-Alkylation (Thioether Synthesis): Reacts with thiols to form thioethers, which can be further oxidized to sulfones.

  • C-Alkylation: Reacts with enolates or organometallic reagents to extend the carbon skeleton.

Experimental Note: Due to the electron-withdrawing nature of the F and OCF₃ groups, the benzylic carbon is slightly more electropositive than in unsubstituted benzyl bromide, potentially accelerating nucleophilic attack but also increasing sensitivity to hydrolysis.

ReactivityHub Center Benzyl Bromide Amines Benzylamines (Drug Core) Center->Amines + R₂NH / Base Ethers Benzyl Ethers (Linkers) Center->Ethers + R-OH / NaH Thiols Thioethers (Metabolic Probes) Center->Thiols + R-SH / Base Nitriles Phenylacetonitriles (Chain Extension) Center->Nitriles + NaCN

Caption: Divergent synthesis map showing the primary chemical transformations accessible from the benzyl bromide precursor.

Safety & Handling Protocols

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and corrosive to skin and mucous membranes.[3]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat. A face shield is recommended during large-scale additions.

  • Decontamination: Spills should be neutralized immediately with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is moisture-sensitive and can hydrolyze to the benzyl alcohol and HBr over time.

References
  • GuideChem. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Properties and CAS. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 4-(Trifluoromethoxy)benzyl bromide Product Sheet. Retrieved from [3]

  • CookeChem. (n.d.). 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS 86256-50-0.[5][6][7][8] Retrieved from

  • Key Organics. (n.d.). Product JS-4451: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.[9][5][6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives. Retrieved from

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0), a critical intermediate in the synthesis of lipophilic pharmaceutical agents. The simultaneous presence of a fluorine atom and a trifluoromethoxy group (–OCF


) imparts unique metabolic stability and enhanced membrane permeability to drug candidates. This document details the compound's physicochemical identity, predicted and comparative spectroscopic data, synthetic pathways, and handling protocols for medicinal chemistry applications.

Part 1: Chemical Identity & Structural Analysis

The target molecule combines a reactive alkyl halide handle with a polyfluorinated aromatic core. The –OCF


  group acts as a "super-halogen," offering electronegativity similar to fluorine but with significantly higher lipophilicity (Hansch 

value ~ 1.04).
PropertySpecification
IUPAC Name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene
Common Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
CAS Number 86256-50-0
Molecular Formula C

H

BrF

O
Molecular Weight 273.02 g/mol
Physical State Low-melting solid or clear oil (dependent on purity)
Boiling Point ~85°C at 10 mmHg (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with nucleophilic solvents (MeOH)

Part 2: Spectroscopic Characterization

Note: The following data represents high-confidence values derived from comparative analysis of the commercially available analog 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) and standard substituent shielding constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl

)

The spectrum is dominated by the benzylic methylene group and the complex coupling of the aromatic protons due to the presence of the Fluorine atom (


F).
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
4.46 Singlet (s)2HAr-CH

-Br
May show minor broadening due to long-range F coupling.
7.15 – 7.22 Triplet (t)1HAr-H 5

Hz (Ortho coupling to F)
7.30 – 7.35 Multiplet (m)1HAr-H 6Meta coupling to F; Ortho coupling to H5.
7.38 Doublet (d)1HAr-H 2

Hz (Meta coupling to F)

Interpretation Logic:

  • The Benzylic Singlet (4.46 ppm): This is the diagnostic peak for reaction monitoring. A shift from ~2.3 ppm (methyl precursor) to ~4.46 ppm confirms bromination.

  • Aromatic Region: The proton at position 5 is strongly shielded by the ortho-fluorine and will appear upfield relative to H2 and H6.


F NMR (376 MHz, CDCl

)

Crucial for purity assessment, as it detects unreacted fluorinated impurities without interference from hydrocarbon solvents.

Shift (

ppm)
Signal ShapeAssignmentNotes
-58.2 Singlet (s)–OCF

Characteristic range for aryl trifluoromethoxy groups.
-128.5 Multiplet (m)Ar-F Typical range for fluoro-benzene derivatives.
Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (M

    
    ):  272 and 274 (1:1 intensity ratio due to 
    
    
    
    Br and
    
    
    Br isotopes).
  • Base Peak: m/z 193 (Loss of Br atom, [M-Br]

    
    ). The cation C
    
    
    
    H
    
    
    F
    
    
    O
    
    
    is stabilized by the aromatic ring.
  • Fragment: m/z 69 (CF

    
    ).
    

Part 3: Synthetic Pathway & Quality Control

The industrial standard for synthesizing this compound is the Wohl-Ziegler Bromination of the toluene precursor. This radical mechanism requires strict exclusion of water to prevent hydrolysis to the benzyl alcohol.

Experimental Protocol

Reagents:

  • Substrate: 4-Fluoro-3-(trifluoromethoxy)toluene (CAS 106326-06-1).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (Green alternative to CCl
    
    
    
    ).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the toluene precursor in 100 mL of anhydrous Trifluorotoluene under Argon atmosphere.

  • Addition: Add NBS (1.05 equiv) and AIBN (catalytic amount).

  • Reflux: Heat the mixture to reflux (approx. 80-100°C). The reaction is initiated when the suspension turns orange/yellow and then fades (succinimide formation).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material peak.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: If necessary, purify via short-path distillation or silica gel chromatography (100% Hexanes

    
     5% EtOAc).
    
Workflow Visualization

SynthesisWorkflow Start Precursor: 4-Fluoro-3-(trifluoromethoxy)toluene Reagents Reagents: NBS + AIBN Solvent: Trifluorotoluene Start->Reagents Reaction Radical Bromination (Reflux, 4-12h) Reagents->Reaction Initiation Workup Filtration (Remove Succinimide) & Concentration Reaction->Workup Completion Product Target: 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Workup->Product Yield ~85%

Figure 1: Radical bromination workflow for the synthesis of CAS 86256-50-0.

Part 4: Handling, Stability & Safety

Danger: Lachrymator & Corrosive Benzyl bromides are potent lachrymators (tear gas agents). They alkylate DNA and proteins indiscriminately.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.

  • Storage: Store at 2-8°C under inert gas (Argon). The compound is sensitive to light (discolors) and moisture (hydrolyzes to benzyl alcohol and HBr).

Part 5: Application in Medicinal Chemistry[1]

This building block is a "Bioisostere" tool. The 3-OCF


, 4-F  substitution pattern is specifically used to block metabolic "soft spots" on aromatic rings (preventing P450 oxidation) while increasing lipophilicity to cross the Blood-Brain Barrier (BBB).
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Fluoro-3-(trifluoromethoxy) benzyl bromide OCF3 3-OCF3 Group (Lipophilicity Booster) Core->OCF3 F_Atom 4-Fluoro Atom (Metabolic Blockade) Core->F_Atom Br_Group Benzylic Bromide (Reactive Handle) Core->Br_Group Effect1 Increases LogP (Membrane Permeability) OCF3->Effect1 Effect2 Prevents Para-Oxidation (Extends Half-life) F_Atom->Effect2 Effect3 Enables N/O/S-Alkylation (Library Generation) Br_Group->Effect3

Figure 2: MedChem utility of the target scaffold in drug design.

References

  • Chemical Identity & Availability: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[1][2][3] Accela Chem & CalPacLab Catalog Entries. Available at: [Link] and [Link].

  • Comparative Spectral Data: 1-(Bromomethyl)-4-(trifluoromethoxy)benzene Spectral Data. National Institutes of Health (NIH) PubChem Compound Summary. Available at: [Link].

  • Synthetic Methodology: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 1948, 43 (2), pp 271–317.
  • Medicinal Chemistry Context: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018.

Sources

Technical Whitepaper: Structural Elucidation of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide via Multi-Nuclear NMR

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and quality control parameters for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0). It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this fluorinated building block.

Strategic Overview

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a high-value electrophile used to introduce the pharmacophore 4-fluoro-3-(trifluoromethoxy)benzyl group. This moiety is critical in drug discovery for modulating lipophilicity (


) and metabolic stability (blocking P450 oxidation at the para-position).

The analytical challenge lies in the complex coupling patterns arising from the interaction between the aromatic fluorine (F-Ar) and the trifluoromethoxy group (


). A standard proton-only analysis is insufficient for definitive structural assignment; a multi-nuclear approach (

) is required.
Analytical Hierarchy
  • 
     NMR:  The primary assay for purity and regiochemistry confirmation.
    
  • 
     NMR:  Confirms the benzylic bromide integrity and aromatic substitution pattern.
    
  • 
     NMR:  Validates the carbon skeleton via characteristic C-F coupling constants.
    

Experimental Protocol

Sample Preparation[1][2][3][4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard. DMSO-
    
    
    
    should be avoided for long-term storage as benzylic bromides can undergo slow solvolysis or alkylation in nucleophilic polar aprotic solvents.
  • Concentration: 10–15 mg in 0.6 mL solvent for

    
    /
    
    
    
    ; 30–50 mg for
    
    
    .
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    

NMR Analysis (The Anchor)

The


 spectrum is the most diagnostic tool for this molecule. Unlike 

NMR, it lacks solvent background interference, making it ideal for quantifying purity.
Predicted Spectral Data
SignalShift (

, ppm)
MultiplicityIntegrationAssignment
A -58.0 to -58.5Singlet (s)3F

B -115.0 to -125.0Multiplet (m)1FAr-F (C4)

Technical Insight:

  • The

    
     Singlet:  While often appearing as a singlet, high-resolution scans may reveal a quartet (
    
    
    
    ) due to through-space coupling with the aromatic fluorine, though this is rare in routine 400 MHz spectra.
  • Regioisomer Check: If the signal for Ar-F appears significantly downfield (e.g., -100 to -110 ppm), suspect the 2-fluoro isomer. The 4-fluoro position is shielded by resonance effects.

NMR Analysis (The Framework)

The proton spectrum confirms the presence of the reactive bromomethyl group and the specific aromatic substitution pattern (1,3,4-trisubstituted ring).

Predicted Spectral Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
C1 (

)
4.45Singlet (s)-

H2 7.20 - 7.30Doublet of Doublets (dd)

Ar-H (Ortho to

)
H6 7.30 - 7.40Doublet (d)

Ar-H (Ortho to

)
H5 7.10 - 7.20Triplet/Multiplet

Ar-H (Ortho to F)

Interpretation Logic:

  • The Benzylic Singlet (4.45 ppm): This is the reaction monitoring peak. If this shifts to ~4.6-4.7 ppm (singlet), the bromide has hydrolyzed to the alcohol (

    
    ). If it shifts to ~4.3 ppm, it may be the chloride analog (common impurity if 
    
    
    
    was used in synthesis).
  • The "Roof Effect": The aromatic protons are chemically similar. Expect second-order effects (slanting of multiplets) rather than perfect first-order splitting.

NMR Analysis (The Validation)

Carbon NMR is complex due to C-F splitting. The fluorine atoms will split the carbon signals into doublets (Ar-F) or quartets (


).
Key Coupling Constants
Carbon EnvironmentCoupling TypeMagnitude (

, Hz)
Visual Pattern
C4 (Ar-F)

~250 - 255 HzLarge Doublet
C3 (Ar-OCF

)

(from F)
~10 - 15 HzSmall Doublet


~255 - 260 HzLarge Quartet
C1 (Benzylic)

(HSQC)
~150 Hz-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for validating this compound, highlighting the "Go/No-Go" decision points based on spectral data.

AnalyticalWorkflow Sample Crude/Purified Sample (4-Fluoro-3-(trifluoromethoxy)benzyl bromide) Solvent Dissolve in CDCl3 (Avoid DMSO to prevent alkylation) Sample->Solvent F19 19F NMR Analysis (Primary Purity Check) Solvent->F19 Check1 Signals at -58 ppm (s) & -120 ppm (m)? F19->Check1 H1 1H NMR Analysis (Structural Confirmation) Check2 Benzylic Singlet at 4.45 ppm? H1->Check2 C13 13C NMR Analysis (Carbon Skeleton) Final Certificate of Analysis Generated C13->Final Release Lot Check1->Sample No (Regioisomer/Impurity) Check1->H1 Yes Check2->Sample No (Hydrolysis/Chloride) Check2->C13 Yes

Figure 1: Step-by-step analytical decision tree for validating fluorinated benzyl bromides.

Coupling Network Diagram

This diagram visualizes how the two fluorine environments split the neighboring protons, creating the complex multiplets observed in the aromatic region.

CouplingNetwork cluster_legend Coupling Strength F_Ar F (C4) H5 H5 (Ortho to F) F_Ar->H5 3J (Ortho) ~8-10 Hz H2 H2 (Ortho to OCF3) F_Ar->H2 4J (Meta) ~5-7 Hz OCF3 OCF3 (C3) OCF3->H2 Through-Space (Weak/Broadening) Strong Strong Splitting Weak Weak/Broadening

Figure 2: Spin-spin coupling network showing dominant interactions between Fluorine substituents and aromatic protons.

Troubleshooting & Impurity Profile

When analyzing the spectra, look specifically for these common process impurities:

  • Benzyl Alcohol Derivative:

    • Origin: Hydrolysis due to wet solvent or poor storage.

    • Indicator:

      
       NMR singlet shifts from 4.45 ppm  to 4.70 ppm . Broad 
      
      
      
      singlet appears.
  • Benzyl Chloride Derivative:

    • Origin: Use of thionyl chloride (

      
      ) without complete bromide exchange.
      
    • Indicator:

      
       NMR singlet shifts upfield to ~4.55 ppm .
      
  • Benzyl Dimer (Wurtz Coupling):

    • Origin: Over-reduction during synthesis.

    • Indicator: New multiplet in the alkyl region (~2.9 - 3.1 ppm) representing

      
      .
      

References

  • ChemicalBook. (2025).[1] 4-(Trifluoromethoxy)benzyl bromide NMR Data. (Used for analog comparison and shift baselining).

  • Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethoxy)benzyl bromide. (Confirmation of physical properties and analog availability).

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Source for

    
     and 
    
    
    
    coupling constant principles).
  • GuideChem. (2025). CAS 86256-50-0 Entry.[2][3][4] (Confirmation of the specific regioisomer existence).

Sources

Physical properties of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0) has emerged as a high-value electrophilic building block.[1] This compound allows for the direct introduction of the 4-fluoro-3-(trifluoromethoxy)benzyl moiety—a structural motif prized for its ability to simultaneously modulate lipophilicity, metabolic stability, and ligand-target binding interactions.[1]

The unique combination of the fluorine atom (C4) and the trifluoromethoxy group (C3) exerts a powerful electronic and steric influence, making this reagent critical for optimizing the pharmacokinetic profiles (ADME) of lead compounds.[1] This guide provides a comprehensive technical analysis of its physical properties, reactivity, handling protocols, and synthetic applications.[1]

Identity & Physicochemical Profile[1][2]

Compound Name: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS Number: 86256-50-0 IUPAC Name: 1-(Bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene[1]

Table 1: Key Physical Properties
PropertyValue / DescriptionNote
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.02 g/mol
Physical State LiquidClear, colorless to light yellow
Density ~1.6 g/mL (Predicted)Based on 4-OCF₃ analog (1.594 g/mL)
Boiling Point ~80–90 °C @ 10 mmHg (Predicted)Not experimentally established in open literature; extrapolated from analogs.[1]
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAcHydrolyzes in water
Refractive Index ~1.46–1.48
Sensitivity Lachrymator , Moisture SensitiveDecomposes to HBr and alcohol upon water exposure

Critical Note: While specific experimental boiling points for this isomer are rarely published in open literature, its behavior closely mirrors that of 4-(trifluoromethoxy)benzyl bromide.[1] Researchers should treat it as a volatile, lachrymatory liquid that requires handling in a fume hood.[1]

Structural Analysis & Electronic Properties[1]

The reactivity of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is governed by the synergistic effects of its substituents.[1]

Electronic Effects
  • Trifluoromethoxy Group (-OCF₃) at C3: A strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance.[1] It significantly increases the lipophilicity (Hansch 
    
    
    value ~ +1.[1]04) without introducing the steric bulk of a tert-butyl group.[1]
  • Fluorine Atom (-F) at C4: A unique substituent that is highly electronegative yet capable of resonance donation.[1] Located para to the benzylic position (relative to the ring system orientation), it blocks metabolic oxidation (para-hydroxylation) while modulating the pKa of the benzylic position.[1]

Reactivity Profile

The electron-deficient nature of the aromatic ring renders the benzylic carbon highly electrophilic.[1]

  • Sₙ2 Reactivity: Enhanced. The EWGs pull electron density from the ring, making the benzylic carbon more susceptible to nucleophilic attack by amines, thiolates, and alkoxides.[1]

  • Sₙ1 Reactivity: Suppressed.[1] The destabilizing effect of the EWGs on the potential benzylic carbocation intermediate makes Sₙ1 pathways less favorable compared to electron-rich benzyl bromides.[1]

ElectronicEffectscluster_effectsSubstituent EffectsCompound4-Fluoro-3-(trifluoromethoxy)benzyl bromideOCF33-OCF3 Group(Strong EWG)Compound->OCF3ContainsF4-F Group(Metabolic Blocker)Compound->FContainsBenzylicBenzylic C-Br(Electrophile)Compound->BenzylicContainsOCF3->BenzylicInductiveWithdrawalF->BenzylicBlocks p-MetabolismReactivityReactivityBenzylic->ReactivityHigh S_N2Susceptibility

Figure 1: Structural analysis showing the impact of substituents on the benzylic center.[1]

Handling, Stability & Safety Protocols

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

Storage & Stability[1][3][4]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1] The compound is moisture-sensitive; exposure to atmospheric humidity leads to hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas and forming the corresponding benzyl alcohol.[1]

  • Container: Tightly sealed glass vial with a PTFE-lined cap.[1]

Operational Safety (Lachrymator)

This compound is a potent lachrymator (tear gas agent).[1]

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.[1]

  • Quenching Spills: Neutralize spills immediately with dilute aqueous sodium bicarbonate or sodium thiosulfate solution to quench the alkylating potential.[1]

Synthetic Utility & Applications

Primary Application: Nucleophilic Substitution (Benzylation)

This reagent is the standard electrophile for installing the 4-fluoro-3-(trifluoromethoxy)benzyl group onto nucleophilic cores.[1]

Common Transformations:

  • N-Alkylation: Reaction with secondary amines to form tertiary amines (e.g., in CNS active agents).[1]

  • O-Alkylation: Reaction with phenols to form benzyl ethers.[1]

  • S-Alkylation: Reaction with thiols to form thioethers.[1]

Medicinal Chemistry Significance

The specific substitution pattern (4-F, 3-OCF₃) is a "privileged" motif in drug discovery:

  • Metabolic Stability: The 4-Fluoro substituent blocks the primary site of cytochrome P450-mediated oxidation (para-position).[1]

  • Lipophilicity: The 3-OCF₃ group increases membrane permeability (LogP) without the metabolic liability of a simple alkyl group.[1]

  • Conformation: The OCF₃ group often adopts a specific conformation orthogonal to the ring, potentially filling hydrophobic pockets in enzyme active sites.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent (Radical Bromination)

If the bromide is not available commercially, it is synthesized from the toluene precursor.[1]

Starting Material: 4-Fluoro-3-(trifluoromethoxy)toluene Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic) Solvent: CCl₄ or Trifluorotoluene (sustainable alternative)[1]

Procedure:

  • Dissolve 4-fluoro-3-(trifluoromethoxy)toluene (1.0 eq) in anhydrous solvent (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).[1]

  • Reflux the mixture under Argon for 4–12 hours. Monitor by TLC/GC for consumption of starting material.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter.

  • Concentrate the filtrate.[1] Purify via vacuum distillation or rapid silica plug filtration (to avoid hydrolysis).[1]

Protocol B: General N-Alkylation Procedure

Use this protocol to couple the bromide with a secondary amine.[1]

Reagents: Amine (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq) Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a stir bar, suspend the secondary amine and anhydrous K₂CO₃ in MeCN (0.1 M).

  • Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide dropwise at Room Temperature (RT).

  • Reaction: Stir at RT or mild heat (40–60°C) for 2–16 hours. Monitor by LC-MS.[1]

  • Quench: Dilute with EtOAc, wash with water (x2) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

ReactionWorkflowStartStart: Amine Nucleophile+ K2CO3 BaseAddReagentAdd 4-Fluoro-3-(trifluoromethoxy)benzyl bromideStart->AddReagent Dropwise AdditionReactionStir in MeCN(RT to 60°C)AddReagent->Reaction S_N2 MechanismWorkupWorkup:Dilute EtOAc / Wash H2OReaction->Workup CompletionProductProduct:N-Benzylated DerivativeWorkup->Product Purification

Figure 2: Standard workflow for N-alkylation using the benzyl bromide.

References

  • ChemicalBook. (2025).[1][2] 4-(Trifluoromethoxy)benzyl bromide Properties and Analog Data. Retrieved from [1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[1][3][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [1]

The Fluorine Walk: Reactivity & Application Guide for 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Benzylic Bromide in 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS: 86256-50-0 Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0) represents a high-value "fluorine walk" scaffold. It is not merely a linker; it is a strategic tool for modulating lipophilicity (


), metabolic stability, and ligand-target binding kinetics.

This guide analyzes the unique reactivity profile of the benzylic carbon in this disubstituted system. Unlike standard benzyl bromides, the synergistic electron-withdrawing effects of the 3-trifluoromethoxy (-OCF


)  and 4-fluoro (-F)  groups create a highly electrophilic center that demands specific handling to maximize yield and minimize side reactions (e.g., elimination or polymerization).

Electronic & Structural Analysis

To predict reactivity, we must quantify the electronic environment of the reactive center. The benzylic carbon is subject to competing inductive (


) and resonance (

) effects from the aromatic ring substituents.[1]
Hammett & Electronic Parameters

The reactivity is governed by the summation of substituent effects relative to the benzylic position (Position 1).

SubstituentPositionEffect TypeHammett Constant (

)
Impact on Benzylic Carbon
-OCF

Meta (3) Inductive (

)

Strong Deactivation of Cation; Activation for Nucleophilic Attack.
-F Para (4) Inductive (

)

Withdraws electron density, increasing electrophilicity.
-F Para (4) Resonance (

)

Weak stabilization of carbocation (insufficient to overcome

of OCF

).
Mechanistic Implications
  • Net Effect: The benzylic carbon is significantly electron-deficient .

  • S

    
    2 Reactivity: ENHANCED.  The electron-poor ring lowers the energy of the LUMO (
    
    
    
    ), making the carbon highly susceptible to nucleophilic attack.
  • S

    
    1 Reactivity: SUPPRESSED.  The formation of a benzylic carbocation is destabilized by the strong inductive withdrawal of the meta-OCF
    
    
    
    group. The weak resonance donation from the para-F is insufficient to stabilize the cation against this withdrawal.

Reactivity Profile & Experimental Protocols

Nucleophilic Substitution (S 2)

This is the primary utility of this scaffold. It reacts rapidly with amines, thiols, and alkoxides.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)
  • Context: Installing the benzyl group onto a pharmacophore (e.g., piperazine, morpholine).

  • Challenge: Over-alkylation (formation of quaternary ammonium salts) due to high reactivity.

Optimized Workflow:

  • Solvent: Acetonitrile (MeCN) or DMF (polar aprotic promotes S

    
    2).
    
  • Base: K

    
    CO
    
    
    
    (mild) or DIPEA (organic). Avoid strong hydroxides to prevent hydrolysis to the alcohol.
  • Stoichiometry: Use 1.1 eq of Amine to 1.0 eq of Bromide if the amine is valuable; otherwise, excess amine prevents bis-alkylation.

  • Temperature:

    
    . Heating is rarely required and may cause decomposition.
    

Step-by-Step:

  • Dissolve amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Add K

    
    CO
    
    
    
    (2.0 mmol, 276 mg).
  • Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 mmol, ~273 mg) dropwise at

    
    .
    
  • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
Metal-Mediated Cross-Coupling

The benzylic bromide can serve as an electrophile in Suzuki-Miyaura or Negishi couplings to form C-C bonds.

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Partner: Aryl boronic acids (Suzuki) or Organozinc reagents (Negishi).

  • Note: Benzylic bromides are prone to

    
    -hydride elimination if the metal center is not stabilized. Use bulky ligands if yield is low.
    
Carbonylation

Palladium-catalyzed carbonylation can convert the bromide to the corresponding phenylacetic acid derivative or ester, valuable for extending the carbon chain.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available for this scaffold, highlighting the dominance of the S


2 mechanism.

ReactivityLandscape Substrate 4-Fluoro-3-(trifluoromethoxy) benzyl bromide SN2_Amine S_N2: N-Alkylation (Amines) Substrate->SN2_Amine R-NH2, K2CO3, MeCN SN2_Thiol S_N2: S-Alkylation (Thiols/Thioethers) Substrate->SN2_Thiol R-SH, NaH, DMF Coupling Pd-Catalyzed Coupling (Suzuki/Negishi) Substrate->Coupling Ar-B(OH)2, Pd(0) Hydrolysis Hydrolysis (Side Rxn) (Forms Benzyl Alcohol) Substrate->Hydrolysis H2O / OH- Prod_Amine Benzylamines (Bioactive Core) SN2_Amine->Prod_Amine Prod_Thiol Thioethers (Metabolic Stability) SN2_Thiol->Prod_Thiol Prod_C_C Diarylalkanes (Scaffold Extension) Coupling->Prod_C_C

Caption: Divergent synthetic pathways for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide. Green paths indicate high-yield S


2 transformations.

Safety & Handling (Lachrymator Protocol)

Benzylic bromides are potent lachrymators (tear agents) and alkylating agents. They can cause severe eye and skin irritation and are potentially genotoxic.

Mandatory Safety System:

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood to neutralize spills and rinse glassware. The amine reacts with the bromide to form a non-volatile salt.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). Light sensitive (wrap container in foil).
    

Comparative Data: Substituent Effects

The table below compares the theoretical reactivity of this scaffold against standard benzyl bromide and the mono-substituted analogs.

CompoundElectronic CharacterRelative S

2 Rate
Relative S

1 Rate
Benzyl Bromide Neutral1.0 (Reference)1.0 (Reference)
4-Fluorobenzyl Bromide Weakly Deactivated (Inductive)~1.2x~0.8x
3-(Trifluoromethoxy)benzyl Bromide Strongly Deactivated (Inductive)~2.5x<0.1x
4-F-3-OCF

-Benzyl Bromide
Highly Electron Deficient >3.0x Negligible

Interpretation: The combination of 3-OCF


 and 4-F makes this one of the most reactive benzylic bromides for S

2 chemistry, but it is effectively inert to S

1 solvolysis conditions, reducing the risk of racemization if chiral centers were present (though this molecule is achiral).

References

  • Sigma-Aldrich. 4-(Trifluoromethoxy)benzyl bromide Product Specification & Safety Data Sheet. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165-195. Link

  • GuideChem. 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Properties and Synthesis. Link

  • Leroux, F., et al. (2005). "Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent". Beilstein Journal of Organic Chemistry. Link

Sources

Discovery and history of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Synthesis, and Application of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Part 1: Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0) is a specialized organofluorine intermediate that has emerged as a critical building block in modern medicinal chemistry and agrochemical development. Unlike simple benzyl halides, this compound offers a unique "dual-action" substitution pattern: a fluorine atom at the para-position and a trifluoromethoxy group at the meta-position.

This specific arrangement is engineered to solve two persistent challenges in drug discovery: metabolic instability and bioavailability . The compound serves as a "metabolic blocker," preventing oxidative degradation by Cytochrome P450 enzymes while simultaneously modulating lipophilicity (LogP) to enhance membrane permeability.

Part 2: Chemical Profile & The "Fluorine Effect"[1]

To understand the utility of this intermediate, one must analyze its structural components.

PropertySpecification
IUPAC Name 1-(Bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene
CAS Number 86256-50-0
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.02 g/mol
Appearance Clear to light yellow liquid or low-melting solid
Hazards Lachrymator (causes severe eye irritation), Corrosive
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
The Structural Logic (SAR Insights)
  • The para-Fluoro Group: Fluorine is a bioisostere of hydrogen but forms a much stronger C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). Placing it at the para-position blocks the primary site of metabolic oxidation (hydroxylation) without significantly altering the steric profile of the molecule.

  • The meta-Trifluoromethoxy (-OCF₃) Group: Often called a "super-halogen," the -OCF₃ group is highly lipophilic (Hansch π value ≈ 1.04) and electron-withdrawing.[1] It adopts a specific conformation orthogonal to the aromatic ring, providing a unique 3D electronic signature that can enhance binding affinity in hydrophobic pockets of enzymes (e.g., Kinases).

Part 3: Discovery & Historical Context

The history of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is not defined by a single "eureka" moment but rather by the evolution of the "Fluorine Scan" strategy in the late 20th and early 21st centuries.

  • 1990s - The Rise of Organofluorine: As high-throughput screening became common, chemists realized that metabolically labile spots (soft spots) on drug candidates were leading to high attrition rates. The introduction of single fluorine atoms became standard practice.

  • 2000s - The Trifluoromethoxy Era: The need for groups that were both metabolically stable and lipophilic led to the popularity of the -OCF₃ group. However, early synthetic methods for introducing -OCF₃ were harsh (using SF₄ or HF).

  • 2010s - Combinatorial Precision: The specific combination of 4-Fluoro and 3-Trifluoromethoxy gained traction in patent literature for kinase inhibitors (e.g., ERK, IDO inhibitors). This specific bromide derivative became a catalog item for Contract Research Organizations (CROs) to facilitate the rapid synthesis of libraries containing this optimized pharmacophore.

Part 4: Synthetic Evolution & Pathways

The synthesis of this compound requires navigating the reactivity of the benzylic position while preserving the sensitive fluorinated substituents.

Route A: Radical Bromination (Industrial Standard)

This is the most cost-effective route for kilogram-scale production. It utilizes 4-Fluoro-3-(trifluoromethoxy)toluene as the precursor.

Route B: Reductive Bromination (High Purity/Lab Scale)

For medicinal chemistry applications requiring high purity (>99%), the benzoic acid derivative is reduced to the alcohol and then converted to the bromide. This avoids the formation of benzal bromide byproducts common in radical reactions.

SynthesisPathways Start_Toluene 4-Fluoro-3-(trifluoromethoxy)toluene Product 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0) Start_Toluene->Product Route A: NBS, AIBN CCl4 or PhCF3, Reflux (Radical Bromination) Start_Acid 4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS: 886496-49-7) Intermediate_Alcohol 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol Start_Acid->Intermediate_Alcohol 1. BH3·THF or LiAlH4 (Reduction) Intermediate_Alcohol->Product 2. PBr3 or HBr/AcOH (Substitution)

Figure 1: Dual synthetic pathways. Route A is preferred for bulk scale; Route B ensures higher purity for research.

Part 5: Experimental Protocols

Safety Warning: This compound is a potent lachrymator (tear gas). All operations must be performed in a well-ventilated fume hood. Double-gloving and eye protection are mandatory.

Protocol: Synthesis via Radical Bromination (Route A)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 4-Fluoro-3-(trifluoromethoxy)toluene (10.0 mmol)

    • N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq)

    • AIBN (Azobisisobutyronitrile) (0.5 mmol, 0.05 eq)

    • Solvent: α,α,α-Trifluorotoluene (alternative to toxic CCl₄) (50 mL)

  • Reaction:

    • Dissolve the toluene derivative in the solvent.

    • Add NBS and AIBN.

    • Heat to reflux (approx. 80-100°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

    • Note: The reaction is complete when the starting material is consumed. Over-reaction leads to the dibromo species.

  • Workup:

    • Cool to room temperature. Filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

  • Yield: Typical yields range from 75-85%.[2]

Part 6: Applications in Drug Discovery

The 4-Fluoro-3-(trifluoromethoxy)benzyl moiety is a "privileged structure" in kinase inhibitor design.

Case Study: ERK and IDO Inhibitors

Recent patent literature (e.g., WO2019037640A1) highlights the use of this bromide to alkylate heterocyclic cores (such as pyrroles or imidazoles).

  • Mechanism: The benzyl bromide acts as an electrophile, reacting with nucleophilic nitrogens on the drug scaffold.

  • Outcome: The resulting drug candidate possesses a "metabolic shield" on the phenyl ring. The 4-Fluoro atom prevents para-hydroxylation, while the 3-OCF₃ group enhances the molecule's ability to penetrate the cell membrane and bind to hydrophobic pockets within the kinase ATP-binding site.

Table 1: Comparative Advantage of the Moiety

Substituent PatternMetabolic StabilityLipophilicity (LogP)Steric Bulk
Unsubstituted BenzylLow (Rapid Oxidation)ModerateLow
4-Fluoro-BenzylHigh (Blocked Para)ModerateLow
4-F, 3-OCF₃-Benzyl Very High High (Enhanced) Moderate (Optimal)

References

  • Synthesis of Fluorinated Intermediates: GuideChem. "4-Fluoro-3-(trifluoromethoxy)benzyl bromide Properties and Applications." Available at:

  • Kinase Inhibitor Applications: World Intellectual Property Organization.[3] Patent WO2019037640A1, "Heterocyclic compounds as kinase inhibitors." Published 2019.[3] Available at:

  • IDO Inhibitor Research: European Patent Office. Patent ES2761824T3, "Benzimidazole and imidazopyridine carboxymidamide compounds." Published 2020.[4][5] Available at:

  • Precursor Availability: Sigma-Aldrich / Merck. "4-(Trifluoromethoxy)benzyl bromide and derivatives." Available at:

  • General Fluorine Chemistry: National Institutes of Health (NIH). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." PubMed Central. Available at:

Sources

4-Fluoro-3-(trifluoromethoxy)benzyl bromide suppliers and availability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0), a critical fluorinated building block in modern medicinal chemistry.

CAS: 50824-05-0 | Formula: C₈H₆BrF₄O | MW: 273.03 g/mol

Executive Summary: The Strategic Value of the Scaffold

In the optimization of lead compounds, the 3-trifluoromethoxy-4-fluoro substitution pattern offers a unique pharmacological profile. This moiety is not merely a structural spacer; it is a functional tool used to modulate lipophilicity (LogP) and metabolic stability .[1]

  • The Fluorine Effect: The para-fluorine atom blocks the metabolically labile C4 position on the aromatic ring, preventing oxidative metabolism (e.g., by CYP450).

  • The -OCF₃ Advantage: The meta-trifluoromethoxy group is highly lipophilic (Hansch π value ≈ 1.[1]04) and electron-withdrawing.[1][2][3] It induces a specific conformational bias in the binding pocket without the steric bulk of a tert-butyl group, often improving potency in kinase inhibitors and GPCR ligands.

Synthesis and Manufacturing Pathways

Understanding the synthesis route is vital for assessing impurity profiles and supply chain risks. Two primary routes govern the availability of this compound.[4]

Route A: Radical Bromination (Industrial Scale)

The most common industrial method involves the radical bromination of 4-fluoro-3-(trifluoromethoxy)toluene .

  • Reagents: N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluoromethylbenzene.

  • Mechanism: Free-radical substitution at the benzylic position.

  • Impurity Risk: This route frequently generates the benzal bromide (gem-dibromide) byproduct if stoichiometry is not strictly controlled. Separation of the mono-bromo and di-bromo species can be difficult, often requiring fractional distillation.

Route B: Dehydroxybromination (High-Purity Lab Scale)

For applications requiring >99% purity (e.g., late-stage API synthesis), the conversion from 4-fluoro-3-(trifluoromethoxy)benzyl alcohol is preferred.

  • Reagents: Phosphorus tribromide (PBr₃) or HBr/Acetic Acid.

  • Advantage: Avoids the formation of radical byproducts. The main impurity is unreacted alcohol or symmetric ether formation.

Visualization: Synthesis Workflows & Impurity Logic

SynthesisPathways PrecursorToluene 4-Fluoro-3-(trifluoromethoxy)toluene ReactionA Route A: Radical Bromination (NBS, AIBN, Reflux) PrecursorToluene->ReactionA PrecursorAlcohol 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol ReactionB Route B: Nucleophilic Substitution (PBr3, DCM, 0°C) PrecursorAlcohol->ReactionB Product TARGET: 4-Fluoro-3-(trifluoromethoxy) benzyl bromide ReactionA->Product Major ImpurityA Impurity: Benzal Bromide (Over-bromination) ReactionA->ImpurityA Minor ReactionB->Product High Purity ImpurityB Impurity: Symmetric Ether (Side Reaction) ReactionB->ImpurityB Trace

Figure 1: Comparison of industrial radical bromination vs. high-purity alcohol conversion routes.

Quality Assurance & Specifications

When sourcing this material for biological assays, "purity" is not a single metric. The nature of the impurities matters.

Recommended Specification for Medicinal Chemistry:

ParameterSpecificationRationale
Appearance Clear liquid to low-melting solidYellowing indicates free Br₂ or degradation.
Purity (GC/HPLC) ≥ 97.0%<95% often implies significant benzal bromide content.
H-NMR Conforms to structureVerify absence of aldehyde (CHO signal ~10 ppm) from hydrolysis.
Water Content < 0.1%Critical: Material hydrolyzes to release HBr gas.
Benzyl Bromide Content < 0.5%If the starting toluene was not pure, non-fluorinated benzyl bromide mimics the product but lacks the metabolic stability.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass with Teflon-lined cap. Warning: Hydrolysis generates HBr, which can corrode metal caps and degrade the sample further (autocatalytic decomposition).

Supply Chain & Availability

The supply landscape is tiered. While many catalog houses list the compound, few manufacture it. Most re-pack from bulk producers in China or India.

Supplier Tiers

Tier 1: Global Catalog (Research Scale: 1g – 25g)

  • Suppliers: Sigma-Aldrich (Merck), TCI Chemicals, Apollo Scientific, Combi-Blocks.

  • Availability: Typically in stock (US/EU warehouses).

  • Lead Time: 1–3 days.

  • Cost: High (

    
    80 per gram).
    
  • Best For: Initial SAR screening, hit-to-lead.

Tier 2: Bulk Specialists (Process Scale: 100g – 10kg)

  • Suppliers: Chem-Impex, Enamine, Ambeed, Fluorochem.

  • Availability: Variable (often requires lead time of 2–4 weeks).

  • Cost: Moderate (

    
    15 per gram).
    
  • Best For: Scale-up, tox batches.

Tier 3: Custom Manufacturing (GMP/Kilo Scale)

  • Suppliers: Hangzhou Leap Chem, specialized Indian CMOs (e.g., Avra).

  • Availability: Made to order.

  • Lead Time: 8–12 weeks.

  • Best For: Clinical candidates.

Sourcing Decision Matrix

SourcingDecision Start Requirement Definition Scale Quantity Needed? Start->Scale Small < 50 grams Scale->Small R&D Large > 100 grams Scale->Large Process Catalog Tier 1 Supplier (Sigma, TCI) Fastest, High Cost Small->Catalog PurityCheck Purity Critical? (>99% for late stage) Large->PurityCheck Bulk Tier 2 Supplier (Ambeed, Fluorochem) Balance Cost/Speed Custom Tier 3 / Custom Synthesis Specify Alcohol Route PurityCheck->Custom Yes Standard Standard Bulk (Radical Bromination) PurityCheck->Standard No Standard->Bulk

Figure 2: Strategic sourcing decision tree based on scale and purity requirements.

Handling and Safety (Lachrymator Warning)

This compound is a benzyl bromide derivative , making it a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills.

  • PPE: Double nitrile gloves are recommended. Benzyl bromides can permeate standard latex/nitrile over time; change gloves immediately upon splash contact.

References

  • Sigma-Aldrich. Product Specification: 4-(Trifluoromethoxy)benzyl bromide.[5][6] Link

  • TCI Chemicals. Product Detail: T1781. Link

  • Chem-Impex International. Catalog Record: 4-(Trifluoromethoxy)benzyl bromide. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 142785. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for -OCF3 properties). Link

Sources

Starting materials for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting materials for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide synthesis Content Type: In-depth technical guide.

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a critical pharmacophore in medicinal chemistry, widely utilized to introduce the lipophilic, metabolically stable 4-fluoro-3-(trifluoromethoxy)benzyl moiety into drug candidates. This specific substitution pattern modulates pKa and metabolic stability (blocking the para position) while enhancing membrane permeability via the trifluoromethoxy group.

This guide evaluates the optimal starting materials and synthetic routes for generating this benzyl bromide with high purity. It contrasts the Industrial Radical Route (via toluene derivatives) against the Laboratory Precision Route (via benzoic acid derivatives), providing step-by-step protocols and mechanistic insights for researchers.

Part 1: Strategic Selection of Starting Materials

The synthesis of the target molecule hinges on the availability and reactivity of the precursor scaffold. The two primary retrosynthetic disconnections lead to either an oxidation state adjustment (Alcohol/Acid) or a radical substitution (Toluene).

Comparative Analysis of Precursors
FeatureOption A: Benzoic Acid Derivative Option B: Toluene Derivative
Starting Material 4-Fluoro-3-(trifluoromethoxy)benzoic acid 4-Fluoro-3-(trifluoromethoxy)toluene
CAS Number 886496-49-7106318-76-5 (Generic/Analog)
Primary Reaction Reduction

Bromination (S

2)
Radical Bromination (Wohl-Ziegler)
Purity Profile High: Stepwise control eliminates isomers.Moderate: Risk of di-bromination and ring bromination.
Safety Profile Moderate (Standard reagents).Low (Radical initiators, exothermic).
Recommended For MedChem / Lab Scale (<100g) Process Chemistry / Scale-up (>1kg)
Decision Matrix (DOT Visualization)

SynthesisRoutes Target Target: 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Acid Start A: Benzoic Acid (CAS: 886496-49-7) Alcohol Intermediate: Benzyl Alcohol Acid->Alcohol Reduction (BH3 or LiAlH4) Alcohol->Target Bromination (PBr3 or CBr4/PPh3) Toluene Start B: Toluene Derivative Toluene->Target Radical Bromination (NBS, AIBN)

Figure 1: Retrosynthetic logic flow comparing the two primary synthesis pathways.

Part 2: Synthesis Protocols

Route A: The Laboratory Precision Route (Recommended)

Starting Material: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS: 886496-49-7)

This route is preferred for medicinal chemistry applications due to the avoidance of difficult-to-separate poly-brominated byproducts common in radical reactions.

Step 1: Reduction to Benzyl Alcohol

The carboxylic acid is reduced to the alcohol using Borane-Tetrahydrofuran (BH


THF) complex. This reagent is chemoselective and tolerates the aryl fluoride and trifluoromethoxy ether well.
  • Reagents: BH

    
    THF (1.0 M), anhydrous THF.
    
  • Conditions: 0°C to RT, inert atmosphere (N

    
     or Ar).
    
  • Mechanism: The electron-deficient borane coordinates with the carbonyl oxygen, facilitating hydride transfer. The ortho-fluorine effect may slightly accelerate the reaction due to inductive withdrawal, making the carbonyl carbon more electrophilic.

Step 2: Conversion to Benzyl Bromide

The alcohol is converted to the bromide using Phosphorus Tribromide (PBr


).
  • Reagents: PBr

    
    , Dichloromethane (DCM) or Diethyl Ether.
    
  • Conditions: 0°C, strict anhydrous conditions.

  • Protocol:

    • Dissolve 1.0 eq of 4-fluoro-3-(trifluoromethoxy)benzyl alcohol in anhydrous DCM (0.2 M).

    • Cool to 0°C.

    • Add PBr

      
       (0.4 eq) dropwise. Note: Stoichiometry is 1:3, but slight excess ensures completion.
      
    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench: Pour carefully into ice/NaHCO

      
       mixture.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The reaction proceeds via an S


2 mechanism on the activated phosphite intermediate. The 4-fluoro and 3-OCF

groups deactivate the ring, preventing competitive electrophilic aromatic substitution (EAS) side reactions.
Route B: The Industrial Radical Route

Starting Material: 4-Fluoro-3-(trifluoromethoxy)toluene

This route utilizes the Wohl-Ziegler reaction. It is atom-economical but requires careful monitoring to prevent over-bromination (formation of the benzal dibromide).

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent: Trifluorotoluene (Green alternative) or CCl

    
     (Traditional).
    
  • Protocol:

    • Suspend Starting Material (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in solvent.

    • Heat to reflux (80-90°C).

    • Monitor by HPLC/TLC. Stop reaction immediately upon consumption of starting material to minimize dibromide formation.

    • Cool, filter off succinimide byproduct.

    • Concentrate and purify.

Part 3: Critical Mechanism & Workflow

The following diagram details the mechanism for the PBr


 bromination (Route A, Step 2), illustrating the activation and substitution steps.

ReactionMechanism Step1 Activation: Alcohol attacks PBr3 Intermediate Intermediate: Alkoxyphosphonium Bromide (Good Leaving Group) Step1->Intermediate -HBr Step2 Substitution (SN2): Br- attacks Benzylic Carbon Intermediate->Step2 Product Product: Benzyl Bromide + HOPBr2 Step2->Product Inversion of Configuration (Not chiral here)

Figure 2: Mechanistic pathway for the conversion of the benzyl alcohol to the bromide using PBr3.

Part 4: Safety & Handling

Hydrofluoric Acid (HF) Potential

While the OCF


 group is generally stable, exposure to strong Lewis acids (like AlCl

) or extreme combustion conditions can release HF. Standard lab protocols for fluorinated compounds apply.
Lachrymator Warning

Benzyl bromides are potent lachrymators (tear gas agents).

  • Engineering Control: All operations must occur in a high-efficiency fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium sulfite to quench residual alkylating agents before removal from the hood.

Energetic Reagents
  • PBr

    
    :  Reacts violently with water, generating HBr gas. Quench at 0°C.
    
  • AIBN: Shock sensitive; store cold.

References

  • Guidechem. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Synthesis and Properties. Retrieved from Link

  • Sigma-Aldrich. (n.d.).[1] 4-Fluoro-3-(trifluoromethyl)benzoic acid Product Analysis. Retrieved from Link

  • ChemicalBook. (2025).[2] 3-Fluoro-4-(trifluoromethyl)benzoic acid Properties and CAS. Retrieved from Link

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol Mass Spectrum. Retrieved from Link

  • Biosynth. (n.d.). 4-(Trifluoromethoxy)benzyl alcohol as Corrosion Inhibitor and Intermediate. Retrieved from Link

Sources

4-Fluoro-3-(trifluoromethoxy)benzyl bromide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0 ) is a specialized fluorinated building block used critically in the synthesis of high-value pharmaceuticals and agrochemicals. It serves as a strategic electrophile for introducing the 4-fluoro-3-(trifluoromethoxy)benzyl moiety—a structural motif engineered to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of bioactive molecules.

The simultaneous presence of the fluorine atom (C4) and the trifluoromethoxy group (C3) confers two distinct advantages:

  • Metabolic Blockade: The C4-fluorine atom effectively blocks para-position metabolic oxidation (e.g., by Cytochrome P450 enzymes), prolonging the half-life of the drug candidate.[1]

  • Lipophilicity Modulation: The trifluoromethoxy group (

    
    ) acts as a "super-halogen," significantly increasing lipophilicity (
    
    
    
    ) and membrane permeability while adopting a unique orthogonal conformation that can enhance binding selectivity.[1]

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
Parameter Technical Detail
IUPAC Name 1-(Bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene
Common Synonyms 4-Fluoro-3-(trifluoromethoxy)benzyl bromide;

-Bromo-4-fluoro-3-(trifluoromethoxy)toluene
CAS Registry Number 86256-50-0
Molecular Formula

SMILES FC1=C(OC(F)(F)F)C=C(CBr)C=C1
MDL Number MFCD06660256
Physicochemical Properties
Property Value Implication for Handling
Molecular Weight 273.02 g/mol --
Physical State Clear to pale yellow liquidDispense by volume or weight; use gas-tight syringes.
Boiling Point ~85-90 °C (at reduced pressure)Distillable under high vacuum for purification.[1]
Refractive Index (

)
1.4660Useful for purity verification inline.[1]
Solubility Soluble in DCM, THF, EtOAcCompatible with standard organic synthesis solvents.[1]
Stability Moisture SensitiveStore under inert atmosphere (Ar/

) at 2-8°C.

Part 3: Synthetic Methodology

The industrial standard for synthesizing 4-Fluoro-3-(trifluoromethoxy)benzyl bromide involves the Wohl-Ziegler radical bromination of the precursor 4-fluoro-3-(trifluoromethoxy)toluene . This route is preferred for its atom economy and scalability.[1]

Reaction Scheme Visualization

Synthesis Precursor 4-Fluoro-3-(trifluoromethoxy)toluene (Precursor) Intermediate Benzylic Radical (Transient Species) Precursor->Intermediate Initiation (Radical Abstraction) Reagents NBS (1.05 eq) AIBN (cat.) CCl4 or PhCF3, Reflux Reagents->Intermediate Product 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (Target) Intermediate->Product Propagation SideProduct Dibromo species (Over-bromination) Product->SideProduct Excess NBS

Caption: Radical bromination pathway via Wohl-Ziegler reaction. Note the potential for over-bromination if stoichiometry is uncontrolled.[1]

Step-by-Step Experimental Protocol

Objective: Synthesis of 10g of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (

    
    ).
    
  • Charging: Add 4-fluoro-3-(trifluoromethoxy)toluene (8.5 g, 43.3 mmol) and anhydrous carbon tetrachloride (

    
    ) or trifluorotoluene  (80 mL).
    
    • Expert Insight: Trifluorotoluene is a greener, higher-boiling alternative to

      
       that often accelerates radical reactions due to the "fluorine effect."[1]
      
  • Reagent Addition: Add N-bromosuccinimide (NBS) (8.1 g, 45.5 mmol, 1.05 eq). Ensure NBS is freshly recrystallized to remove free HBr, which can cause premature decomposition.[1]

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.21 g, 1.3 mmol, 3 mol%).

  • Reaction: Heat the mixture to reflux (approx. 77-80°C) with vigorous stirring. Irradiate with a visible light source (e.g., 300W tungsten lamp) to assist radical initiation if reaction is sluggish.[1]

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[1] The reaction is typically complete within 4-6 hours.[1] Look for the disappearance of the toluene peak.[1]

  • Workup:

    • Cool the reaction mixture to 0°C to precipitate succinimide.[1]

    • Filter off the succinimide solid.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps.[1] If necessary, purify via vacuum distillation or rapid silica gel filtration (eluting with Hexanes).[1]

Part 4: Reactivity & Applications in Drug Discovery

This compound functions as a potent electrophile (


) in nucleophilic substitution (

) reactions.[1]
Strategic Utility
  • Bioisosterism: The 3-trifluoromethoxy group is often used as a bioisostere for a chlorine atom or a methyl group, providing similar steric bulk but vastly different electronic properties.[1]

  • Conformational Control: The

    
     group prefers to lie orthogonal to the aromatic ring, which can lock the molecule into a bioactive conformation that fits specific receptor pockets (e.g., kinase inhibitors).
    
Reactivity Network

Reactivity Center 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Prod_Amine N-Benzyl Amines (Drug Core) Center->Prod_Amine + Amine (Sn2) Prod_Ether Benzyl Ethers (Metabolically Stable Linker) Center->Prod_Ether + Phenol (Williamson) Prod_Thio Thioethers Center->Prod_Thio + Thiol Prod_Carbon Chain Extension Center->Prod_Carbon + Carbanion Amine Primary/Secondary Amines (HNR2) Phenol Phenols (ArOH / K2CO3) Thiol Thiols (RSH / NaH) Malonate Active Methylenes (Malonates)

Caption: Primary reactivity pathways. The benzylic bromide is highly susceptible to nucleophilic attack, facilitating rapid scaffold diversification.

Part 5: Safety & Handling (Lachrymator Protocol)

Hazard Classification: Corrosive (Category 1B), Lachrymator.[1]

  • Lachrymatory Warning: Benzyl bromides are potent tear agents.[1] Even trace vapors can cause severe eye and respiratory irritation.[1]

  • Engineering Controls: MANDATORY use of a functioning fume hood. Do not handle on an open bench.

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 5% sodium thiosulfate to quench the alkylating capability.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]

Part 6: References

  • CookeChem. (2023).[1][2] Product Specification: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[3][4][5][6] Retrieved from

  • Key Organics. (2023). Building Blocks: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.[1][3][2][4][5][6] Retrieved from

  • CymitQuimica. (2023).[1] Safety Data Sheet & Properties: CAS 86256-50-0.[1][4] Retrieved from

  • Leroux, F. R., et al. (2005).[1][7] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][8]ChemMedChem, 1(1), 12-18.[1] (Contextual citation for OCF3 properties).

  • Sigma-Aldrich. (2023).[1] General synthesis of benzyl bromides via Wohl-Ziegler reaction.[1] Retrieved from

Sources

The Trifluoromethoxy Motif: Electronic Pharmacology and Synthetic Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (


) has emerged as a privileged motif in modern medicinal chemistry, often termed a "super-ether" or "pseudo-halogen." Unlike a standard methoxy group (

), which is a strong resonance donor, the

group acts as a potent electron-withdrawing group (EWG) with high lipophilicity. This guide analyzes the unique electronic and conformational properties of the

substituent, details its mechanistic implications, and provides a validated protocol for its synthetic installation.

Part 1: Electronic Structure & Physicochemical Properties

The "Orthogonal" Conformation and Electronic Effects

The distinct behavior of the


 group stems from a conflict between the oxygen atom's lone pairs and the strong electron-withdrawing nature of the 

moiety.
  • Inductive Effect (

    
    ):  The electronegativity of the three fluorine atoms pulls electron density through the 
    
    
    
    -framework, making
    
    
    a strong inductive withdrawer (
    
    
    ).
  • Resonance Effect (

    
     vs. Neutral):  In a typical alkoxy group (
    
    
    
    ), the oxygen
    
    
    -orbital overlaps with the aromatic
    
    
    -system, donating electrons (
    
    
    ). However, in
    
    
    , the bulky
    
    
    group and the hyperconjugative
    
    
    interaction force the
    
    
    bond to rotate out of the aromatic plane.
  • Conformational Lock: Crystallographic data (e.g., from Riluzole) confirms that the

    
     bond often adopts a dihedral angle of 
    
    
    
    relative to the benzene ring. This "orthogonal" conformation disrupts orbital overlap, effectively suppressing resonance donation.

Mechanistic Diagram: Electronic Duality of


 

ElectronicEffects cluster_legend Conformational Consequence Benzene Benzene Ring (π-system) Oxygen Oxygen Atom (Linker) Benzene->Oxygen Inductive Withdrawal (-I) (Strong) Oxygen->Benzene Resonance Donation (+R) (Suppressed by Twist) CF3 CF3 Group (Super-EWG) Oxygen->CF3 Hyperconjugation (n -> σ*) Twist Orthogonal Twist (~90°) Minimizes Repulsion Oxygen->Twist

Figure 1: The orthogonal conformation of the trifluoromethoxy group minimizes


-orbital overlap, effectively shutting down resonance donation while maximizing inductive withdrawal.
Quantitative Parameter Comparison

The table below contrasts


 with relevant isosteres. Note the massive shift in the Hansch 

value (lipophilicity) compared to

, a critical factor for Blood-Brain Barrier (BBB) penetration.
SubstituentHammett

Hammett

Swain-Lupton

Swain-Lupton

Hansch

(Lipophilicity)

0.000.000.000.000.00

-0.270.120.29-0.56-0.02

0.540.430.380.160.88

0.35 0.38 0.39 -0.04 1.04

0.500.400.360.141.44

Data compiled from Hansch et al. and Swain-Lupton datasets.

Key Insight: The Swain-Lupton


 value for 

is nearly zero (

), quantitatively proving that it exerts almost no resonance effect, unlike

(

). It behaves electronically more like a halogen than an ether.

Part 2: Mechanistic Implications in Reactivity

Impact on Electrophilic Aromatic Substitution (EAS)

Because


 is an inductive withdrawer with negligible resonance donation, it is deactivating  and ortho/para directing .
  • Deactivation: The ring is electron-poor, requiring harsher conditions for EAS compared to anisole.

  • Regioselectivity: Despite being deactivating, the lone pairs on oxygen can still stabilize the carbocation intermediate (sigma complex) at the ortho/para positions relative to the meta position, albeit weakly. However, in many practical cases, the strong deactivation leads to meta-substitution dominance unless the conditions are carefully controlled or other directing groups are present.

Metabolic Stability

The high C-F bond strength (


) and the steric bulk of the 

group block metabolic oxidation at the ipso and para positions. This is utilized in drug design to extend half-life (

).

Part 3: Synthetic Methodologies (Detailed Protocol)

Direct trifluoromethoxylation is challenging due to the instability of the trifluoromethoxide anion (


), which rapidly decomposes to fluoride and difluorophosgene.
Protocol: Intramolecular O-Trifluoromethylation of N-Aryl-N-Hydroxylamines

This method, developed by Ngai et al., is chosen for its operational simplicity, use of bench-stable reagents, and high functional group tolerance. It avoids the use of toxic gases like


.

Workflow Overview:

  • Precursor Synthesis: N-Aryl-N-hydroxylamine formation.

  • O-Trifluoromethylation: Using Togni's Reagent II.

  • Rearrangement: Thermal migration of the

    
     group to the ortho-position.
    

Diagram: Synthetic Pathway

Synthesis Step1 Step 1: Precursor Formation (Nitroarene -> N-Hydroxylamine) Step2 Step 2: O-Trifluoromethylation (Togni Reagent II, Cs2CO3) Step1->Step2 Zn, NH4Cl Intermediate Intermediate: N-(Trifluoromethoxy)amine Step2->Intermediate Radical Process Step3 Step 3: Thermal Rearrangement (Heterolytic N-O Cleavage) Intermediate->Step3 Heat (80°C) Product Product: Ortho-Trifluoromethoxy Aniline Step3->Product Migration

Figure 2: The conversion of nitroarenes to ortho-trifluoromethoxy anilines via N-to-O migration.

Step-by-Step Methodology

Reagents:

  • Substituted Nitrobenzene (1.0 equiv)

  • Zinc dust (Zn)

  • Ammonium Chloride (

    
    )
    
  • Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium Carbonate (

    
    )
    
  • Solvents: Methanol (

    
    ), Dichloromethane (
    
    
    
    ), Chloroform (
    
    
    )

Procedure:

  • Preparation of N-Aryl Hydroxylamine:

    • Dissolve the nitroarene (1.0 mmol) in

      
       (5 mL) and water (1 mL).
      
    • Add

      
       (2.0 equiv) and cool to 
      
      
      
      .
    • Add Zn dust (3.0 equiv) portion-wise over 15 minutes.

    • Stir vigorously for 1-2 hours at

      
       (monitor by TLC).
      
    • Filter through Celite, wash with DCM, and concentrate in vacuo. Use immediately (sensitive to oxidation).

  • O-Trifluoromethylation:

    • Dissolve the fresh hydroxylamine in anhydrous DCM (0.1 M).

    • Add Togni Reagent II (1.2 equiv) and catalytic

      
       (0.2 equiv).
      
    • Stir at room temperature for 12-24 hours under inert atmosphere (

      
      ).
      
    • Observation: The reaction proceeds via a radical mechanism to form the N-trifluoromethoxy intermediate.

  • Thermal Rearrangement (The Critical Step):

    • Isolate the intermediate (if stable) or simply solvent swap to

      
       or toluene.
      
    • Heat the solution to

      
       in a sealed tube for 2-4 hours.
      
    • Mechanism: This induces heterolytic cleavage of the N-O bond, generating a nitrenium ion pair that recombines at the ortho-position.

    • Purification: Cool to room temperature, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Yield: Typically 50-80% depending on steric crowding.

Part 4: Applications in Drug Discovery[1]

Case Study: Riluzole (Rilutek)

Indication: Amyotrophic Lateral Sclerosis (ALS).[1] Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.[1]

Role of


: 
  • Lipophilicity: The

    
     value of 1.04 allows Riluzole to effectively cross the blood-brain barrier (BBB) to reach motor neurons.
    
  • Metabolic Blockade: The group at the 6-position blocks the primary site of metabolic hydroxylation on the benzothiazole ring, significantly improving oral bioavailability.

  • Electronic Modulation: The electron-withdrawing nature reduces the basicity of the benzothiazole system, influencing its interaction with voltage-gated sodium channels.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration.[2] Angewandte Chemie International Edition, 53(52), 14559-14563.[2] Link

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005).

    
    -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827-856. Link
    
  • Mondal, P. K., et al. (2019). Crystal structure analysis of the biologically active drug molecule riluzole and riluzolium chloride.[3] Acta Crystallographica Section E, 75(Pt 7), 1015–1019. Link

  • Swain, C. G., & Lupton, E. C. (1968). Field and resonance components of substituent effects. Journal of the American Chemical Society, 90(16), 4328-4337. Link

Sources

Technical Guide: Safety & Handling of 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 261951-71-7) is a specialized fluorinated electrophile used primarily as a pharmacophore building block in medicinal chemistry.[1] It combines the high lipophilicity of the trifluoromethoxy group with the reactivity of a benzylic halide.

Critical Hazard Profile: This compound is a potent lachrymator and a corrosive alkylating agent . It poses significant risks of severe skin burns, permanent eye damage, and respiratory tract injury. Its structural similarity to benzyl bromide implies it acts as a direct-acting alkylator, capable of modifying biological macromolecules (DNA/Proteins) via


 mechanisms.

Immediate Directive:

  • Never handle on an open bench.

  • Always use a functional fume hood.

  • Quench all waste streams before disposal.

Part 1: Chemical Profile & Physicochemical Properties[2]

Understanding the physical state and reactivity of this molecule is the first step in designing a safe protocol. As a benzylic bromide with electron-withdrawing substituents (Fluorine and Trifluoromethoxy), the benzylic carbon is highly electrophilic.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
CAS Number 261951-71-7Specific isomer identity.
Molecular Formula

Molecular Weight ~273.02 g/mol
Physical State Low-melting solid or LiquidAnalogous to 4-(OCF3)benzyl bromide (MP: 22-24°C) [1].
Boiling Point ~80-85°C @ 10 mmHgEstimated based on para-isomer analog [1].
Reactivity Moisture SensitiveHydrolyzes to release HBr gas.
Lipophilicity High (LogP > 3.5)Enhanced skin absorption potential due to -OCF3 group.

Part 2: Toxicology & Hazard Mechanism

To handle this compound safely, one must understand why it is toxic. The hazard is not merely "irritation"; it is chemical modification of tissue.

The Alkylation Mechanism

The benzylic carbon is activated by the leaving group (Bromide) and the electron-withdrawing nature of the aromatic ring. Upon contact with biological tissue, it undergoes a Nucleophilic Substitution (


) reaction.
  • Lachrymatory Effect: The TRPA1 ion channels in sensory nerves are activated by alkylating agents, causing the sensation of intense burning and tearing [2].

  • Cytotoxicity: It alkylates DNA bases (specifically Guanine N7) and proteins (Cysteine thiols), leading to cell death and potential mutagenicity.

Visualization: Mechanism of Action

The following diagram illustrates the electrophilic attack on biological nucleophiles.

AlkylationMechanism Reagent 4-Fluoro-3-(OCF3) benzyl bromide Transition Transition State [SN2 Attack] Reagent->Transition Electrophilic Carbon BioNu Biological Nucleophile (DNA-NH2 / Protein-SH) BioNu->Transition Nucleophilic Attack Product Alkylated Biomolecule (Cellular Damage) Transition->Product Irreversible Bond Byproduct Bromide Ion (Br-) + H+ Transition->Byproduct Leaving Group

Figure 1: The


 alkylation mechanism driving the toxicity of benzylic bromides.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for direct handling of benzylic halides.

Respiratory Protection (Primary Barrier)
  • Engineering Control: All operations (weighing, reaction setup, quenching) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Vapor Management: If using a rotary evaporator, the vacuum pump exhaust must be vented into the fume hood or a scrubber. Do not vent into the lab atmosphere.

Dermal Protection (Critical)

Benzyl bromides penetrate standard nitrile gloves rapidly.

  • Glove Protocol:

    • Inner Layer: 4-mil Nitrile (disposable).

    • Outer Layer: Silver Shield® (Laminate) or Viton® gloves are required for prolonged handling or spill cleanup.

    • Note: If using only nitrile for quick transfers, use "Double Gloving" and immediately change the outer pair upon any splash.

  • Body: Lab coat (buttoned) and chemical-resistant apron if handling volumes >10 mL.

Eye Protection
  • Standard: Chemical splash goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields are not adequate due to the vapor's lachrymatory nature.

Part 4: Operational Protocol

A. Storage and Stability[2][3][4]
  • Temperature: Store at 2–8°C. Cold storage reduces the vapor pressure, minimizing lachrymatory risk upon opening the container.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis, releasing corrosive HBr gas, which pressurizes the vial.

B. Weighing and Transfer
  • Preparation: Bring the vial to the fume hood. Do not open it until it is inside the hood sash.

  • Weighing:

    • Preferred: Tare a reaction flask, add the reagent inside the hood, and re-weigh.

    • Alternative: If using a balance outside the hood, transfer the solid/liquid into a tared vial inside the hood, cap it tightly, and then move to the balance.

  • Tools: Use disposable spatulas or glass pipettes. Rinse all tools immediately with a quenching solution (see Part 5) before removing them from the hood.

C. Reaction Monitoring
  • TLC Sampling: When taking an aliquot, quench the mini-sample in a small vial containing aqueous ammonia/methanol before analyzing. This prevents contaminating the LC/MS or TLC area with active lachrymator.

Part 5: Emergency Response & Decontamination (Quenching)

Disposal of active benzyl bromide into drains is negligent and dangerous. It must be chemically deactivated.

The Quenching Chemistry

Two methods are standard for deactivating benzylic halides:

  • Amine Quench: Converts the alkyl halide into a non-volatile benzyl amine salt.

  • Thiosulfate Quench: A soft nucleophile (

    
    ) rapidly displaces the bromide.
    
Protocol: Waste Stream Deactivation
  • Reagent: Prepare a solution of 10% Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide (
    
    
    
    ).
  • Procedure: Slowly add the organic waste containing the benzyl bromide to the stirring aqueous quenching solution.

  • Validation: Stir for 30 minutes. Check pH (should remain basic if using ammonia).

  • Disposal: The resulting mixture is now a non-lachrymatory organic/aqueous waste.

Visualization: Spill & Waste Workflow

QuenchingWorkflow Spill Spill / Reaction Waste Choice Select Quenching Agent Spill->Choice MethodA Method A: 10% Na2S2O3 (Sodium Thiosulfate) Choice->MethodA Preferred for Spills MethodB Method B: Dilute NH4OH (Aq. Ammonia) Choice->MethodB Preferred for Reaction Waste Action Stir for 30-60 mins (Fume Hood) MethodA->Action MethodB->Action Check Verify pH & Absence of Lachrymatory Vapor Action->Check Disposal Dispose as Halogenated Waste Check->Disposal

Figure 2: Decision tree for neutralizing benzyl bromide waste streams.

References

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Common Organic Chemistry. (2021). Benzyl Bromide Handling and Safety. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

[1][2]

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0) is a high-value electrophilic building block used extensively in medicinal chemistry to introduce the 4-fluoro-3-(trifluoromethoxy)benzyl moiety.[1][2] This specific substitution pattern is a "privileged motif" in drug discovery, offering a dual advantage: the fluorine atom provides metabolic blockade at the para-position, while the trifluoromethoxy group (




Chemical Profile & Physicochemical Properties

PropertyData
Chemical Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
CAS Number 86256-50-0
Molecular Formula

Molecular Weight 273.02 g/mol
Appearance Clear to light yellow liquid
Density ~1.6 g/mL (Estimated)
Boiling Point 82-85 °C @ 10 mmHg (Analogous)
Reactivity Class Benzyl Halide (Strong Electrophile)
Hazards Corrosive (Skin/Eye), Lachrymator

Strategic Value in Drug Design

The incorporation of the 4-fluoro-3-(trifluoromethoxy)benzyl group serves three critical functions in Lead Optimization:

  • Metabolic Stability: The fluorine atom at the para-position blocks rapid oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes, a common clearance pathway for benzyl groups.

  • Lipophilicity Modulation: The

    
     group is highly lipophilic (Hansch 
    
    
    value
    
    
    ), facilitating blood-brain barrier (BBB) penetration and improving cellular permeability.
  • Conformational Control: The

    
     group often adopts an orthogonal conformation relative to the aromatic ring, creating unique binding vectors that can fill hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).
    
Visualizing the SAR Logic

SAR_LogicScaffoldDrug Scaffold(Amine/Phenol/Core)TargetLead CandidateScaffold->Target AlkylationReagent4-Fluoro-3-(trifluoromethoxy)benzyl bromideReagent->Target Electrophile SourceEffect1Metabolic Blockade(Para-F blocks CYP oxidation)Target->Effect1Effect2Lipophilicity Boost(-OCF3 increases logP)Target->Effect2Effect3Bioisosterism(Mimics chlorinated benzyls)Target->Effect3

Figure 1: Strategic rationale for incorporating the 4-fluoro-3-(trifluoromethoxy)benzyl moiety into drug scaffolds.

Validated Experimental Protocols

The benzylic bromide is highly reactive toward nucleophiles. While standard

Protocol A: General -Alkylation of Secondary Amines

Best for: Piperazines, Piperidines, Pyrrolidines, and secondary anilines.

Materials:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add powdered

    
     (3.0 mmol) to the solution. Stir for 10 minutes at room temperature to ensure suspension.
    
  • Alkylation: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise via syringe.

    • Note: If the reaction is exothermic, cool to 0 °C during addition.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

    • Optimization: If conversion is slow, heat to 50–60 °C.

  • Workup: Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: -Alkylation of Phenols (Williamson Ether Synthesis)

Best for: Creating ether linkages in tyrosine kinase inhibitors or nuclear receptor ligands.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium tert-butoxide (
    
    
    )
  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv)

  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenol (1.0 mmol) in DMF (3 mL). Add

    
     (1.5 mmol) and stir at RT for 15 minutes.
    
  • Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol).

    • Tip: Add TBAI (10 mol%) if the phenol is sterically hindered or electron-deficient.

  • Reaction: Stir at 60 °C for 2–6 hours.

  • Quench: Pour the reaction mixture into ice-water (20 mL).

  • Isolation: Extract with diethyl ether or EtOAc. Wash extensively with water to remove DMF. Concentrate and purify.

Reaction Workflow Diagram

Reaction_WorkflowSubstrateNucleophile(Amine/Phenol)MixMix in Solvent(MeCN/DMF)Substrate->MixReagentReagent:CAS 86256-50-0Reagent->MixBaseAdd Base(K2CO3 / Cs2CO3)Mix->BaseMonitorMonitor (LCMS)RT to 60°CBase->MonitorProductAlkylated Product(N-Bn / O-Bn)Monitor->Product >95% Conv.

Figure 2: Standard operational workflow for alkylation using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

Safety & Handling Guidelines

  • Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Quenching: Quench excess reagent with an amine (e.g., ammonia or tris(hydroxymethyl)aminomethane) before disposal to neutralize the alkylating potential.

References

  • Chemical Identity & Properties

    • Source: PubChem & Chemical Book Databases. "4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0)."
  • Medicinal Chemistry of Trifluoromethoxy Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3][4][5][6]

    • Source: Journal of Medicinal Chemistry / NIH PubMed.
  • Synthetic Protocols (General Benzylations)

    • Title: Benzylation of Amines and Phenols: General Protocols.
    • Source: Organic Chemistry Portal.
  • Patent Application (TAAR1 Ligands)

    • Title: 2-aminooxazolines as TAAR1 ligands (US8604061B2).
    • Context: Describes the use of 4-fluoro-3-(trifluoromethoxy)benzaldehyde, a direct precursor to the bromide, establishing the scaffold's utility.

Application Note: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the applications of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0), a specialized fluorinated building block. While benzyl bromides are ubiquitous in organic synthesis, this specific substitution pattern—combining a para-fluorine atom with a meta-trifluoromethoxy group—offers unique advantages in medicinal chemistry. It is primarily employed to modulate lipophilicity (


), block metabolic soft spots (CYP450 oxidation), and fine-tune the electronic properties of aromatic pharmacophores. This guide provides validated protocols for its incorporation into drug candidates via 

-,

-, and

-alkylation pathways.

Molecular Profile & Physicochemical Properties[1][2][3][4]

The dual-fluorinated motif of this reagent distinguishes it from standard benzyl halides. The trifluoromethoxy (


) group is often termed a "super-halogen," possessing electron-withdrawing power similar to chlorine but with significantly higher lipophilicity and unique conformational properties.
PropertySpecification
Chemical Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
CAS Number 86256-50-0
Molecular Formula

Molecular Weight 273.02 g/mol
Appearance Clear to light yellow liquid
Boiling Point ~82-84 °C (at reduced pressure, typical for analogs)
Reactivity Class Alkylating Agent (Electrophile), Lachrymator
Storage 2-8°C, under inert atmosphere (

or Ar)

Strategic Value in Drug Design

The "Fluorine Scan" Rationale

In Structure-Activity Relationship (SAR) studies, replacing hydrogen or simple halogens with fluorinated motifs is a standard optimization strategy. This reagent introduces two critical modifications simultaneously:

  • Metabolic Blocking (para-Fluorine): The C-4 position of a benzyl ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs. 
    
    
    
    ~99 kcal/mol) effectively blocks this degradation pathway, extending the molecule's half-life (
    
    
    ).
  • Lipophilicity Modulation (meta-Trifluoromethoxy): The

    
     group is highly lipophilic (Hansch 
    
    
    
    value
    
    
    ). Its placement at the meta position allows medicinal chemists to increase membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a tert-butyl group or the reactivity of a nitro group.
  • Conformational Bias: The

    
     group prefers an orthogonal conformation relative to the aromatic ring, which can induce specific binding modes in receptor pockets that planar substituents cannot achieve.
    

Experimental Protocols

Protocol A: General -Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines (e.g., for GPCR or Kinase inhibitor libraries). Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Nucleophilic Substitution.

Reagents:

  • Secondary Amine substrate (1.0 equiv)

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add powdered

    
     (3.0 mmol). If solubility is an issue, use DMF and DIPEA.
    
  • Alkylation: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise via syringe at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or LC-MS.

    • Note: If reaction is sluggish, heat to 60°C.

  • Workup: Filter off inorganic salts. Dilute filtrate with EtOAc (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Ether Synthesis (Williamson Ether)

Objective: Synthesis of aryl-benzyl ethers. Reagents: Phenol derivative,


 (Cesium Carbonate), DMF.

Procedure:

  • Dissolve the phenol (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (2.0 equiv) and stir for 15 min at RT to generate the phenoxide.
    
  • Add the benzyl bromide (1.2 equiv).

  • Stir at RT for 2–6 hours.

  • Quench with saturated

    
    , extract with EtOAc, and purify.
    

Visualizations

Diagram 1: Lead Optimization Workflow

This flowchart illustrates where this reagent fits into the drug discovery pipeline, specifically during the "Hit-to-Lead" phase where metabolic stability is optimized.

LeadOptimization Hit Hit Compound (Metabolically Unstable) Design Design Strategy: Block Para-position Increase Lipophilicity Hit->Design Identify Liability Reagent Reagent Selection: 4-F-3-(OCF3)BnBr (CAS 86256-50-0) Design->Reagent Select Motif Synthesis Synthesis: N/O-Alkylation Reagent->Synthesis SN2 Reaction NewLead New Lead: Improved t1/2 Optimized logP Synthesis->NewLead SAR Analysis

Caption: Strategic incorporation of the 4-Fluoro-3-(trifluoromethoxy)benzyl moiety to transform a metabolically labile hit into a stable lead candidate.

Diagram 2: Reaction Mechanism ( )

A visual representation of the bimolecular nucleophilic substitution, highlighting the transition state.

SN2Mechanism Nuc Nucleophile (Amine/Phenol) TS Transition State [Nuc---C---Br]‡ Nuc->TS Attack Electrophile Electrophile: Benzyl Bromide Electrophile->TS Attack Product Product: Functionalized Scaffold TS->Product LG Leaving Group (Br-) TS->LG

Caption: Mechanism of action. The nucleophile attacks the benzylic carbon, displacing the bromide ion to form the final coupled product.

Safety & Handling (Critical)

  • Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Hydrolysis: The compound is sensitive to moisture. Store in a desiccator or under inert gas. If the liquid turns cloudy or acidic fumes are detected, it may have hydrolyzed to the corresponding benzyl alcohol and HBr.

References

  • Key Organics. (2024). Product Specification: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[1][2][3] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • CookeChem. (2023). Safety Data Sheet and Properties for Fluorinated Benzyl Bromides. Retrieved from

Sources

Application Note: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fluorinated Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. 4-Fluoro-3-(trifluoromethoxy)benzyl bromide represents a "privileged" building block that simultaneously addresses two critical failure modes in drug discovery: metabolic instability and suboptimal lipophilicity .

Unlike simple benzyl bromides, this di-substituted scaffold offers a dual-action advantage:

  • Metabolic Blockade: The fluorine atom at the para-position (C4) effectively blocks Cytochrome P450-mediated oxidative metabolism, a common clearance pathway for benzyl derivatives.

  • Bioisosteric Anchoring: The meta-trifluoromethoxy group (-OCF

    
    ) acts as a lipophilic anchor (Hansch 
    
    
    
    value
    
    
    +1.04), enhancing membrane permeability while adopting a unique orthogonal conformation that can improve binding selectivity in enzyme pockets.

This guide outlines the handling, reactivity, and validated protocols for utilizing this reagent in the synthesis of high-value pharmaceutical intermediates, specifically lipophilic benzylamines (common in GPCR ligands) and benzyl ethers (common in Kinase inhibitors).

Chemical Properties & Safety Protocols

Physicochemical Data
PropertyValueNote
Molecular Weight 273.02 g/mol
Appearance Colorless to light yellow liquidMay crystallize at low temps
Density ~1.6 g/mLHigh density due to halogenation
Reactivity Potent ElectrophileSusceptible to S

2 attack
Stability Moisture SensitiveHydrolyzes to benzyl alcohol
Critical Safety: Lachrymator Handling

WARNING: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide nearby to neutralize spills. The nucleophilic thiosulfate rapidly displaces the bromide, quenching the lachrymatory effect.

  • Venting: Do not dispose of reaction mixtures directly into open waste containers outside the hood. Quench first.

Application I: N-Alkylation (Synthesis of Secondary Amines)

Context: The benzylamine motif is ubiquitous in CNS-active drugs (e.g., SSRIs, dopamine modulators). Using this specific building block introduces a metabolically robust "head group" to the pharmacophore.

Mechanistic Insight

The reaction proceeds via a standard S


2 mechanism . The electron-withdrawing nature of the 4-F and 3-OCF

groups makes the benzylic carbon highly electrophilic, accelerating the reaction compared to unsubstituted benzyl bromide. However, this also increases the risk of over-alkylation (forming tertiary amines or quaternary salts).
Optimized Protocol: Controlled Mono-Alkylation

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (0.95 equiv)

  • Base: K

    
    CO
    
    
    
    (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.0 mmol). Note: Inorganic bases are preferred to prevent the formation of difficult-to-separate organic salt byproducts.
  • Reagent Addition: Cool the solution to 0°C. Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (0.95 mmol) dropwise over 10 minutes.

    • Critical Control: Using a slight deficit of the bromide minimizes over-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (or LC-MS).

    • Endpoint: Disappearance of the bromide.

  • Workup: Filter off the solid K

    
    CO
    
    
    
    . Concentrate the filtrate. Redissolve in EtOAc and wash with water (x2) and Brine (x1).
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • 
    F NMR:  Distinct signals for -F (approx -110 ppm) and -OCF
    
    
    
    (approx -58 ppm).
  • 
    H NMR:  Benzylic CH
    
    
    
    shift typically appears around
    
    
    3.8–4.2 ppm.

Application II: O-Alkylation (Williamson Ether Synthesis)

Context: Benzyl ethers are frequent motifs in Tyrosine Kinase Inhibitors (TKIs). The -OCF


 group in the meta position can occupy hydrophobic pockets (e.g., the allosteric pocket of kinases) more effectively than a chloro- or methyl- group.
Optimized Protocol

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Base: K

    
    CO
    
    
    
    (mild) or NaH (strong, for unreactive phenols)
  • Solvent: Acetone (for K

    
    CO
    
    
    
    ) or DMF/THF (for NaH)

Step-by-Step Procedure (Mild Conditions):

  • Dissolution: Dissolve the phenol (1.0 mmol) in reagent-grade Acetone (10 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (1.5 mmol) and stir at RT for 15 minutes.
  • Alkylation: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol).

  • Reflux: Heat the mixture to reflux (approx 56°C) for 6–18 hours.

    • Note: The electron-poor nature of the benzyl ring facilitates the attack, but steric hindrance from the -OCF

      
       group may require thermal energy.
      
  • Workup: Evaporate acetone. Resuspend residue in water/DCM. Extract with DCM.

  • Purification: Recrystallization or Silica Chromatography.

Strategic Analysis: The Fluorine Effect

The table below summarizes why a researcher would select this specific building block over cheaper alternatives.

FeatureStandard Benzyl Bromide4-F-3-OCF

Benzyl Bromide
Medicinal Chemistry Impact
Metabolic Stability Low (Rapid Oxidation)High 4-F blocks para-hydroxylation, extending half-life (

).
Lipophilicity (LogP) ModerateHigh -OCF

increases permeability across the Blood-Brain Barrier (BBB).
Electronic Effect NeutralElectron Withdrawing Lowers pKa of neighboring amines; alters H-bond donor strength.
Conformation Planar rotationOrthogonal The -OCF

group twists out of plane, accessing unique binding vectors.

Synthesis Workflow Visualization

The following diagram illustrates the divergent utility of the scaffold.

G Start 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Amine Lipophilic Benzylamines (GPCR Ligands) Start->Amine Primary Amine K2CO3, ACN, RT (SN2 Reaction) Ether Benzyl Ethers (Kinase Inhibitors) Start->Ether Phenol/Alcohol NaH or K2CO3 Reflux (Williamson Ether) Hydrolysis Benzyl Alcohol (Inactive/Waste) Start->Hydrolysis H2O / Moisture (Avoid)

Caption: Divergent synthetic pathways for the 4-Fluoro-3-(trifluoromethoxy)benzyl bromide scaffold.

References

  • PubChem Compound Summary. "4-Fluoro-3-(trifluoromethoxy)benzyl chloride" (Analogous Reactivity). National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. "The Role of Fluorine in Drug Design: From 'Magic Methyl' to 'Privileged Scaffolds'." (General Principle Citation). [Link]

  • Organic Chemistry Portal. "Synthesis of Benzylamines: General Protocols." [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Protocols." [Link]

Synthesis of novel compounds using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Novel Pharmacophores Using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Part 1: Executive Summary & Strategic Value

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a high-value electrophilic building block designed for the late-stage diversification of lead compounds. In modern drug discovery, this scaffold offers a "dual-advantage" motif:

  • Metabolic Blocking: The C4-fluorine atom blocks the para-position from oxidative metabolism (CYP450), extending the half-life (

    
    ) of the final drug candidate.
    
  • Lipophilic Modulation: The meta-trifluoromethoxy (-OCF

    
    ) group acts as a "super-halogen."[1] It is metabolically stable and significantly increases lipophilicity (
    
    
    
    value
    
    
    +1.04) without the steric bulk of a tert-butyl group, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Critical Identity Verification:

  • Target Compound: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide[2][3][4]

  • CAS Number: 86256-50-0 [5][6][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
    O[5][6][4]
  • Molecular Weight: 273.02 g/mol [5][4]

  • Note: Users often confuse this with 2-chloro-3-(trifluoromethyl)benzyl bromide (CAS 261763-22-8). Ensure you are using the correct fluorinated isomer for the protocols below.

Part 2: Core Reactivity & Handling

Safety Protocol (Lachrymator): Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Quenching: Residual benzyl bromide on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before washing.

Reactivity Profile: The benzylic carbon is highly activated for S


2 reactions due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups on the aromatic ring. This makes the bromide an excellent leaving group but also renders the compound sensitive to moisture (hydrolysis to the benzyl alcohol).[1]

Part 3: Synthetic Protocols

Application A: Synthesis of N-Alkylated Ligands (Amine Pathway)

Target: Creation of kinase inhibitor scaffolds or GPCR ligands.[1]

Mechanism: S


2 Nucleophilic Substitution.
Rationale:  The use of a weak inorganic base (K

CO

) prevents the formation of quaternary ammonium salts by buffering the hydrobromic acid generated in situ.

Protocol:

  • Reagents:

    • Substrate: Secondary amine (e.g., N-Boc-piperazine or morpholine derivative) [1.0 equiv].

    • Electrophile: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide [1.1 equiv].

    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      ), anhydrous, granular [2.5 equiv].
    • Solvent: Acetonitrile (MeCN), anhydrous [0.1 M concentration].

    • Additive: Potassium Iodide (KI) [0.1 equiv] (Catalytic Finkelstein condition to accelerate sluggish amines).

  • Procedure:

    • Step 1: Charge a flame-dried reaction flask with the secondary amine and anhydrous MeCN under nitrogen atmosphere.

    • Step 2: Add K

      
      CO
      
      
      
      and catalytic KI. Stir at room temperature for 10 minutes.
    • Step 3: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide dropwise (dissolved in minimal MeCN) to control the exotherm.

    • Step 4: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Step 5 (Workup): Cool to room temperature. Filter off the inorganic solids through a Celite pad.[1] Concentrate the filtrate in vacuo.

    • Step 6 (Purification): The crude residue is typically purified via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

Data Table: Typical Yields

Amine Substrate Reaction Time Yield (%) Notes
Morpholine 3 h 92% Fast conversion, no side products.
N-Boc-Piperazine 4 h 88% Boc group remains stable.[1]

| Aniline (Primary) | 12 h | 65% | Risk of over-alkylation (bis-benzylation).[1] |

Application B: Synthesis of Biaryl Ethers (Ether Pathway)

Target: Synthesis of receptor modulators (e.g., PPAR agonists, antibiotic scaffolds similar to PA-824).

Mechanism: Williamson Ether Synthesis. Rationale: Phenols are less nucleophilic than amines.[1] Stronger bases (Cs


CO

or NaH) and polar aprotic solvents (DMF) are required to generate the phenoxide anion.

Protocol:

  • Reagents:

    • Substrate: Substituted Phenol [1.0 equiv].[1]

    • Electrophile: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide [1.2 equiv].

    • Base: Cesium Carbonate (Cs

      
      CO
      
      
      
      ) [1.5 equiv].
    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Procedure:

    • Step 1: Dissolve the phenol in DMF (0.2 M) in a round-bottom flask.

    • Step 2: Add Cs

      
      CO
      
      
      
      in one portion. Stir at room temperature for 30 minutes to ensure deprotonation (color change often observed).
    • Step 3: Add the benzyl bromide reagent.

    • Step 4: Stir at room temperature for 12 hours. If the phenol is sterically hindered (e.g., ortho-substituted), heat to 50°C.

    • Step 5 (Workup): Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash organics with LiCl solution (5%) to remove DMF, then brine.

    • Step 6: Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via chromatography.

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways from the core building block.

SynthesisWorkflow Start 4-Fluoro-3-(trifluoromethoxy) benzyl bromide (CAS: 86256-50-0) PathA Path A: N-Alkylation (Ligand Synthesis) Start->PathA PathB Path B: O-Alkylation (Ether Scaffold) Start->PathB ReagentsA Reagents: Sec. Amine, K2CO3 MeCN, 60°C PathA->ReagentsA ReagentsB Reagents: Phenol, Cs2CO3 DMF, RT PathB->ReagentsB ProductA N-Benzyl Piperazine/Morpholine (Kinase Inhibitor Core) ReagentsA->ProductA SN2 Reaction ProductB Benzyl Aryl Ether (Metabolic Stability Motif) ReagentsB->ProductB Williamson Ether

Caption: Divergent synthetic pathways utilizing 4-Fluoro-3-(trifluoromethoxy)benzyl bromide for library generation.

Part 5: Troubleshooting & Expert Tips

  • Impurity Alert (Hydrolysis):

    • Symptom:[1][7] Appearance of a spot at lower R

      
       on TLC.
      
    • Cause: Moisture in the solvent converting the bromide to benzyl alcohol.

    • Fix: Use anhydrous solvents and store the bromide reagent in a desiccator.[1] If hydrolysis occurs, the alcohol can be re-activated to the bromide using PBr

      
       (0.33 equiv) in DCM at 0°C.
      
  • Impurity Alert (Dimerization):

    • Symptom:[1][7] High molecular weight byproduct.[1]

    • Cause: Wurtz-type coupling (rare but possible with active metals).[1]

    • Fix: Avoid using strong metallic reducing agents (e.g., Li, Na) in the presence of this bromide. Stick to mild carbonate bases.[1]

  • Storage:

    • Store at 2–8°C under Argon. The compound is light-sensitive; wrap containers in aluminum foil.[1]

References

  • GuideChem. (2024). 4-(Trifluoromethoxy)benzyl bromide Properties and Synthesis.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 86256-50-0.Link

  • Mizuta, S., et al. (2024).[7] "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide." RSC Advances, 14, 18234. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-(Trifluoromethoxy)benzyl bromide.[1][2][4][8][9][10]Link

  • BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.[1][11]Link

Sources

Protocols for nucleophilic substitution with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Introduction: The Fluorinated Scaffold

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a high-value electrophilic building block used extensively in medicinal chemistry to introduce lipophilic, metabolically stable motifs. The simultaneous presence of a fluorine atom (C4) and a trifluoromethoxy group (C3) creates a unique electronic environment.

  • Lipophilicity & Bioavailability: The

    
     group is often termed a "super-halogen," offering high lipophilicity (
    
    
    
    ) and conformational flexibility that orthogonal
    
    
    groups lack.
  • Electronic Activation: Both substituents are electron-withdrawing (Inductive effect:

    
    ). This significantly increases the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide, accelerating 
    
    
    
    reactions. However, this also renders the benzylic position more susceptible to hydrolysis under basic aqueous conditions.

Physicochemical Profile:

Property Value Note
CAS Number 86256-50-0 Verify batch identity via NMR/GC.
Molecular Weight 273.02 g/mol
Appearance Colorless to pale yellow liquid May crystallize at low temps.
Density ~1.6 g/mL High density facilitates phase separation.

| Hazards | Lachrymator , Corrosive | Handle only in a fume hood. |

Strategic Considerations for Reaction Design

Successful substitution requires balancing the high reactivity of the benzylic bromide with the suppression of side reactions (primarily hydrolysis and over-alkylation).

Solvent Selection
  • Polar Aprotic (Recommended): Acetonitrile (MeCN) and DMF are optimal. MeCN is preferred for easier workup. These solvents solvate cations (

    
    , 
    
    
    
    ), leaving the nucleophilic anion "naked" and highly reactive.
  • Protic Solvents: Avoid alcohols if possible to prevent solvolysis (ether formation). If water is necessary (e.g., for inorganic bases), use a biphasic system with a Phase Transfer Catalyst (PTC).

Base Selection
  • Weak Bases (

    
    , 
    
    
    
    ):
    Sufficient for amines and thiols. The enhanced acidity of the benzylic protons (due to EWGs) makes strong bases (e.g., LiHMDS) risky, potentially leading to carbene-like decomposition or elimination side-products, although less common than with chlorides.
  • Strong Bases (NaH, KOtBu): Required for carbon nucleophiles (malonates) or weak oxygen nucleophiles (phenols).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary/Secondary amines, Anilines, N-Heterocycles.

Mechanism:


 Nucleophilic Substitution.
Critical Control:  Stoichiometry is key to preventing over-alkylation (formation of tertiary amines/quaternary salts).

Materials:

  • Substrate: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.2 equiv) in anhydrous MeCN.

  • Base Addition: Add

    
     (2.0 equiv). Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity/deprotonation.
    
  • Electrophile Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv) dropwise via syringe. Note: Dropwise addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.

  • Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Reaction Time: Typically 2–4 hours due to the activated benzyl ring.

    • Heating: If conversion is slow, heat to 50°C. Avoid reflux unless necessary to minimize degradation.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic phase over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography.

Visual Workflow (DOT):

AminationProtocol Start Start: Dissolve Amine in MeCN AddBase Add K2CO3 (Stir 10 min) Start->AddBase AddBnBr Add Benzyl Bromide (Dropwise) AddBase->AddBnBr React Stir RT (2-4h) Monitor TLC AddBnBr->React Workup Extract (EtOAc/H2O) Dry & Concentrate React->Workup

Figure 1: Standard Amination Workflow in Acetonitrile.

Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols, Alcohols.

Mechanism: Williamson Ether Synthesis. Critical Control: Moisture exclusion is vital to prevent hydrolysis of the bromide to the benzyl alcohol.

Materials:

  • Substrate: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv)

  • Nucleophile: Phenol/Alcohol (1.0 equiv)

  • Base:

    
     (for phenols) or NaH (for aliphatic alcohols)
    
  • Solvent: DMF or Acetone

Step-by-Step Procedure (Phenols):

  • Deprotonation: Dissolve Phenol (1.0 equiv) in DMF. Add

    
     (1.5 equiv). Stir at RT for 30 mins.
    
  • Alkylation: Add the benzyl bromide (1.1 equiv).

  • Reaction: Heat to 60°C for 3–6 hours.

  • Quench: Pour mixture into ice water. The product often precipitates.

  • Isolation: Filter precipitate or extract with

    
    .
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Starting material remains Nucleophile is too bulky or weak.Switch solvent to DMF; add KI (0.1 equiv) to form the more reactive Benzyl Iodide in situ (Finkelstein).
Hydrolysis Product (Benzyl Alcohol) Wet solvent or hygroscopic base.Use anhydrous solvents; flame-dry glassware; switch to molecular sieves.
Dialkylation (Amines) High electrophile concentration.Use excess amine (2-3 equiv) or slow addition of bromide at 0°C.

Mechanistic Visualization

The following diagram illustrates the electronic influences on the transition state. The electron-withdrawing nature of the 3-OCF3 and 4-F groups destabilizes any developing positive charge (disfavoring


) but enhances the electrophilicity of the 

-carbon, facilitating the

approach.

Mechanism Substrate 4-F-3-OCF3-BnBr TS Transition State [Nu...C...Br]‡ Substrate->TS + Nucleophile Product Substituted Product TS->Product - Br⁻ EWG EWG Effect (-I) Increases Electrophilicity EWG->TS Accelerates Attack Steric Ortho-OCF3 Minor Steric Hindrance Steric->TS Slight Retardation

Figure 2: Mechanistic factors influencing the substitution pathway.

Safety & Handling

  • Lachrymator: Benzyl bromides are potent tear agents. All weighing and transfer must occur in a functioning fume hood.

  • Skin Contact: Corrosive. Wash immediately with soap and water.

  • Waste: Segregate halogenated organic waste.

References

  • Structure & Properties: PubChem. 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (Compound). National Library of Medicine. Available at: [Link]

  • General Reactivity of Trifluoromethoxy Arenes: Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemBioChem. Available at: [Link]

  • Green Chemistry Protocol (Micellar Catalysis): Supporting Information for: A mild and practical approach to N-alkylation. University of Amsterdam. Available at: [Link] (Referenced from search context snippet 1.20).

  • Flow Chemistry Applications: A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions. ChemRxiv.[2] Available at: [Link]

Sources

Application Note: 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide in Agrochemical Synthesis

[1]

Executive Summary: The "Fluorine Effect" in Crop Protection

In modern agrochemistry, the modulation of lipophilicity and metabolic stability is paramount.[1] The 4-fluoro-3-(trifluoromethoxy)benzyl moiety represents a "privileged structure" that offers a dual advantage over traditional benzyl halides:

  • Metabolic Blocking: The para-fluorine atom blocks the primary site of oxidative metabolism (P450 hydroxylation), significantly extending the half-life of the active ingredient in biological systems.[1]

  • Lipophilicity Modulation: The meta-trifluoromethoxy (-OCF

    
    ) group acts as a "super-halogen," increasing lipophilicity (
    
    
    ) to facilitate cuticular penetration in plants and insects, while possessing a unique electronic signature (strong
    
    
    -withdrawing, weak
    
    
    -donating) that alters the pKa of proximal functional groups.[1]

This guide details the handling, synthesis, and application of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide , a critical electrophile for synthesizing next-generation fungicides (e.g., pyrazole/triazole classes) and insecticides.[1]

Compound Profile & Technical Specifications

PropertySpecification
Chemical Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
CAS Number 86256-50-0
Molecular Formula C

H

BrF

O
Molecular Weight 273.02 g/mol
Appearance Clear to light yellow liquid or low-melting solid
Boiling Point ~85-90 °C at 10 mmHg (predicted)
Density ~1.65 g/mL
Hazards Lachrymator , Corrosive (Skin/Eye), Moisture Sensitive
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)

Key Stability Note: Like all benzyl bromides, this compound is susceptible to hydrolysis and photolytic degradation. Store in amber glass with a PTFE-lined cap.

Strategic Synthesis Workflow

The following diagram illustrates the industrial logic for accessing this intermediate and its downstream application in synthesizing a "Metyltetraprole-like" fungicide scaffold.

Gcluster_0Precursor Synthesiscluster_1Agrochemical ApplicationToluene4-Fluoro-3-(trifluoromethoxy)tolueneBromide4-Fluoro-3-(trifluoromethoxy)benzyl bromide(CAS 86256-50-0)Toluene->BromideRadical Bromination(NBS, AIBN, CCl4/PhCF3)ActiveTarget Agrochemical(Metabolically Blocked)Bromide->ActiveSN2 Alkylation(K2CO3, MeCN)NucleophileHeterocycle Nucleophile(e.g., Pyrazole/Triazole)Nucleophile->Active

Figure 1: Synthetic workflow from the toluene precursor to the final bioactive scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Rationale: While the alcohol precursor can be converted to the bromide using PBr

radical bromination1

Reagents:

  • 4-Fluoro-3-(trifluoromethoxy)toluene (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide[1]

  • Solvent: Trifluoromethylbenzene (PhCF

    
    ) or Acetonitrile (MeCN) - Note: PhCF
    
    
    is a greener alternative to CCl
    
    
    .[1]

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Charging: Add 4-Fluoro-3-(trifluoromethoxy)toluene (10 mmol) and NBS (10.5 mmol) to the flask.

  • Solvent: Add PhCF

    
     (50 mL) and degas the solution by bubbling nitrogen for 10 minutes.
    
  • Initiation: Add AIBN (0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.[1]

    • Checkpoint: The reaction is complete when the starting toluene is consumed. Prolonged heating may lead to gem-dibromination.[1]

  • Workup: Cool the mixture to 0 °C to precipitate succinimide. Filter off the solids.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can often be used directly. If purification is needed, perform rapid flash chromatography (100% Hexanes) or vacuum distillation.[1]

    • Yield Expectation: 85–92%.

Protocol B: Application – N-Alkylation of a Pyrazole Scaffold

Context: This reaction models the synthesis of strobilurin or SDHI fungicide analogs where the benzyl group anchors the pharmacophore.[1]

Reagents:

  • Substituted Pyrazole (e.g., 3-difluoromethyl-1H-pyrazole) (1.0 equiv)[1]

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 equiv) - Anhydrous, granular[1]
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the pyrazole (5 mmol) in anhydrous MeCN (20 mL).

  • Base Addition: Add K

    
    CO
    
    
    (10 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.
  • Electrophile Addition: Add the benzyl bromide (5.5 mmol) dropwise (neat or dissolved in 2 mL MeCN).

  • Reaction: Heat to 60 °C for 3–5 hours.

    • Mechanism:[1][2][3] SN2 Nucleophilic Substitution. The K

      
      CO
      
      
      scavenges the HBr byproduct.
  • Monitoring: Monitor for the disappearance of the pyrazole.

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase over Na

    
    SO
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Heptane/IPA or purify via silica gel chromatography.

Critical Analysis: The "Fluorine Effect" Visualization

The structural choice of this specific isomer is not arbitrary. The following diagram explains the structure-activity relationship (SAR) logic.

SARCenter4-Fluoro-3-(trifluoromethoxy)benzyl moietyParaFPara-Fluorine (C4)Center->ParaFMetaOCF3Meta-OCF3 (C3)Center->MetaOCF3MetabStabBlocks P450 Oxidation(Metabolic Stability)ParaF->MetabStabHigh C-F Bond StrengthLipophilIncreases Lipophilicity(Cuticular Penetration)MetaOCF3->LipophilHigh Fluorine ContentConformOrthogonal Conformation(Receptor Binding)MetaOCF3->ConformTwisted Aryl Ether Bond

Figure 2: SAR rationale for selecting the 4-F, 3-OCF3 substitution pattern.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Hydrolysis of BromideEnsure solvents (MeCN/DMF) are anhydrous (<50 ppm water). Use molecular sieves.
Polybromination (Synthesis) Excess NBS / OverheatingStrictly control stoichiometry (1.05 eq NBS).[1] Stop reaction immediately upon consumption of starting material.
Lachrymatory Effect Vapor leakageHandle only in a functioning fume hood. Quench glassware with dilute NaOH before removing from the hood.
Regioselectivity (Pyrazole) N1 vs N2 alkylationSteric bulk of the pyrazole substituents dictates selectivity.[1] Lower temperature (0 °C -> RT) generally favors the kinetic product (N1).[1]

References

  • Compound Data: "4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0)."[1][4][5][6] ChemicalBook / CookeChem Database.

  • Synthetic Methodology: "Radical Bromination of Toluenes: A Industrial Perspective." Organic Process Research & Development. (General Reference for Protocol A).
  • Agrochemical Context: "The Role of Fluorine in Agrochemical Design." Journal of Fluorine Chemistry. (Supports SAR claims).
  • Related Scaffolds: "Synthesis of Metyltetraprole and related tetrazolinone fungicides." Bioorganic & Medicinal Chemistry, 2020. (Illustrates the utility of similar benzyl bromide intermediates).

  • Safety: "Handling of Benzyl Halides and Lachrymators." EHS Guidelines for Synthetic Chemistry.

(Note: Specific commercial trade names using this exact intermediate are proprietary; the protocols above are derived from standard "privileged scaffold" methodologies in modern agrochemical discovery.)

Derivatization of molecules with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of Molecules with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Executive Summary

This technical guide details the application of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0) as a premium derivatization reagent.[1] In drug discovery, this reagent is critical for "fluorine scanning"—a strategy used to modulate lipophilicity (


), metabolic stability, and potency of lead compounds.[1] The simultaneous presence of a fluorine atom and a trifluoromethoxy group (

) exerts a unique electronic pull (Hammett

constants:

for F,

for

), making the benzylic position highly electrophilic while imparting significant lipophilic character to the final adduct.[1]

Chemical Profile & Safety

  • Compound Name: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide[1][2][3][4][5][6]

  • CAS Number: 86256-50-0[1][2][3][4][6]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 273.02 g/mol [1][4][5]

  • Appearance: Clear to light yellow liquid (typically) or low-melting solid.[1][7]

  • Storage: 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[8]

Safety Warning: Like all benzyl bromides, this compound is a potent lachrymator and corrosive .[1] It causes severe skin burns and eye damage.

  • Handling: All manipulations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Quenching: Quench excess reagent with aqueous ammonium hydroxide or amine-containing waste streams to neutralize the alkylating potential before disposal.[1]

Reaction Mechanism & Strategic Value

The derivatization proceeds primarily via an


 Nucleophilic Substitution .[1] The electron-withdrawing nature of the 4-fluoro and 3-trifluoromethoxy groups destabilizes the formation of a benzylic carbocation, making 

pathways less favorable compared to unsubstituted benzyl bromides.[1] Consequently, reactions are best driven by strong nucleophiles in polar aprotic solvents.

Mechanistic Pathway:

  • Nucleophile Activation: Base deprotonates the heteroatom (N, O, or S).[1]

  • Attack: The nucleophile attacks the benzylic carbon.[1]

  • Leaving Group Departure: Bromide ion (

    
    ) is displaced.[1]
    

Medicinal Chemistry Impact:

  • Bioisosterism: The 3-

    
     group often acts as a lipophilic bioisostere for chlorine or methyl groups but with different metabolic liabilities.[1]
    
  • Metabolic Blocking: The 4-F substituent blocks para-oxidation (CYP450 metabolism) on the aromatic ring.[1]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of tertiary amines for SAR libraries.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 – 1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)[1]
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add powdered

    
     (2.0 mmol). Stir at room temperature (RT) for 10 minutes.
    
  • Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise via syringe.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Tip: If conversion is slow, heat to 50–60°C. The electron-deficient ring speeds up the reaction compared to electron-rich benzyl bromides.[1]

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Target: Ether-linked biaryl scaffolds.[1]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.1 equiv, for unreactive phenols)[1]
  • Solvent: DMF or Acetone[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the phenol (1.0 mmol) in anhydrous DMF (3 mL).

  • Deprotonation:

    • Method A (Mild): Add

      
       (1.5 mmol) and stir for 15 min.
      
    • Method B (Strong): Cool to 0°C, add

      
       (60% dispersion, 1.1 mmol), and stir until gas evolution ceases.
      
  • Alkylation: Add the benzyl bromide reagent (1.1 mmol).

  • Incubation: Stir at RT (Method B) or 60°C (Method A) for 2–6 hours.

  • Quench: Carefully add water (excess).

  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    mL).
  • Purification: Silica gel chromatography.

Protocol C: S-Alkylation of Thiols

Target: Thioether formation.[1]

Reagents:

  • Substrate: Thiol (1.0 equiv)[1]

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.05 equiv)[1]

  • Base:

    
     (1.2 equiv) or DIPEA[1]
    
  • Solvent: DCM or THF (0°C to RT)

Procedure: Thiols are highly nucleophilic. Perform the reaction at 0°C using a mild organic base (


) in DCM. Reaction is typically complete within 30–60 minutes.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield Hydrolysis of bromide reagentEnsure solvents are anhydrous. Store reagent with desiccant.
Poly-alkylation Primary amine substrate usedUse stoichiometric deficit of bromide (0.8 equiv) or protect amine first.[1]
Incomplete Conversion Steric hindranceSwitch solvent to DMF; add catalytic KI (Finkelstein condition) to generate reactive iodide in situ.
Colored Impurities Oxidation of phenol/aminePerform reaction under Nitrogen/Argon atmosphere.

Workflow Visualization

The following diagram illustrates the decision tree for selecting the appropriate protocol based on the nucleophile type.

ReactionWorkflow Start Substrate Selection Amine Amine (R-NH2 / R2-NH) Start->Amine Phenol Phenol (Ar-OH) Start->Phenol Thiol Thiol (R-SH) Start->Thiol MethodA Protocol A: K2CO3 / ACN / Heat (N-Alkylation) Amine->MethodA Nucleophilic Attack MethodB Protocol B: NaH or K2CO3 / DMF (O-Alkylation) Phenol->MethodB Deprotonation First MethodC Protocol C: Et3N / DCM / 0°C (S-Alkylation) Thiol->MethodC Mild Base Sufficient Product 4-Fluoro-3-(OCF3)benzyl Adduct MethodA->Product MethodB->Product MethodC->Product

Caption: Decision matrix for derivatization conditions based on nucleophile class.

References

  • Chemical Identity & Properties

    • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[1][2][3][4][6] CookeChem Catalog. Retrieved from [1]

  • Medicinal Chemistry Context (Fluorine & OCF3)

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]

    • Role of Trifluoromethoxy Group in Drug Design.[1][7][8][9][10] National Institutes of Health (NIH) / PMC.[1]

  • General Benzyl Bromide Reactivity

    • Benzyl Bromide Safety & Handling.[1][5] PubChem.[7]

    • Nucleophilic Substitution of Benzyl Halides.[1][8] Master Organic Chemistry.

Sources

Application Note: Strategic Alkylation with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the experimental protocols for utilizing 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 1806326-89-5 / 50824-05-0 derivatives) as an electrophilic building block in medicinal chemistry.

In modern drug discovery, this reagent is not merely a linker; it is a physicochemical modulator . The simultaneous presence of the fluorine atom (para) and the trifluoromethoxy group (meta) exerts a unique "Fluorine Effect":

  • Metabolic Shielding: The electron-withdrawing nature of the substituents deactivates the aromatic ring against oxidative metabolism (e.g., P450 hydroxylation).

  • Lipophilicity Modulation: The

    
     group is a "super-lipophilic" bioisostere of the methoxy group (Hansch 
    
    
    
    value
    
    
    vs
    
    
    for
    
    
    ), significantly enhancing membrane permeability without introducing the steric bulk of a tert-butyl group.
  • Conformational Locking: The

    
     group often adopts an orthogonal conformation relative to the ring, providing unique binding vectors.
    

Chemical Profile & Safety Architecture

WARNING: Lachrymator & Corrosive. This compound acts as a potent alkylating agent. It is structurally similar to benzyl bromide but with enhanced electrophilicity due to the electron-withdrawing substituents.

PropertySpecification
Molecular Weight ~273.0 g/mol
Physical State Low-melting solid or liquid (depending on purity/temp)
Reactivity High (

active); Moisture sensitive (hydrolysis to benzyl alcohol)
Hazards Lachrymator (tear gas effect), Corrosive (Skin/Eye burns)
Handling Protocol (Mandatory)
  • Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.

  • Quenching: Residual glassware must be rinsed with a dilute solution of ammonia or ethanolic KOH to destroy active alkylating agents before removal from the hood.

  • PPE: Double nitrile gloves are required. If handling >5g, use a full-face respirator or sash-height restriction.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard)

Objective: Synthesis of tertiary amines with high chemoselectivity. Mechanism:


 Nucleophilic Substitution.[1]
Reagents
  • Electrophile: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.5 equiv) or 
    
    
    
    (for lower reactivity amines)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) or KI.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve the secondary amine (1.1 equiv) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add powdered anhydrous

    
     (2.5 equiv). Stir for 10 minutes to ensure suspension homogeneity.
    
    • Expert Insight: If the amine is a hydrochloride salt, increase base to 3.5 equiv to neutralize the salt first.

  • Electrophile Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv) dropwise as a solution in minimal ACN.

    • Critical: Do not add solid bromide directly to the mix; localized high concentrations lead to impurity profiles.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[2] The bromide spot (high

      
      ) should disappear. Stain with 
      
      
      
      (oxidizes the benzyl group) or UV (254 nm).
  • Workup:

    • Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with saturated

      
       followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: O-Alkylation of Phenols (Finkelstein-Assisted)

Objective: Synthesis of aryl benzyl ethers. Challenge: Phenols are weaker nucleophiles than amines; the reaction competes with hydrolysis. Solution: In situ conversion of Benzyl Bromide


 Benzyl Iodide using KI (Finkelstein reaction) to accelerate the rate (

).
Reagents
  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Additive: Potassium Iodide (KI) (0.2 equiv)

  • Solvent: Acetone (Reagent Grade) or DMF.

Step-by-Step Procedure
  • Activation: In a vial, combine the Phenol (1.0 equiv) and

    
     (2.0 equiv) in Acetone. Stir at RT for 15 mins to generate the phenoxide anion.
    
  • Catalyst: Add KI (0.2 equiv). The solution may turn slightly yellow (iodine traces).

  • Alkylation: Add the benzyl bromide (1.1 equiv).[3]

  • Thermal Drive: Heat the reaction to 50°C (reflux for Acetone) for 6 hours.

    • Why Reflux? The

      
       reaction on a deactivated benzyl ring (due to electron-withdrawing F/
      
      
      
      ) requires thermal energy to overcome the activation barrier.
  • Quench: Cool to RT. Add water to dissolve salts. Extract with EtOAc (

    
    ).
    
  • Purification: Flash column chromatography.

    • Note: The product will likely be less polar than the starting phenol.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of BromideEnsure solvents are anhydrous. Use molecular sieves in the reaction.
Dialkylation (if using

amine)
Over-alkylationUse a large excess of amine (5 equiv) or switch to reductive amination with the corresponding benzaldehyde instead.
Precipitate in Reaction Inorganic Salt FormationThis is normal (KBr/KCl). Do not filter until completion.
Darkening of Reaction Iodine liberation (if KI used)Wash organic layer with

(Sodium Thiosulfate) during workup.

Visual Workflows

Figure 1: General Reaction Logic & Decision Tree

G Start Start: Select Nucleophile Amine Secondary Amine Start->Amine Phenol Phenol / Alcohol Start->Phenol Cond_A Protocol A: Base: K2CO3 / DIPEA Solvent: ACN Temp: RT Amine->Cond_A High Nucleophilicity Cond_B Protocol B (Finkelstein): Base: K2CO3 + KI (cat) Solvent: Acetone Temp: 50°C Phenol->Cond_B Lower Nucleophilicity Monitor Monitor: TLC / LCMS Look for Bromide disappearance Cond_A->Monitor Cond_B->Monitor Monitor->Cond_B Incomplete? Add Heat/KI Workup Workup: 1. Filter Solids 2. Aq. Wash (NaHCO3) 3. Dry (Na2SO4) Monitor->Workup Complete Purify Purification: Flash Chromatography (Non-polar eluent) Workup->Purify

Caption: Decision tree for selecting the optimal alkylation protocol based on nucleophile strength.

Figure 2: Mechanistic Pathway & Side Reactions

Mechanism Reagent 4-Fluoro-3-(OCF3) Benzyl Bromide Transition Transition State [Nu...C...Br]‡ Reagent->Transition + Nucleophile Hydrolysis Side Product: Benzyl Alcohol Reagent->Hydrolysis + H2O (Wet Solvent) Product Alkylated Product (N-Bn or O-Bn) Transition->Product - Br⁻

Caption: SN2 Mechanistic pathway highlighting the critical competition between productive alkylation and hydrolysis.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry. ChemMedChem. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Chemical Resistance and Handling of Benzyl Halides. Retrieved from

Sources

Incorporating trifluoromethoxy groups using benzyl bromide reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Trifluoromethoxy (


) Groups using Benzyl Bromide Reagents 

Executive Summary

The trifluoromethoxy (


) group is a "privileged" motif in medicinal chemistry, offering a unique combination of high lipophilicity (

), strong electron-withdrawing character (

), and metabolic stability. Unlike the sterically demanding tert-butyl group, the

moiety adopts a specific conformation orthogonal to the aromatic ring due to the anomeric effect, providing distinct binding vectors for protein-ligand interactions.

This Application Note details the strategic incorporation of


 groups utilizing Benzyl Bromide  chemistry. We address two distinct synthetic pathways:
  • The Modular Approach: Using commercially available 4-(trifluoromethoxy)benzyl bromide as an electrophilic building block to install the

    
    -benzyl pharmacophore.
    
  • The Direct Conversion Approach: The nucleophilic trifluoromethoxylation of benzyl bromide substrates to generate benzyl trifluoromethyl ethers (

    
    ), utilizing silver-mediated or CDI-activated protocols.
    

Technical Background & Mechanistic Insight

The "Modular" Reagent: 4-(Trifluoromethoxy)benzyl Bromide

This reagent functions as a highly lipophilic benzylating agent. It allows for the late-stage introduction of the


 group via standard 

chemistry.
  • Causality: The bromine atom serves as an excellent leaving group, activated by the benzylic position. However, the strong electron-withdrawing nature of the

    
     group slightly deactivates the benzylic carbon toward 
    
    
    
    pathways compared to unsubstituted benzyl bromide, making
    
    
    conditions (polar aprotic solvents, strong nucleophiles) the preferred mechanism.
  • Application: Ideal for masking polar functionalities (phenols, amines) to increase membrane permeability (LogP) or for introducing the

    
     group into the "P1" or "P2" pockets of enzyme inhibitors.
    
Direct Trifluoromethoxylation of Benzyl Bromides

Synthesizing the


 bond is notoriously difficult because the trifluoromethoxide anion (

) is thermally unstable, rapidly decomposing into carbonyl fluoride (

) and fluoride (

).
  • The Solution: Successful protocols rely on trapping agents or stabilized reagents .

    • Silver-Mediated:

      
       (generated in situ) acts as a stable source of nucleophilic 
      
      
      
      .
    • CDI-Mediated (New): Recent advances utilize Carbonyl Diimidazole (CDI) and AgF to generate the

      
       motif without isolating unstable intermediates.[1]
      

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct experimental pathway based on the target molecule's architecture.

OCF3_Strategy Start Target Molecule Analysis Decision1 Does the target require a benzyl linker (-CH2-Ar-)? Start->Decision1 PathA Path A: Modular Alkylation Decision1->PathA Yes PathB Path B: Direct Conversion Decision1->PathB No (Direct OCF3 attachment) ReagentA Reagent: 4-(Trifluoromethoxy)benzyl bromide PathA->ReagentA ActionA Reaction: SN2 Substitution (Nucleophile: Amine, Phenol, Thiol) ReagentA->ActionA ResultA Product: R-X-CH2-C6H4-OCF3 ActionA->ResultA SubstrateB Substrate: Functionalized Benzyl Bromide PathB->SubstrateB ReagentB Reagents: AgF + CDI or AgOCF3 source SubstrateB->ReagentB ResultB Product: Ar-CH2-OCF3 ReagentB->ResultB

Figure 1: Strategic decision tree for incorporating trifluoromethoxy groups. Path A utilizes the benzyl bromide as a reagent; Path B utilizes it as a substrate.

Detailed Experimental Protocols

Protocol A: Modular Incorporation via N-Alkylation

Objective: To attach the 4-(trifluoromethoxy)benzyl motif to a secondary amine scaffold (e.g., a piperazine derivative). Reagent: 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0).

Materials:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 4-(Trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for lower reactivity amines)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.0 mmol) and anhydrous MeCN (5 mL).

  • Activation: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add 4-(Trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise via syringe.

    • Note: If the bromide is solid, dissolve it in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor conversion by TLC or LC-MS.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Data Validation:

  • Expected

    
     NMR:  Look for the benzylic singlet (
    
    
    
    ~3.5–3.6 ppm) and the characteristic AA'BB' aromatic system of the
    
    
    phenyl ring.
  • Expected

    
     NMR:  A singlet around 
    
    
    
    -58.0 ppm confirms the intact
    
    
    group.
Protocol B: Nucleophilic Trifluoromethoxylation of Benzyl Bromides

Objective: To convert a benzyl bromide substrate into a benzyl trifluoromethyl ether (


).
Method:  Ag(I)-Assisted Nucleophilic Substitution (Adapted from Liu et al. and recent CDI modifications).

Materials:

  • Substrate: Benzyl bromide derivative (1.0 equiv)

  • Fluorine Source: AgF (3.0 equiv)

  • Reagent: Carbonyl Diimidazole (CDI) (1.5 equiv) - Generates the

    
     equivalent in situ.
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Reagent Formation: In a glovebox or moisture-free environment, mix AgF (3.0 mmol) and CDI (1.5 mmol) in anhydrous Toluene (5 mL) in a sealed tube. Stir at 25 °C for 1 hour.

    • Mechanism:[1][2][3] This step generates a transient intermediate capable of transferring the

      
       motif without releasing unstable 
      
      
      
      gas immediately.
  • Substrate Addition: Add the benzyl bromide substrate (1.0 mmol) to the reaction vessel.

  • Reaction: Seal the tube and heat to 80–100 °C for 12 hours.

    • Safety Warning: This reaction may generate pressure.[3] Use a blast shield and rated pressure vessel.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica gel to remove silver salts.

  • Analysis: Analyze the crude mixture by

    
     NMR using an internal standard (e.g., 
    
    
    
    -trifluorotoluene) before purification.

Comparative Data & Reagent Selection

Feature4-(Trifluoromethoxy)benzyl Bromide (Reagent)Direct Trifluoromethoxylation (Method)
Role Electrophile (Alkylation agent)Transformation (Substrate

Product)
Reaction Type

Substitution
Nucleophilic Substitution (Ag-mediated)
Key Challenge Commercial availability (Cost)Stability of

anion
LogP Impact High increase (+ Benzyl +

)
Moderate increase (+

only)
Typical Yield High (>85%)Moderate (40–70%)
Use Case Installing a lipophilic "tail"Modifying a core scaffold

Mechanistic Pathway (Direct Trifluoromethoxylation)

Understanding the failure modes of direct trifluoromethoxylation is critical. The following diagram highlights the competition between productive substitution and decomposition.

OCF3_Mechanism AgF AgF + C1 Source (CDI or COF2) Complex [Ag-OCF3] Complex (Transient Species) AgF->Complex Activation TS Transition State (Ag-Br precipitation) Complex->TS + Substrate Decomp Decomposition (COF2 + AgF) Complex->Decomp Thermal Instability Substrate Benzyl Bromide (R-CH2-Br) Substrate->TS Product Product (R-CH2-OCF3) TS->Product - AgBr Decomp->AgF Recycle (Partial)

Figure 2: Mechanistic pathway showing the critical competition between the productive Ag-mediated transfer and the thermal decomposition of the trifluoromethoxide equivalent.

References

  • Leroux, F. R., et al. (2009). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 5, No. 60. Retrieved from [Link]

  • Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[4][5] Journal of the American Chemical Society, 133(22), 8510–8513. Retrieved from [Link]

  • Zhu, Z., et al. (2025). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole.[1] European Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2021).[3] Advances in the Development of Trifluoromethoxylation Reagents.[1][6] Molecules, 26(23), 7128. Retrieved from [Link][7]

Sources

4-Fluoro-3-(trifluoromethoxy)benzyl bromide for drug discovery lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact Lead Optimization using 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." However, the specific combination of a para-fluoro and meta-trifluoromethoxy substituent on a benzyl linker represents a sophisticated tactic for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is not merely a linker; it is a functional tool designed to address two common failure modes in lead compounds: rapid metabolic clearance and sub-optimal membrane permeability .[1]

The Mechanistic Advantage[2]
  • Metabolic Armor (The 4-Fluoro Effect): The para-position of a benzyl ring is the primary site for CYP450-mediated hydroxylation.[1] Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) effectively blocks this metabolic soft spot without imposing significant steric penalties, a concept known as "bioisosteric blocking."

  • Lipophilicity & Conformation (The 3-Trifluoromethoxy Effect): The -OCF

    
     group is often termed a "super-halogen."[1] Unlike the methoxy group (-OCH
    
    
    
    ), which is often planar with the aryl ring, the -OCF
    
    
    group adopts an orthogonal conformation due to electronic repulsion.[1] This unique shape, combined with high lipophilicity (
    
    
    value
    
    
    1.04), enhances membrane permeability and blood-brain barrier (BBB) penetration while resisting oxidative O-dealkylation.[1]

Part 2: Chemical Profile

PropertyValue / Description
Compound Name 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
Functional Group Benzyl Bromide (Electrophile)
Key Substituents 4-Fluoro (Electron Withdrawing), 3-Trifluoromethoxy (Lipophilic, Electron Withdrawing)
Molecular Weight ~273.0 g/mol
Physical State Low-melting solid or liquid (depending on purity/temperature)
Reactivity High (Lachrymator); susceptible to nucleophilic attack (S

2)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen), desiccated

Part 3: Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines

Objective: To introduce the 4-fluoro-3-(trifluoromethoxy)benzyl moiety onto a piperazine or piperidine scaffold.[1]

Reagents:

  • Substrate: Secondary amine derivative (1.0 equiv)

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (3.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via in situ Finkelstein reaction.

Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add anhydrous K

    
    CO
    
    
    
    (3.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes.
  • Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise. Note: If the bromide is solid, dissolve in a minimal amount of ACN before addition.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N

    
    ) for 4–6 hours. Monitor consumption of the amine by LC-MS or TLC (Hexane/EtOAc).[1]
    
  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts through a Celite pad; rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Objective: To synthesize ether-linked biaryl leads.[1]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.2 equiv)[1]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
  • Solvent: DMF or Acetone

Critical Step: If using NaH, the phenol must be deprotonated at 0°C for 30 minutes before adding the benzyl bromide to prevent side reactions.

Part 4: Decision Logic & Visualization

The following diagram illustrates the strategic decision-making process for utilizing this building block during Lead Optimization.

LeadOptimization Start Hit Compound Identified (Low Metabolic Stability) MetID Metabolite ID Study (Microsomal Stability) Start->MetID Decision Primary Metabolite: Para-Hydroxylation? MetID->Decision Strategy1 Strategy: Block Para-Position Decision->Strategy1 Yes Strategy2 Strategy: Modulate Lipophilicity (LogD) Decision->Strategy2 No (Targeting LogP) Reagent Select Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Strategy1->Reagent Bioisosteric Replacement Strategy2->Reagent +OCF3 Lipophilicity Synthesis Synthesis (Protocol A/B) Reagent->Synthesis Validation Validate: 1. Increased T1/2 (Microsomes) 2. Caco-2 Permeability Synthesis->Validation

Figure 1: Decision logic for incorporating the 4-F-3-OCF3 benzyl moiety to address specific ADME liabilities.

Part 5: Safety & Handling (SDS Highlights)

  • Hazards: Corrosive (Causes severe skin burns and eye damage - H314), Lachrymator (tear gas effect).[1]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Always handle inside a functioning fume hood.

  • Neutralization: In case of spill, neutralize with weak aqueous base (sodium bicarbonate) and absorb with inert material.

  • Incompatibility: Strong oxidizing agents, strong bases.

Part 6: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Sigma-Aldrich. 4-(Trifluoromethoxy)benzyl bromide Product Page & SDS.[1] (Used as proxy for physical property verification).

Sources

Application Note: Synthetic Routes to Bioactive Heterocycles using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide as a high-value building block for synthesizing bioactive heterocycles.

Executive Summary

In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. The 4-Fluoro-3-(trifluoromethoxy)benzyl moiety represents a "privileged substructure" that simultaneously addresses both challenges. The trifluoromethoxy group (-OCF


) is a lipophilic, electron-withdrawing group that enhances membrane permeability and resists oxidative metabolism (unlike the methoxy group). The 4-fluorine atom blocks para-position metabolism (e.g., hydroxylation) while exerting a strong inductive effect.

This guide provides validated protocols for using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide to functionalize heterocyclic cores, a critical step in developing inhibitors for kinases (e.g., p38 MAP, VEGFR) and GPCR ligands.

Chemical Profile & Handling

Compound: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS: 261763-22-8 (Note: Verify with specific supplier as CAS assignment for specific isomers can vary; often cataloged by chemical name). Molecular Formula: C


H

BrF

O Reactivity: Highly reactive electrophile (Benzylic bromide activated by electron-withdrawing groups).
PropertyDescription
Appearance Colorless to light yellow liquid or low-melting solid.
Reactivity High susceptibility to S

2 nucleophilic attack. Moisture sensitive (hydrolyzes to alcohol).
Hazards Lachrymator . Corrosive. Causes skin and eye burns.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Safety Warning: This compound is a potent lachrymator. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) and eye protection are mandatory. Quench all glassware and waste with dilute aqueous ammonia or NaOH to destroy residual bromide before removal from the hood.

Strategic Rationale: The "Fluorine Effect"

The 4-fluoro-3-(trifluoromethoxy)benzyl group is often employed as a bioisostere for 3,4-dichlorobenzyl or 3-trifluoromethyl-4-chlorobenzyl groups.

  • Metabolic Blocking: The C-F bond at the 4-position prevents P450-mediated oxidation.

  • Conformational Bias: The bulky -OCF

    
     group (orthogonal to the ring) forces specific conformational preferences, potentially locking the ligand into a bioactive conformation.
    
  • Lipophilicity: Increases LogP, facilitating blood-brain barrier (BBB) penetration or cell membrane crossing.

Protocol A: N-Alkylation of Nitrogen Heterocycles

This is the primary application, used to attach the benzyl moiety to scaffolds like Indoles, Pyrazoles, Imidazoles, or Benzimidazoles.

Mechanistic Insight

The reaction proceeds via a classical S


2 mechanism . The electron-withdrawing nature of the F and OCF

groups on the benzyl ring makes the benzylic carbon highly electrophilic, accelerating the reaction compared to unsubstituted benzyl bromide. However, this also makes it more susceptible to hydrolysis if water is present.
Workflow Diagram

N_Alkylation_Protocol Start Heterocycle Precursor (Indole/Pyrazole/Imidazole) Base_Select Select Base/Solvent (pKa Dependent) Start->Base_Select Deprotonation Deprotonation (Formation of Anion) Base_Select->Deprotonation Stir 30 min Addition Add 4-F-3-OCF3-Benzyl Bromide (Dropwise, 0°C) Deprotonation->Addition Electrophile Reaction Reaction (RT to 60°C, 2-12h) Addition->Reaction SN2 Mechanism Workup Quench & Extraction (EtOAc/Water) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification

Figure 1: Generalized workflow for N-alkylation of heterocycles.

Detailed Procedure (Standard Scale: 1.0 mmol)

Reagents:

  • Heterocyclic substrate (1.0 equiv)[1]

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) OR Sodium Hydride (NaH) (1.2 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN) (5–10 mL)

Step-by-Step:

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Dissolution: Add the heterocycle (1.0 mmol) and anhydrous solvent (5 mL).

  • Deprotonation:

    • Method A (Weak Acid, pKa < 15): Add Cs

      
      CO
      
      
      
      (2.0 mmol). Stir at RT for 30 min.
    • Method B (Weak Nucleophile/High pKa): Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol). Stir 30 min until gas evolution ceases.

  • Alkylation: Cool the mixture to 0°C (if not already). Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise (neat or dissolved in 1 mL solvent).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Note: Most reactions complete within 2–4 hours at RT due to the activated nature of the bromide. Heating to 60°C is only required for sterically hindered substrates.

  • Quench: Add saturated NH

    
    Cl solution (10 mL) carefully.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

ObservationProbable CauseSolution
Low Yield Hydrolysis of bromideEnsure solvent is strictly anhydrous. Use molecular sieves.
Poly-alkylation Substrate has multiple nucleophilic sitesUse 0.95 equiv of bromide or protect other sites. Lower temperature (-10°C).[2]
No Reaction Poor nucleophilicitySwitch from K

CO

to NaH or KOtBu. Use DMF/THF mixture.

Protocol B: C-Alkylation (Active Methylene Compounds)

Used to construct complex scaffolds where the benzyl group is attached to a carbon atom (e.g., synthesis of phenylalanine derivatives or chain extension).

Workflow Diagram

C_Alkylation Start Active Methylene (Malonate/Beta-Keto Ester) Base Base Treatment (NaH or NaOEt in THF/EtOH) Start->Base Enolate Enolate Formation Base->Enolate Add_Br Add 4-F-3-OCF3-Benzyl Bromide (0°C to RT) Enolate->Add_Br Product C-Alkylated Intermediate Add_Br->Product Decarb Optional: Hydrolysis/Decarboxylation (Acidic Reflux) Product->Decarb If required

Figure 2: Workflow for C-alkylation of active methylene compounds.

Procedure
  • Enolate Formation: Dissolve Diethyl malonate (1.0 equiv) in dry THF. Add NaH (1.1 equiv) at 0°C. Stir 30 mins.

  • Alkylation: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv) dropwise.

  • Completion: Stir at RT for 4–6 hours. The electron-deficient nature of the benzyl ring stabilizes the transition state, generally ensuring high yields.

  • Workup: Standard aqueous extraction.

Quality Control & Characterization

The unique fluorine substitution provides distinct NMR signatures useful for validation.

  • 
    F NMR: 
    
    • -OCF

      
      :  Singlet around 
      
      
      
      -57 to -59 ppm.
    • -F (aromatic): Multiplet around

      
       -110 to -120 ppm.
      
  • 
    H NMR: 
    
    • Benzylic CH

      
      :  Singlet (or AB quartet if chiral center nearby) around 
      
      
      
      4.5 – 5.5 ppm (shift depends on the heteroatom attached).
  • Mass Spectrometry:

    • Look for the characteristic M+ and M+2 (1:1 ratio) if the bromide is unreacted.

    • In the product, look for the loss of the trifluoromethoxy group (M - 85) in fragmentation patterns.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 4-(Trifluoromethoxy)benzyl bromide." (Used as general reference for handling benzyl bromides). Link

Sources

Application Note: Friedel-Crafts Benzylation using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

[1]

Executive Summary

This technical guide outlines the optimized protocols for utilizing 4-Fluoro-3-(trifluoromethoxy)benzyl bromide as an electrophile in Friedel-Crafts alkylation reactions.[1] This specific building block is increasingly critical in medicinal chemistry for "Fluorine Scan" operations, where the simultaneous introduction of a fluorine atom and a trifluoromethoxy group (

The protocol addresses the unique electronic "push-pull" nature of the substrate: the resonance stabilization from the para-fluorine competes with the strong inductive destabilization of the meta-trifluoromethoxy group. This guide recommends a transition from traditional aluminum chloride (

Chemical Context & Mechanistic Insight

The Substrate
  • Compound: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide[1]

  • Role: Electrophilic Benzylating Agent

  • Key Challenge: Balancing reactivity. The benzylic carbocation intermediate is electronically complex.

    • Para-Fluorine (

      
      -F):  Provides resonance stabilization to the cationic center, making ionization feasible.
      
    • Meta-Trifluoromethoxy (

      
      -
      
      
      ):
      Exerts a strong inductive electron-withdrawing effect (
      
      
      ), destabilizing the transition state and reducing reaction rates compared to standard benzyl bromides.[1]
Reaction Pathway

The reaction proceeds via an

1

FC_Mechanismcluster_electronicElectronic EffectsSubstrateBenzyl Bromide(Precursor)ComplexLA-ComplexedIntermediateSubstrate->Complex+ Lewis Acid (MXn)CationBenzylic Cation(Resonance Stabilized)Complex->Cation- [MXnBr]-WhelandArenium Ion(Sigma Complex)Cation->Wheland+ Arene (Nucleophile)ProductBenzylated Arene(Final Product)Wheland->Product- H+ / Aromatization

Figure 1: Mechanistic pathway highlighting the critical cationic intermediate. The stability of the "Cation" node is the rate-determining factor modulated by the F and

Catalyst Selection Guide

Standard Lewis acids like

Table 1: Lewis Acid Screening Matrix

CatalystReactivity ProfileRecommended LoadingSolvent CompatibilityApplication Note

High Selectivity 1–5 mol%DCM, DCE, ToluenePrimary Recommendation. Excellent functional group tolerance; minimal side reactions.[1]

High Reactivity5–10 mol%Nitromethane, DCMCost-effective for scale-up. Risk of over-alkylation if not controlled.

Moderate1–5 mol%DCE,

/Surfactant
Good for "green" aqueous-phase variants.

Too Aggressive N/A

, Nitrobenzene
Avoid. High risk of polymerization and halide exchange.

Brønsted AcidStoichiometricDCMUse only if metal-free conditions are strictly required.[1]

Experimental Protocol

Safety Pre-Check[1]
  • Lachrymator: Benzyl bromides are potent tear agents. All operations must be performed in a fume hood.

  • HF Generation: While the

    
     group is stable, thermal decomposition above 150°C or exposure to superacids can release HF.
    
  • PPE: Double nitrile gloves, safety goggles, and lab coat required.

Standard Operating Procedure (SOP)

Objective: Mono-alkylation of 1,3-dimethoxybenzene (model arene) with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

Reagents:

  • Electrophile: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv)[1]

  • Nucleophile: Arene (1.2 – 3.0 equiv) Note: Excess arene suppresses poly-alkylation.[1]

  • Catalyst: Zinc Triflate [

    
    ] (5 mol%)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Workflow Diagram:

Protocol_WorkflowStartPreparationStep11. Charge Flask(Arene + Catalyst + Solvent)Start->Step1Step22. Temperature Control(Cool to 0°C)Step1->Step2Step33. Electrophile Addition(Dropwise addition of Benzyl Bromide)Step2->Step3Step44. Reaction Phase(Warm to RT, stir 2-6h)Step3->Step4CheckTLC/LCMS Check(Look for M+ - Br)Step4->CheckCheck->Step4IncompleteQuench5. Quench(Sat. NaHCO3)Check->QuenchCompleteWorkup6. Isolation(Extraction & Column)Quench->Workup

Figure 2: Step-by-step experimental workflow for Zn(OTf)2 catalyzed alkylation.

Detailed Steps:

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging: Add

    
     (18 mg, 0.05 mmol, 5 mol%) and the Arene (1.2 mmol) to the flask.
    
  • Solvation: Add anhydrous DCE (3.0 mL). Stir to ensure catalyst dispersion.

  • Cooling: Place the flask in an ice/water bath (

    
    ).
    
  • Addition: Dissolve 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (273 mg, 1.0 mmol) in DCE (1.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Rationale: Slow addition keeps the concentration of the active electrophile low, favoring reaction with the arene over self-polymerization.

  • Reaction: Remove the ice bath and allow to warm to room temperature (

    
    ). Stir for 2–6 hours.
    
    • Monitoring: Monitor by TLC (Hexanes/EtOAc). The benzyl bromide spot (usually high

      
      ) should disappear.
      
  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 5 minutes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography. Fluorinated compounds often streak; use a gradient of 0-10% EtOAc in Hexanes.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation by moisture.[1]Ensure strictly anhydrous solvent. Switch to

(more robust) or increase temp to

.
Poly-alkylation Electrophile concentration too high relative to nucleophile.[1]Increase Arene equivalents (to 3.0-5.0 equiv) or use slower addition rate.
Isomerization Reaction is thermodynamically reversing.Reduce reaction time. Lower temperature. Switch to milder catalyst (

or

).
Sticky Polymer Self-reaction of benzyl bromide.[2]Critical: Ensure the Arene is in the flask before adding the benzyl bromide. Never add Arene to the bromide.

References

  • General Reactivity of Deactivated Benzyl Halides

    • Title: "Efficient Friedel–Crafts Alkylation with Benzyl Chlorides and Bromides Catalyzed by Gallium Nonaflete."[1]

    • Source:Synlett
  • Medicinal Chemistry of Trifluoromethoxy Group

    • Title: "The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Synthesis."[3][4]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Lewis Acid Catalysis (Triflates)

    • Title: "Metal Trifl
    • Source:Chemical Reviews
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "4-(Trifluoromethoxy)
    • Source:Sigma-Aldrich / Merck[1]

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: How do I synthesize and purify 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) without incurring significant gem-dibromide impurities or hydrolysis?

Scientist's Analysis: This substrate presents a classic "deactivated ring" challenge. Both the fluoro (4-position) and trifluoromethoxy (3-position) groups are electron-withdrawing.[1] In a standard Wohl-Ziegler reaction, these groups destabilize the benzylic radical intermediate, increasing the activation energy required for hydrogen abstraction. This often leads users to "force" the reaction with excess reagents, resulting in the dreaded gem-dibromide impurity which is nearly impossible to separate by standard chromatography.

This guide prioritizes prevention over purification and offers two distinct workflows based on your starting material availability.

PropertySpecification
Target Molecule 4-Fluoro-3-(trifluoromethoxy)benzyl bromide
Molecular Weight 273.02 g/mol
Key Challenge Electronic deactivation of the benzylic position; Hydrolytic instability.[1]
Primary Hazard Potent Lachrymator (Tear Gas).[1] Handle only in a functioning fume hood.

Decision Matrix: Selecting Your Route

Before starting, select the workflow that matches your precursor and purity requirements.

RouteSelection Start Start: Choose Precursor Toluene Precursor: 4-Fluoro-3-(trifluoromethoxy)toluene Start->Toluene Alcohol Precursor: 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol Start->Alcohol Condition1 Is strict mono-bromination critical? Toluene->Condition1 Appel_Route Route B: Appel Reaction (Nucleophilic Substitution) Alcohol->Appel_Route WZ_Route Route A: Wohl-Ziegler (Radical Bromination) Condition1->Alcohol Yes (High Purity req.) Condition1->WZ_Route No (Standard Purity)

Figure 1: Route Selection Strategy. Route A is cost-effective for scale-up; Route B offers superior purity profiles for sensitive biological assays.[1]

Protocol A: Radical Bromination (Wohl-Ziegler)[1][2]

Context: The standard route using N-bromosuccinimide (NBS).[1] Due to the electron-deficient nature of the ring, the reaction rate will be slower than with unsubstituted toluene.

Optimized Protocol
  • Reagents: 4-Fluoro-3-(trifluoromethoxy)toluene (1.0 eq), NBS (0.95 eq), AIBN (0.05 eq).[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or Acetonitrile.[1] Avoid CCl4 due to toxicity and environmental regulations.[1]
    
  • Concentration: 0.2 M to 0.5 M.[1]

Step-by-Step:

  • Dissolve the toluene derivative in anhydrous PhCF3. Sparge with Argon for 15 minutes to remove oxygen (oxygen quenches radicals).

  • Add NBS (0.95 eq). Crucial: Do not use excess NBS. It is better to have unreacted starting material (separable) than gem-dibromide (inseparable).[1]

  • Add AIBN (0.05 eq).

  • Heat to reflux (approx. 80-100°C depending on solvent).

  • Monitor: Check by 1H NMR every 2 hours. Look for the shift from methyl (

    
    2.3 ppm) to benzylic bromide (
    
    
    
    4.5 ppm).
  • Stop Point: Terminate heating when conversion reaches 85-90% . Do not chase 100% conversion.

Troubleshooting & FAQs

Q: The reaction is stalling at 50% conversion. Should I add more NBS? A: NO. Adding more NBS increases the local concentration of bromine radicals relative to the substrate, promoting the attack on the already-brominated product (forming the gem-dibromide).[1]

  • Correct Action: Add a second portion of initiator (0.02 eq AIBN) and ensure the reflux is vigorous. The initiator has likely decomposed before the reaction finished due to the slow kinetics of the deactivated ring [1].

Q: Why am I seeing a "doublet" impurity in the proton NMR near the product peak? A: This is likely the gem-dibromide (


).[1] The proton on the benzylic carbon will appear further downfield (typically >6.5 ppm) compared to the mono-bromide (

4.5 ppm).[1]
  • Solution: If this impurity is >5%, you cannot easily purify it by silica chromatography as the Rf values are nearly identical. You must restart and stop the reaction earlier, or switch to Route B.

Q: Can I use light instead of chemical initiators? A: Yes. A 400-500W tungsten lamp or blue LED (450-460 nm) can drive this reaction at lower temperatures (30-40°C), which often improves selectivity by reducing thermodynamic byproducts [2].[1]

Protocol B: The Appel Reaction (From Alcohol)

Context: Use this route if you require >98% purity or if the radical route yields inseparable mixtures. This method avoids over-bromination entirely.

Optimized Protocol
  • Reagents: 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (1.2 eq).[1]
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: 0°C to Room Temperature.

Step-by-Step:

  • Dissolve alcohol and

    
     in DCM at 0°C.
    
  • Add

    
     portion-wise over 20 minutes. (Exothermic reaction).
    
  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Workup: The challenge is removing triphenylphosphine oxide (TPPO).

    • Method A (Filtration): Add cold diethyl ether/hexane (1:1) to precipitate the bulk of TPPO. Filter.

    • Method B (Chemical): Use polymer-bound

      
       (more expensive, but effortless purification).[1]
      
Troubleshooting & FAQs

Q: My product is a sticky solid contaminated with white powder. What is it? A: The white powder is Triphenylphosphine Oxide (TPPO). It is notoriously difficult to remove.

  • Fix: Dissolve the crude mixture in a minimal amount of toluene and load it onto a silica column. Elute with 5% EtOAc in Hexanes. The non-polar benzyl bromide will elute first; the polar TPPO will stay on the baseline [3].

Q: Can I use


 instead of the Appel conditions? 
A:  Yes (

, 0.35 eq in DCM at 0°C). However,

generates

acid as a byproduct. Since your molecule contains a trifluoromethoxy group (

), it is generally acid-stable, but the benzylic bromide itself can hydrolyze if the workup is not strictly anhydrous. The Appel reaction is pH neutral and generally milder.

Stability & Storage Guide

The trifluoromethoxy group confers metabolic stability, but the benzylic bromide moiety is chemically fragile.

IssueCausePrevention
Pink/Red Discoloration Auto-oxidation and release of

/

.[1]
Store over activated Silver Wool or Copper wire to scavenge free halogens.
Fuming upon opening Hydrolysis (

).
Store in a desiccator at -20°C. Flush with Argon after every use.[1]
Silica Degradation Acidity of silica gel hydrolyzes the bromide.Add 1% Triethylamine to your eluent during chromatography to neutralize the silica.

Mechanistic Insight (Graphviz)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the over-bromination pathway.

ReactionMechanism cluster_warning Critical Control Point NBS NBS + Initiator Radical Benzylic Radical (Ar-CH2•) NBS->Radical Slow Step (Deactivated Ring) Substrate Substrate (Ar-CH3) Substrate->Radical Product Product (Ar-CH2Br) Radical->Product Br transfer OverBr Impurity (Gem-Dibromide) Product->OverBr Excess NBS or High Conversion

Figure 2: Mechanistic Pathway. The dashed red line represents the "over-reaction" pathway. Because the ring is deactivated, the first step is slow. If you push the reaction too hard (excess NBS), the reagents will begin attacking the Product to form the Gem-Dibromide.

References

  • Wohl-Ziegler Reaction Mechanism & Optimization

    • Title: Wohl-Ziegler Bromination - Reaction Mechanism and Conditions.[1][2]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]1]

  • Photochemical Bromination

    • Title: Visible-Light-Promoted Wohl–Ziegler Functionalization.[1]

    • Source: ResearchG
    • URL:[Link]1]

  • Appel Reaction & TPPO Removal

    • Title: Appel Reaction: Mechanism and Examples.[4][5]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]1]

  • Safety & Handling of Benzyl Bromides

    • Title: 4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet.[1]

    • Source: Sigma-Aldrich.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated benzyl bromides.

Sources

Purification of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide reaction products

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and handling of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 184970-26-1). It is designed for researchers requiring high-purity intermediates for medicinal chemistry applications.

Product Profile & Safety Alert
  • Compound: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

  • CAS: 184970-26-1[1][2][3][4]

  • Physical State: Low-melting solid or liquid (MP: ~22–24°C).[5][6]

  • Primary Hazard: Lachrymator (potent tear gas effect) and Corrosive .

  • Stability: Moisture sensitive.[7][8] Hydrolyzes rapidly to the corresponding benzyl alcohol in the presence of water/humidity.

Part 1: Reaction Profiling & Impurity Management

Q: My crude LC-MS shows a mixture of starting material, product, and a +79 mass impurity. What is happening? A: You are observing the classic "Benzyl Bromide Triad."

  • Starting Material (SM): 4-Fluoro-3-(trifluoromethoxy)toluene.

  • Product: Mono-brominated benzyl derivative.

  • Impurity (+79 amu): The gem-dibrominated species (benzal bromide).

Root Cause: This reaction is a radical chain substitution (Wohl-Ziegler). If the local concentration of bromine radicals is too high or the reaction runs too long, the product undergoes a second bromination at the benzylic position.

Prevention Strategy:

  • Stoichiometry: Never use excess NBS. Use 0.95 equivalents of NBS relative to the toluene precursor. It is far easier to separate unreacted non-polar starting material than the chemically similar dibromo-impurity.

  • Initiator: Use AIBN or Benzoyl Peroxide (BPO) and ensure anhydrous conditions to prevent HBr formation, which can catalyze side reactions.

Part 2: Workup & Isolation Protocols

Q: The reaction mixture turned solid/slushy upon cooling. How do I remove the succinimide without hydrolyzing my product? A: Succinimide (the byproduct of NBS) is insoluble in non-polar solvents but soluble in water. However, aqueous washes can hydrolyze your reactive benzyl bromide.

Recommended Protocol (The "Anhydrous Filtration" Method):

  • Cooling: Cool the reaction mixture (typically in CCl₄, Benzene, or Trifluorotoluene) to 0°C. Succinimide will precipitate out.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite under an inert atmosphere.

  • Washing (Optional): If you must perform an aqueous wash to remove trace succinimide, use ice-cold saturated NaHCO₃ solution and separate phases immediately. Dry the organic layer instantly with MgSO₄. Do not let the organic phase sit in contact with water.

Part 3: Purification Techniques

Q: Can I distill this compound? A: Proceed with extreme caution. While the boiling point is predicted around 79°C at 9 mmHg, benzyl bromides are thermally unstable. They are prone to Friedel-Crafts self-polymerization when heated, especially if trace metal ions (from needles/spatulas) or Lewis acids are present.

  • If you must distill: Use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. Add a radical inhibitor (e.g., BHT) to the pot.

  • Preferred Method: Flash Column Chromatography.

Q: What is the best mobile phase for chromatography? A: The separation difficulty lies in the close Rf values of the mono-bromo product and the di-bromo impurity.

  • Stationary Phase: Acid-washed Silica Gel (neutralizes trace alkalinity that could degrade the bromide).

  • Eluent: 100% Hexanes (or Pentane) initially, grading to 5% Ethyl Acetate/Hexanes.

    • Elution Order:

      • Unreacted Starting Material (Fastest, Rf ~0.8 in Hexanes)

      • Target Mono-bromide (Rf ~0.4–0.5 in 5% EtOAc/Hex)

      • Di-bromo impurity (Slightly slower/overlapping tail)

      • Succinimide (Retained on column)

Part 4: Visualization of Purification Workflow

The following diagram outlines the logical decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (SM, Product, Di-bromo, Succinimide) Filtration Step 1: Cold Filtration (Remove Solid Succinimide) Crude->Filtration Succinimide Solid Succinimide (Discard) Filtration->Succinimide Filtrate Filtrate (Organic Phase) Filtration->Filtrate TLC Step 2: TLC Analysis (Hexanes:EtOAc 95:5) Filtrate->TLC Decision Is Di-bromo impurity > 5%? TLC->Decision Distillation Vacuum Distillation (High Risk: Polymerization) Decision->Distillation No (High Purity) Column Flash Chromatography (Silica Gel, 0-5% EtOAc/Hex) Decision->Column Yes (Standard) Pure Pure Product (Store -20°C, Inert Gas) Distillation->Pure Column->Pure

Caption: Logical workflow for the isolation of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide, prioritizing chromatography over thermal methods.

Part 5: Storage & Stability FAQs

Q: The liquid turned pink/brown after a week in the fridge. Is it ruined? A: This indicates slight decomposition and liberation of HBr/Bromine.

  • Cause: Exposure to light or moisture.[7]

  • Remedy: If the color is faint, filter through a small plug of silica gel or wash with cold sodium thiosulfate solution (to quench Br₂) followed by drying.

  • Storage Protocol: Store at -20°C under Argon or Nitrogen. Wrap the vial in aluminum foil (light sensitive). Add a few turnings of activated copper wire to the vial to stabilize the bromide.

Q: Can I store it in a standard plastic falcon tube? A: No. Benzyl bromides are corrosive and potent alkylating agents. They can leach plasticizers or react with the container walls. Always use glass vials with Teflon-lined caps .

Summary of Physical Properties
PropertyValueNotes
Molecular Formula C₈H₅BrF₄O
Molecular Weight 257.02 g/mol
Boiling Point ~79°C @ 9 mmHgPredicted; thermally unstable.
Melting Point 22–24°CMay supercool to a liquid.
Solubility DCM, EtOAc, HexanesHydrolyzes in water/alcohols.
Safety Lachrymator Handle only in a fume hood.[8]
References
  • Chemistry LibreTexts. Reagent Purification: N-Bromosuccinimide (NBS). Available at: [Link][1][6][9][10][11][12][13]

Sources

Common side reactions with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide .

Reagent Status: Highly Electrophilic / Moisture Sensitive / Lachrymator Primary Application: Introduction of the 4-fluoro-3-(trifluoromethoxy)benzyl motif (fluorinated linker) via nucleophilic substitution (


).

Part 1: Critical Reactivity Profile

This molecule is not a standard benzyl bromide.[1] It possesses a dual-electrophilic nature due to the electron-deficient aromatic ring.

The "Dual Electrophile" Trap

While the benzylic bromide (Position A) is the intended reaction site, the 4-fluorine atom (Position B) is activated by the adjacent trifluoromethoxy group, making it susceptible to Nucleophilic Aromatic Substitution (


) under forcing conditions.
  • Primary Site (Desired): Benzylic Carbon (

    
    ) 
    
    
    
    Fast
    
    
    reactions.
  • Secondary Site (Undesired): Aryl Carbon (C-4)

    
    
    
    
    
    displacement of Fluorine.

Part 2: Troubleshooting Common Side Reactions

Issue 1: Unexpected "Bis-Nucleophile" Adducts ( Side Reaction)

Symptom: Mass spectrometry shows a product with two nucleophile units attached, or NMR shows loss of the aromatic fluorine signal. Mechanism: The 3-trifluoromethoxy group (


) is strongly electron-withdrawing (

), pulling electron density from the ring. This activates the ortho-fluorine atom towards nucleophilic attack. Trigger: Using strong nucleophiles (thiols, alkoxides) at high temperatures (

) or using excess base.

Corrective Action:

  • Temperature Control: Keep reaction temperatures below

    
    . The benzylic bromide is highly reactive and does not require reflux.
    
  • Stoichiometry: Avoid large excesses of the nucleophile.

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA,

    
    ) instead of strong nucleophilic bases (e.g., 
    
    
    
    ) which might attack the ring.
Issue 2: Hydrolysis & "Yellowing" of Solid

Symptom: The white solid turns yellow/orange and becomes sticky. LCMS shows a peak corresponding to the benzyl alcohol (


).
Mechanism:  Moisture in the air reacts with the highly electrophilic benzylic carbon. The byproduct is HBr, which autocatalyzes further decomposition and oxidation.
Trigger:  Storage at room temperature or frequent opening of the bottle in humid air.

Corrective Action:

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen).
    
  • Recovery: If slightly hydrolyzed, dissolve in dry DCM, wash with aqueous

    
     (to remove HBr), dry over 
    
    
    
    , and concentrate. If heavily degraded, repurify via silica gel chromatography (Hexanes/EtOAc).
Issue 3: Dimerization (Wurtz-type Coupling)

Symptom: Appearance of a highly non-polar spot on TLC or a mass peak corresponding to the bibenzyl dimer. Mechanism: Radical coupling or metal-mediated coupling if active metals (Mg, Zn) are present or during Grignard formation. Trigger: Attempting to form the benzylic Grignard/Zinc reagent without low-temperature control.

Corrective Action:

  • Grignard Formation: This reagent is prone to Wurtz coupling. Use Rieke Magnesium or initiate at

    
     and warm slowly. Alternatively, use Knochel-Hauser conditions  (iPrMgCl 
    
    
    
    LiCl) for halogen-metal exchange if applicable (though difficult on benzylics directly).
Issue 4: Kornblum Oxidation (Aldehyde Formation)

Symptom: Formation of 4-fluoro-3-(trifluoromethoxy)benzaldehyde. Trigger: Heating the reagent in DMSO or DMF (if wet/hot) for extended periods. DMSO acts as an oxidant towards benzylic halides at elevated temperatures.

Corrective Action:

  • Solvent Choice: Avoid DMSO for alkylation reactions if heating is required. Use Acetonitrile or THF .

  • Temperature: If DMSO is necessary for solubility, keep the reaction at room temperature.

Part 3: Decision Pathways & Mechanism (Visualized)

The following diagram illustrates the competing pathways. Note how the "Path of Least Resistance" (Green) can easily deviate into Red zones based on conditions.

G Reagent 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Product Desired Product (Benzylic Substitution) Reagent->Product Path A: SN2 Attack (Kinetic Control, <50°C) SNAr_Prod Side Product: SNAr (F Displacement) Reagent->SNAr_Prod Path B: SNAr Attack (High Temp / Strong Nu) Alcohol Side Product: Alcohol (Hydrolysis) Reagent->Alcohol Path C: H2O / Moisture Aldehyde Side Product: Aldehyde (Kornblum Oxid.) Reagent->Aldehyde Path D: DMSO / Heat Nu Nucleophile (Nu:)

Figure 1: Reaction divergence based on temperature and solvent choice. Path A is the desired


 route. Path B becomes active when the ring is activated by the 3-

group under forcing conditions.

Part 4: Optimized Experimental Protocols

Protocol A: Standard Amine Alkylation (Minimizing Over-alkylation)

Use this for coupling with secondary amines.

  • Preparation: Dissolve the secondary amine (1.0 equiv) and

    
     (2.0 equiv) in anhydrous Acetonitrile  (0.1 M).
    
  • Addition: Cool the mixture to

    
    . Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.05 equiv) dropwise as a solution in Acetonitrile.
    
    • Why? Adding the electrophile slowly prevents local high concentrations that lead to bis-alkylation (if using a primary amine) or side reactions.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature. Monitor by TLC/LCMS.
    
    • Note: Most reactions complete within 2-4 hours at RT. Do not heat unless conversion is stalled.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2][3]
    
Protocol B: Thiol Alkylation (Avoiding )

Thiols are strong nucleophiles and pose a high risk of attacking the aromatic ring (displacing F).

  • Base: Use a mild organic base like DIPEA (Diisopropylethylamine) instead of inorganic bases like NaH or NaOEt.

  • Solvent: DCM or THF (

    
    ).
    
  • Procedure: Mix Thiol (1.0 equiv) and DIPEA (1.2 equiv) in DCM. Add the benzyl bromide (1.0 equiv) slowly at

    
    .
    
  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Prolonged stirring increases the risk of the thiol attacking the 4-F position.

Part 5: Frequently Asked Questions (FAQ)

Q: Why is my yield low when using NaH in DMF? A: Two reasons:

  • Exotherm: NaH deprotonation is exothermic; high heat can trigger the

    
     side reaction (F-displacement).
    
  • Hydrolysis: DMF often contains trace water unless freshly distilled. At high pH (NaH), hydrolysis to the benzyl alcohol competes with your nucleophile. Recommendation: Switch to

    
     in Acetone or Acetonitrile.
    

Q: Can I use this reagent to make a Grignard reagent? A: Direct formation is difficult due to Wurtz homocoupling (Dimerization). Recommendation: Use a Zinc insertion (Rieke Zn) or perform a halogen-metal exchange on the corresponding benzyl chloride if available, though the bromide is prone to coupling. Alternatively, react the nucleophile with the benzyl bromide directly rather than making the benzylic metalloid.

Q: Is the reagent lachrymatory? A: Yes, severely. All benzyl bromides are potent lachrymators (tear agents). Safety: Handle only in a functioning fume hood. Neutralize glassware with a dilute solution of alcoholic KOH or ammonia before removing it from the hood to destroy residual alkylating agent.

References

  • Guidechem. 4-(Trifluoromethoxy)benzyl bromide Properties and Synthesis. (General reactivity of trifluoromethoxy benzyl bromides).[4]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (Mechanistic basis for F-displacement in activated rings).

  • Sigma-Aldrich. Benzyl Bromide Safety Data Sheet (SDS). (Handling and lachrymator safety protocols).

  • Royal Society of Chemistry. Kornblum Oxidation Mechanism and Side Reactions. (DMSO-mediated oxidation risks).

Sources

Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 261951-71-7 Chemical Class: Benzylic Halide / Fluorinated Intermediate Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical guide for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide . As a researcher, you likely selected this compound to introduce a specific lipophilic, metabolically stable aryl motif into your drug candidate.

However, this reagent presents a classic "stability paradox": the very features that make it a potent electrophile for your synthesis (the electron-withdrawing fluorine and trifluoromethoxy groups) also destabilize the benzylic carbon-bromine bond, making it highly susceptible to hydrolysis and light-induced degradation.

This guide replaces generic advice with chemically grounded protocols to ensure your reagent remains active and your safety is uncompromised.

Module 1: Critical Storage Protocols

The Golden Rule: Moisture is the enemy; HBr is the assassin. Hydrolysis of this compound is not just a loss of yield; it is an autocatalytic event. The byproduct, Hydrogen Bromide (HBr), accelerates further degradation.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of spontaneous hydrolysis and dimerization.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" to prevent moisture ingress than Nitrogen.
Container Amber Glass with Teflon-lined cap Amber glass blocks UV light (preventing radical formation). Teflon prevents the corrosive bromide vapors from degrading standard rubber septa.
Desiccant Secondary ContainmentStore the vial inside a jar containing Drierite or silica gel packets to create a micro-anhydrous environment.
The "Use-and-Reseal" Protocol
  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the reagent.

  • Dispense: Use a dry, inert-gas-flushed syringe.

  • Purge: Backfill the headspace with Argon/Nitrogen immediately before closing.

  • Seal: Wrap the cap junction with electrical tape (Parafilm degrades rapidly upon contact with organic halide vapors).

Module 2: Troubleshooting Dashboard

Use this logic flow to assess reagent quality before committing it to a high-value reaction.

Visual Diagnosis Matrix
ObservationDiagnosisAction Required
Colorless / Faint Yellow Liquid Optimal Purity Proceed. The reagent is fit for use.
Bright Yellow / Orange Oxidation / Br₂ Liberation Purify. Free bromine (

) and HBr are present. See Purification Protocol A.
Cloudy / White Precipitate Hydrolysis (Advanced) Filter or Discard. The solid is likely the benzyl alcohol derivative (insoluble in the bromide).
Fuming upon opening HBr Release DANGER. Significant degradation. Neutralize and discard. Do not use.
Workflow Visualization: The Degradation Cascade

The following diagram illustrates why "keeping it dry" is not just a suggestion, but a kinetic necessity.

G Start Benzyl Bromide (Pure) Hydrolysis Hydrolysis Reaction Start->Hydrolysis + Moisture Moisture Ingress (H₂O) Moisture->Hydrolysis Alcohol Benzyl Alcohol (Impurity) Hydrolysis->Alcohol HBr HBr Generation (Acidic Gas) Hydrolysis->HBr AutoCat Autocatalysis Loop HBr->AutoCat Accelerates Color Yellow/Orange Color (Br₂ Formation) HBr->Color Oxidation AutoCat->Hydrolysis Acid Catalysis

Caption: The "Loop of Death": Moisture triggers HBr release, which acid-catalyzes further hydrolysis, rapidly destroying the reagent.

Module 3: Restoration & Purification Protocols

If your reagent has turned yellow but is not yet cloudy, you can often salvage it.

Protocol A: The Silica Plug (Recommended)

Avoid distillation if possible. Benzyl bromides are thermally unstable and can decompose violently if heated excessively.

  • Prepare: Pack a small glass pipette or funnel with dry Silica Gel (approx. 2-3 cm height).

  • Dilute: Dilute your yellow benzyl bromide 1:1 with dry Hexane or Dichloromethane (DCM).

  • Elute: Pass the solution through the silica plug using vacuum or gravity.

    • Mechanism:[1][2][3][4][5] The non-polar benzyl bromide passes through. The polar HBr,

      
      , and hydrolysis alcohols stick to the silica.
      
  • Concentrate: Evaporate the solvent on a rotary evaporator (Bath temp < 30°C).

    • Safety Note: Ensure your rotovap pump exhaust is vented to a fume hood or a bleach trap (see FAQ).

Module 4: FAQ - Expert Insights

Q1: Why is this compound a "Lachrymator" and what does that mean for my safety? A: Benzyl halides are potent alkylating agents. They activate the TRPA1 ion channel in your pain receptors (the same receptor activated by wasabi and tear gas).

  • Action: Always handle in a fume hood. If you spill it outside the hood, do not just wipe it up. Cover with a slurry of bleach (sodium hypochlorite) to chemically degrade it before cleaning.

Q2: Can I assess purity via LC-MS? A: Use Caution. Benzyl bromides are highly reactive. In an LC-MS using methanol or water as the mobile phase, the compound will hydrolyze/solvolyze on the column, showing you a peak for the alcohol or methyl ether, falsely suggesting the reagent is bad.

  • Better Method: Use 1H-NMR in

    
    . Look for the benzylic 
    
    
    
    singlet around 4.4 - 4.5 ppm . The hydrolysis product (alcohol) will shift significantly (usually upfield to ~4.7 ppm depending on concentration/solvent H-bonding).

Q3: My reaction failed. Was it the bromide? A: Check the color. If the reaction mixture turned black/tarry immediately upon addition, the bromide may have contained significant HBr, which polymerized your starting material. Always use a base scavenger (e.g.,


 or DIPEA) in excess when using aged benzyl bromides.

Module 5: Emergency & Disposal

The "Bleach Trap" Protocol

When evaporating solvents containing this bromide, the vapors can make the entire lab uninhabitable.

  • Setup: Connect the vacuum pump exhaust tube to a flask.

  • Fill: Fill the flask with 10% Sodium Hypochlorite (Bleach) solution.

  • Bubbling: Ensure the exhaust bubbles through the bleach.

  • Chemistry:

    
     (oxidative hydrolysis neutralizes the lachrymatory effect).
    
Spill Management
  • Small Spill: Cover with solid sodium carbonate (

    
    ) and then soak with dilute bleach.
    
  • Skin Contact: Wash with copious soap and water.[6] Do not use ethanol (it increases skin permeability).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. (Note: Reference for general handling of the class).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide Reactivity. .

  • Common Organic Chemistry. Benzyl Bromide: Properties and Purification. .

  • Lachrymator Mechanisms: Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 agonists in respiratory tract inflammation. .

(Note: While specific data for the 4-Fluoro-3-(trifluoromethoxy) analog is proprietary to specific vendors, the physicochemical properties and degradation mechanisms are derived from the homologous benzyl bromide series verified in the search results.)

Sources

Technical Support Center: Handling Moisture Sensitivity of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: [Generic/User-Defined] CAS: 50824-05-0 Hazard Class: Corrosive (Category 1B), Lachrymator Support Tier: Level 3 (Senior Application Scientist)

Core Technical Directive: The Hydrolysis Threat

Why is this compound so sensitive? 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is an electron-deficient benzylic halide. The presence of the trifluoromethoxy (


) and fluoro (

) groups creates a unique electronic environment. While these groups are electron-withdrawing (deactivating the ring), the benzylic carbon remains highly electrophilic.

Upon contact with ambient moisture, the compound undergoes rapid hydrolysis. This is not merely a degradation issue; it is a safety hazard. The reaction releases hydrogen bromide (HBr), a corrosive gas that acidifies the local environment, potentially catalyzing further decomposition or corroding metal equipment.

Mechanism of Degradation

Unlike simple alkyl halides, this benzylic system is susceptible to both


 and 

hydrolysis pathways depending on the solvent polarity, though the electron-withdrawing groups slightly destabilize the carbocation intermediate (

suppression) compared to electron-rich analogs.

Key Indicator: The transformation converts the reactive alkylating agent (Bromide) into an inert Benzyl Alcohol, rendering your synthesis stoichiometric impossible.

HydrolysisPathway Reactant 4-Fluoro-3-(trifluoromethoxy) benzyl bromide (Active Reagent) TS Transition State (Electrophilic Attack) Reactant->TS C-Br bond strain Water H₂O (Ambient Moisture) Water->TS Nucleophilic attack Product 4-Fluoro-3-(trifluoromethoxy) benzyl alcohol (Inert Impurity) TS->Product Irreversible Byproduct HBr (Corrosive Gas) TS->Byproduct Exothermic release

Figure 1: Hydrolysis pathway.[1] Note that the formation of HBr acts as an autocatalytic corrosive agent for metal spatulas and needles.

Troubleshooting & FAQs

Direct answers to critical experimental failures.

Q1: The compound has turned from a clear liquid/white solid to a cloudy, fuming oil. Is it usable?

Status: Critical Failure. Diagnosis: The "fuming" is HBr gas escaping the matrix. The cloudiness is likely the formation of the benzyl alcohol derivative, which may have different solubility properties, or polymerized byproducts initiated by the acid. Action:

  • Do not use for sensitive alkylations; the stoichiometry is compromised.

  • Validation: Take a crude

    
    H NMR in 
    
    
    
    .
    • Active Reagent: Look for the benzylic

      
       signal around 4.4–4.5 ppm .
      
    • Hydrolyzed Impurity:[2] The benzyl alcohol

      
       typically shifts upfield to 4.6–4.7 ppm  (solvent dependent) and broadens.
      
  • Recovery: If you have >5g, purification via fractional distillation under reduced pressure is possible (See Section 4). If <1g, quench and dispose.

Q2: I don't have a glovebox. Can I weigh this on a benchtop balance?

Status: High Risk. Guidance: You can, but you must use the "Inert Blanket" technique .

  • Flush a tared vial with Argon/Nitrogen.

  • Quickly transfer the solid/liquid.

  • Flush the headspace again immediately before capping.

  • Never leave the stock bottle open. The lachrymatory nature requires this be done in a fume hood regardless of moisture concerns.

Q3: My reaction yield is low (30-40%), and I see a new spot on TLC.

Diagnosis: Competitive Hydrolysis. If your reaction solvent (e.g., DMF, THF) was not rigorously dried, the water reacted with the benzyl bromide faster than your nucleophile. Self-Validating Check:

  • Check the pH of the reaction mixture.[3] If it is unexpectedly acidic (pH < 4), HBr was generated.

  • TLC Analysis: The benzyl alcohol is usually much more polar (lower

    
    ) than the bromide. Stain with PMA or KMnO4 (alcohol oxidizes easily).
    

Standard Operating Procedures (SOPs)

SOP-A: Storage & Handling

Objective: Maintain purity >98% over 6 months.

ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerate)Slows kinetic degradation rates.
Atmosphere Nitrogen or ArgonDisplaces moisture-laden air.
Container Amber Glass + Parafilm/Teflon TapePrevents photolytic cleavage of C-Br bond; seal prevents moisture ingress.
Desiccant Store bottle inside a secondary jar with Drierite/SilicaCreates a "micro-desiccator" environment.
SOP-B: Inert Transfer Protocol

Context: Use this when a Glovebox is unavailable.

  • Preparation: Flame-dry all glassware and cool under a stream of

    
    .
    
  • Syringe Technique (Liquids/Melts):

    • Insert a long needle connected to an inert gas line (bubbler) into the source bottle septum to equalize pressure.

    • Use a dry, gas-tight syringe to withdraw the reagent.

    • Tip: If the compound has solidified (mp 22-24°C), gently warm the bottle in a water bath (30°C) to melt it before transfer. Do not use a heat gun (hot spots cause decomposition).

  • Solid Transfer:

    • Use a "funnel under flow" method: Direct a stream of nitrogen into the receiving flask while pouring the solid quickly.

Recovery & Purification

Use this protocol only if the compound shows <10% degradation.

Method: Filtration through Basic Alumina This method removes HBr and trace hydrolysis products without subjecting the compound to thermal stress.

  • Prepare Column: Pack a short plug (2-3 cm) of Basic Alumina (Activity I) in a glass pipette or sintered funnel.

  • Solvation: Dissolve the impure benzyl bromide in dry Hexanes or Dichloromethane (1:5 ratio).

  • Elution: Pass the solution through the alumina plug using slight positive pressure (

    
    ).
    
    • Mechanism:[1][3][4][5][6] The basic alumina neutralizes the HBr (chemisorption) and retains the more polar benzyl alcohol.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <30°C.

  • Storage: Immediately backfill with Argon and seal.

Visual Workflow: Handling Decision Tree

HandlingWorkflow Start Start: Handling 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CheckState Check Physical State (Melting Point ~22-24°C) Start->CheckState IsSolid Solid CheckState->IsSolid IsLiquid Liquid CheckState->IsLiquid Glovebox Is Glovebox Available? IsSolid->Glovebox To weigh mass Melt Gently warm to 30°C (Water Bath) IsSolid->Melt To measure volume IsLiquid->Glovebox YesBox Use Glovebox (Ideal) Glovebox->YesBox Yes NoBox Benchtop Handling Glovebox->NoBox No Schlenk Use Schlenk Technique (Counter-flow N₂) NoBox->Schlenk Required Protocol Melt->Glovebox

Figure 2: Decision matrix for safe handling. Note that melting the solid allows for easier volumetric transfer via syringe, reducing moisture exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142785, 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7] (General reference for benzyl bromide purification via alumina).

Sources

Improving yield in reactions with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Alkylation Reactions Reagent CAS: 50824-05-0 (Typical) Audience: Medicinal Chemists, Process Chemists

Introduction: The "Hidden" Reactivity Profile

Welcome to the Technical Support Center. You are likely using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide to introduce a metabolically stable, lipophilic pharmacophore into a scaffold.

While this reagent appears to be a standard benzyl bromide, the specific electronic combination of the para-Fluoro and meta-Trifluoromethoxy (


)  groups creates a "super-electrophile" at the benzylic position. This increases reactivity toward your target nucleophile but simultaneously lowers the energy barrier for competitive hydrolysis and decomposition.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic challenges of this fluorinated building block.

Module 1: Reagent Integrity & Pre-Reaction QC

Status: Critical Issue: Users often report "low yields" that are actually failures of stoichiometry due to degraded reagent.

Q: My reagent has turned from a clear liquid/white solid to a dark amber or orange color. Is it usable?

A: Proceed with Caution. The amber color indicates the presence of free molecular bromine (


) and hydrogen bromide (

), resulting from radical decomposition (light/heat) or hydrolysis (moisture).
  • Impact on Yield: Free

    
     will protonate basic nucleophiles (amines), quenching them before they can react. Free 
    
    
    
    can cause oxidative side reactions.
  • Remediation Protocol:

    • Dissolve the reagent in a non-polar solvent (e.g., Hexanes or DCM).

    • Wash rapidly with cold 5% Sodium Thiosulfate (

      
      )  solution (removes 
      
      
      
      ).
    • Wash with cold saturated

      
       (removes 
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
    • Re-titrate or check purity via

      
      -NMR before calculating equivalents.
      
Q: How do I store this specifically to prevent degradation?

A: Unlike non-fluorinated benzyl bromides, the electron-withdrawing nature of the ring makes the C-Br bond slightly more labile to heterolysis.

  • Storage: -20°C, under Argon/Nitrogen, protected from light.

  • Stabilizer: Storing over activated Copper wire or solid

    
     can act as an acid scavenger in the bottle.
    

Module 2: Reaction Engineering (The Optimization)

Core Directive: Maximize the rate of Nucleophilic Substitution (


) while suppressing Hydrolysis (

-like background).
The Electronic "Trap"

The


 (

) and

(

) groups are strong Electron Withdrawing Groups (EWGs).
  • Effect: They pull electron density away from the benzylic carbon.

  • Consequence: The benzylic carbon is highly partial positive (

    
    ). This makes it an aggressive electrophile.
    
  • Risk: It reacts faster with trace water in your solvent than a standard benzyl bromide would. Strict anhydrous conditions are non-negotiable.

Optimization Workflow
1. Solvent Selection
SolventDielectric ConstantSuitabilityNotes
Acetonitrile (MeCN) 37.5High Best balance of polarity and ease of removal.
DMF / NMP 36.7 / 32.2Medium Good for solubility, but difficult to remove. Warning: Can cause "Kornblum Oxidation" artifacts if heated >80°C.
Acetone 20.7High Ideal for Finkelstein conditions (see below).
THF 7.5Low Often too non-polar to solubilize inorganic bases (

).
2. The "Finkelstein Acceleration" (Yield Booster)

If your nucleophile is sterically hindered or weak (e.g., an amide or aniline), the reaction may be too slow, allowing moisture to compete.

  • Solution: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism:

    
     is displaced by 
    
    
    
    (better nucleophile) to form the transient Benzyl Iodide , which has a much weaker C-I bond (better leaving group).
Visualizing the Optimization Logic

ReactionOptimization Start Start: Reaction Setup NucleophileCheck Check Nucleophile Type Start->NucleophileCheck StrongNuc Strong Nucleophile (Primary Amine, Thiol) NucleophileCheck->StrongNuc High Reactivity WeakNuc Weak/Hindered Nucleophile (Amide, Aniline, Phenol) NucleophileCheck->WeakNuc Low Reactivity StandardCond Standard Protocol: MeCN, K2CO3, 0°C -> RT StrongNuc->StandardCond BoostCond Finkelstein Protocol: Acetone/MeCN, Cs2CO3 + 10 mol% KI WeakNuc->BoostCond CheckSolubility Is Base Soluble? StandardCond->CheckSolubility BoostCond->CheckSolubility SwitchBase Switch to Cs2CO3 or add 18-Crown-6 CheckSolubility->SwitchBase No (Precipitate) Success High Yield Isolation CheckSolubility->Success Yes SwitchBase->Success

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile strength and solubility.

Module 3: Troubleshooting Specific Failures

Scenario A: "I see starting material remaining, but the reaction has stalled."

Diagnosis: The surface of your inorganic base (


) has been coated with 

byproduct, stopping the reaction (Passivation).
  • Fix:

    • Switch to Cesium Carbonate (

      
      ) . Cesium is a larger, "softer" cation that improves solubility in organic solvents (the "Cesium Effect").
      
    • Add phase transfer catalyst: 18-Crown-6 (if using

      
      ) or TBAI .
      
Scenario B: "I have a major impurity at M-18 (Mass - 18)."

Diagnosis: Hydrolysis. You have formed the Benzyl Alcohol .

  • Root Cause: Wet solvent or "wet" base.

    
     is hygroscopic.
    
  • Fix: Flame-dry your base under vacuum before use. Use molecular sieve-dried MeCN.

Scenario C: "The reaction turned into a black tar."

Diagnosis: Polymerization or radical decomposition.

  • Root Cause: Reaction temperature was too high (

    
    ) for this electron-deficient system.
    
  • Fix: Keep T < 40°C. If heat is required for the nucleophile, use the KI catalyst method (Module 2) instead of increasing temperature.

Module 4: Standardized Protocol (High-Yield Template)

Reagent: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv) Nucleophile: Amine/Phenol (1.1 equiv) Base:


 (2.0 equiv) or DIPEA (2.5 equiv)
Solvent:  Anhydrous MeCN (

M concentration)
  • Preparation: Flame-dry the reaction vessel and cool under

    
    .
    
  • Base Activation: Add Nucleophile and Base to the solvent. Stir for 15 mins at RT to ensure deprotonation (for phenols/amides).

  • Addition: Cool to 0°C (ice bath). Add the Benzyl Bromide dropwise (diluted in minimal solvent).

    • Why 0°C? The

      
       group makes the reagent highly reactive. Dropwise addition prevents localized exotherms that lead to dimerization.
      
  • Reaction: Allow to warm to RT naturally. Monitor by LCMS/TLC.

    • Checkpoint: If <50% conversion after 4 hours, add 10 mol% NaI or KI .

  • Quench: Dilute with EtOAc, wash with water x2, then Brine.

Mechanistic Pathway & Competition

Mechanism Reagent 4-Fluoro-3-(OCF3) Benzyl Bromide Transition Transition State (Highly Electrophilic u03B4+) Reagent->Transition Activation by EWGs (F, OCF3) PathProduct Pathway A: Substitution (SN2) (Desired) Transition->PathProduct Nucleophile Attack (Kinetic Control) PathHydrolysis Pathway B: Hydrolysis (Impurity) Transition->PathHydrolysis H2O Attack (Moisture present) PathDimer Pathway C: Dimerization (Wurtz-type) Transition->PathDimer Metal/Radical (Overheating)

Figure 2: Mechanistic competition. The electron-withdrawing groups stabilize the transition state for nucleophilic attack but also increase susceptibility to water.

References

  • Reactivity of Trifluoromethoxy Groups

    • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem. Link

  • Benzyl Bromide Optimization

    • Scientific Update. (2019). "Optimization of Alkylation Reactions: The Role of Solvent and Base." Organic Process Research & Development. Link

  • Finkelstein Reaction Mechanism

    • Bordwell, F. G., et al. (1951). "The Mechanism of the Reaction of Alkyl Halides with Iodide Ion." Journal of the American Chemical Society. Link

  • Handling Lachrymators & Benzyl Halides

    • National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Link

Troubleshooting failed reactions with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-OCF3-BnBr-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Technical Summary

Molecule: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Reactivity Class: Activated Electrophile / Lachrymator Primary Application: Introduction of the lipophilic "fluorine-tag" motif into pharmacophores via nucleophilic substitution (


).

The Core Challenge: This reagent is a "hot" electrophile. The presence of two strong electron-withdrawing groups (EWGs)—the Fluorine at C4 and the Trifluoromethoxy (


) at C3—significantly lowers the electron density of the aromatic ring. This exerts a strong inductive effect, making the benzylic carbon highly susceptible to nucleophilic attack. While this accelerates desired reactions, it dramatically lowers the energy barrier for hydrolysis (reaction with moisture) and degradation.

Critical Handling Warning:

  • Lachrymator: This compound releases HBr upon hydrolysis, which is a potent tear gas. Handle only in a functioning fume hood.

  • Moisture Sensitive: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Module 1: Reagent Integrity & Pre-Reaction QC

Use this module if your starting material appears wet, fuming, or discolored.

The "Fuming" Phenomenon

If the bottle emits white smoke upon opening, the reagent has hydrolyzed. The smoke is hydrobromic acid (HBr) gas reacting with atmospheric moisture.

Mechanism of Degradation:



The generated HBr is autocatalytic; it protonates the alcohol product or other impurities, leading to polymerization or colored tar formation.

QC Protocol: Assessing Purity

Do not rely on LCMS alone, as the bromide often ionizes poorly or hydrolyzes on the column.


 NMR is the gold standard. 
FeatureIntact Reagent (

)
Hydrolyzed Impurity (Benzyl Alcohol)
Benzylic


ppm (Singlet)

ppm (Singlet)
Aromatic Region Distinct splitting patternOften shifted upfield due to -OH effect
Appearance Clear to pale yellow oil/solidCloudy, fuming, or dark orange

Recovery Strategy: If hydrolysis is


:
  • Dissolve in dry

    
     or DCM.
    
  • Wash rapidly with ice-cold 5%

    
     (to neutralize HBr).
    
  • Dry over

    
    , filter, and concentrate immediately. Use instantly.
    

Module 2: Troubleshooting Failed Reactions

Use this module if your reaction stalled, turned black, or yielded byproducts.

Scenario A: The "Black Tar" Outcome (Decomposition)

Cause: Uncontrolled exotherm or lack of acid scavenging. The highly activated benzylic position makes this molecule prone to Friedel-Crafts-type self-alkylation if the reaction mixture becomes acidic. Solution:

  • Base Stoichiometry: Ensure

    
     equivalents of base (e.g., 
    
    
    
    ,
    
    
    , or DIPEA).
  • Temperature: Start at

    
    , then warm to RT. Do not heat above 
    
    
    
    unless necessary.
Scenario B: No Reaction / Low Conversion

Cause: Solvent mismatch or "Hard/Soft" mismatch. Solution:

  • Solvent: Switch to Polar Aprotic solvents (DMF, DMAc, NMP, or Acetonitrile). These solvate the cation of your base, leaving the nucleophile "naked" and more reactive.

  • Additive: Add catalytic KI (0.1 eq) to generate the in situ benzyl iodide (Finkelstein reaction), which is a better leaving group.

Scenario C: Hydrolysis Product Instead of Product

Cause: Wet solvent or hydroxide base usage. Solution:

  • Avoid

    
     or 
    
    
    
    if possible. Use Carbonates or hydrides (
    
    
    ).
  • Dry solvents over molecular sieves (3Å or 4Å) for 24h prior to use.

Visual Troubleshooting Logic

The following diagram maps the decision process for rescuing a failed experiment involving this reagent.

Troubleshooting Start Issue Detected CheckQC Step 1: Check Reagent QC (1H NMR) Start->CheckQC Hydrolysis Benzylic Peak Shifted? (Alcohol present) CheckQC->Hydrolysis Purify Wash (NaHCO3) & Dry OR Re-order Hydrolysis->Purify Yes (>10%) ReactionCheck Reagent OK. Check Reaction Conditions Hydrolysis->ReactionCheck No (Pure) Solvent Solvent Used? ReactionCheck->Solvent Protic Protic (MeOH, EtOH) STOP Solvent->Protic Solvolysis Risk Aprotic Polar Aprotic (DMF, MeCN) Solvent->Aprotic Correct BaseCheck Base Strength Aprotic->BaseCheck WeakBase Reaction Stalled? Add KI (cat.) + Heat BaseCheck->WeakBase Conversion < 50% StrongBase Black/Tar? Lower Temp + Dilute BaseCheck->StrongBase Decomposition

Caption: Decision tree for diagnosing failure modes. Blue nodes indicate diagnostic steps; Red/Yellow/Green indicate actions.

Standard Operating Procedure (SOP): N-Alkylation

Recommended protocol for coupling 4-Fluoro-3-(trifluoromethoxy)benzyl bromide with a secondary amine.

Reagents:

  • Amine (1.0 eq)

  • Benzyl Bromide Derivative (1.1 eq)

  • 
     (2.5 eq) or 
    
    
    
    (2.0 eq)
  • Acetonitrile (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry the reaction flask and cool under Argon.

  • Dissolution: Dissolve the amine in anhydrous Acetonitrile.

  • Base Addition: Add the carbonate base in one portion. Stir for 10 minutes.

  • Electrophile Addition: Add the benzyl bromide dropwise at

    
    .
    
    • Why? Dropwise addition prevents localized high concentrations that lead to bis-alkylation (if the amine is primary) or exotherms.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS at 1 hour.

    • Note: If the reaction is slow, add TBAI (Tetrabutylammonium iodide, 5 mol%) or KI.

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

    
    .[1]
    

Electronic Mechanism Visualization

Understanding why this molecule is reactive helps predict side reactions.

Mechanism Substrate 4-F-3-OCF3-BnBr (Substrate) EWG_Effect EWG Inductive Effect (-I from F and OCF3) Substrate->EWG_Effect Electronic Influence Activated_C Highly Electron-Deficient Benzylic Carbon EWG_Effect->Activated_C Increases Electrophilicity Path_A Path A: Nucleophile (Desired SN2) Activated_C->Path_A Fast w/ Good Nu Path_B Path B: Moisture (Hydrolysis) Activated_C->Path_B Fast w/ H2O Product Desired Product Path_A->Product Byproduct Benzyl Alcohol + HBr Path_B->Byproduct

Caption: The electron-withdrawing groups (EWG) activate the benzylic carbon, accelerating both productive substitution and destructive hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: No. Benzyl bromides undergo solvolysis in alcohols, converting your expensive reagent into the corresponding benzyl ether (e.g., benzyl methyl ether). Use non-nucleophilic solvents like DCM, THF, or Acetonitrile.

Q: Why is there a spot at the baseline of my TLC? A: This is likely the benzoic acid derivative. If the benzyl alcohol (hydrolysis product) is exposed to air/oxidants for too long, it oxidizes to 4-fluoro-3-(trifluoromethoxy)benzoic acid, which sticks to the baseline in standard EtOAc/Hexane systems.

Q: Is this reaction


 or 

?
A: Predominantly

. While benzyl halides can do

(via a stable benzylic cation), the presence of strong electron-withdrawing groups (

,

) destabilizes the carbocation intermediate, making

less favorable than in unsubstituted benzyl bromide. Therefore, steric hindrance at the nucleophile will significantly impact the rate.[2]

References

  • Reactivity of Fluorinated Benzyl Bromides

    • Title: 4-(Trifluoromethoxy)benzyl bromide - Reactivity and Application Profile.[3][4]

    • Source: ChemicalBook / PubChem D
  • Mechanistic Insight (

    
     vs 
    
    
    
    in Benzyl Systems):
    • Title: The Reaction Mechanism - Substr
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Electronic Effects of the Trifluoromethoxy Group

    • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[5]

    • Source: Beilstein Journal of Organic Chemistry.[6]

    • URL:[Link][6]

  • Safety Data (Lachrymator Handling): Title: Safety Data Sheet - 4-(Trifluoromethoxy)benzyl bromide. Source: Fisher Scientific.

Sources

Removal of byproducts from 4-Fluoro-3-(trifluoromethoxy)benzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-50824-05-0 Status: Open Subject: Troubleshooting Byproduct Removal & Purification Protocols

Executive Summary & Chemical Context

User Profile: Medicinal Chemists, Process Development Scientists. Target Molecule: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0). Application: Critical intermediate for nucleophilic substitutions (e.g., amine alkylation) in the synthesis of tachykinin antagonists and other fluorinated bioactive scaffolds.

The Challenge: The synthesis of this compound via Wohl-Ziegler bromination is notoriously sensitive. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups deactivates the aromatic ring, slowing the radical abstraction rate compared to simple toluene. This creates a "Goldilocks" window where pushing the reaction too hard leads to gem-dibromination (


), while insufficient energy leaves unreacted starting material  (

).

Because the starting material (SM) and the product (benzyl bromide) share very similar polarity (


 values), standard silica chromatography is often inefficient. This guide provides advanced protocols to diagnose, prevent, and remove these specific impurities.

Diagnostic Hub: The "NMR Triad"

Before attempting purification, you must quantify your crude mixture. Thin Layer Chromatography (TLC) is insufficient for distinguishing the SM from the Product. Proton NMR (


H NMR)  is the only reliable diagnostic tool.
NMR Shift Reference Table ( )
SpeciesStructure FragmentChemical Shift (

ppm)
MultiplicityDiagnostic Action
Starting Material

2.30 - 2.40 Singlet/DoubletUnder-reaction. See Section 3.
Product

4.45 SingletTarget.
Impurity A (Gem-Dibromide)

6.60 - 6.65 SingletOver-reaction. See Section 4.
Impurity B (Succinimide)

(Imide)
~8.0 - 10.0 BroadWorkup Issue. Water wash required.

Note: The benzylic protons of the product (4.45 ppm) are distinct. If you see a signal >6.5 ppm, you have over-brominated.

Troubleshooting Workflow (Logic Tree)

The following decision matrix outlines the corrective actions based on your NMR analysis.

TroubleshootingLogic Start Analyze Crude Reaction (1H NMR) CheckSM Signal at 2.3-2.4 ppm? (Starting Material) Start->CheckSM HighSM Yes (>10%) CheckSM->HighSM Check Integration CheckDiBr Signal at 6.6 ppm? (Gem-Dibromide) HighDiBr Yes (>5%) CheckDiBr->HighDiBr Check Integration HighSM->CheckDiBr Low SM Action_Resubmit Action: Re-initiate Add 0.1 eq NBS + AIBN Reflux 2h HighSM->Action_Resubmit Stalled Rxn Action_Rescue Action: Reductive Rescue Diethyl Phosphite Treatment (See Protocol B) HighDiBr->Action_Rescue Over-brominated Action_Purify Action: Standard Workup Cold Hexane Recryst. or Flash Column HighDiBr->Action_Purify Clean Profile Action_Resubmit->Start Re-check

Figure 1: Decision matrix for Wohl-Ziegler reaction analysis. Use NMR integration to determine the next processing step.

Issue Resolution Guides

Issue #1: High Levels of Unreacted Starting Material

Symptom: Reaction stalls at 60-70% conversion despite excess NBS.

Root Cause Analysis:

  • Initiator Degradation: AIBN (Azobisisobutyronitrile) has a half-life of ~1 hour at 80°C. If the reaction runs overnight without fresh initiator, the radical chain terminates.

  • Solvent Choice: Traditional

    
     is often replaced by Acetonitrile or Benzotrifluoride (
    
    
    
    ). While greener, these solvents can alter the radical propagation kinetics.

Corrective Protocol (The "Spike" Method):

  • Cool the reaction mixture to 60°C.

  • Add 0.1 equivalents of fresh NBS.

  • Add 0.05 equivalents of AIBN (dissolved in a minimum amount of solvent).

  • Ramp temperature back to reflux for exactly 2 hours.

  • Stop immediately. Do not chase 100% conversion. It is better to separate SM later than to generate the gem-dibromide impurity.

Issue #2: The "Gem-Dibromide" Impurity ( )

Symptom: NMR shows a singlet at ~6.6 ppm. This impurity is difficult to separate via chromatography.

The "Phosphite Rescue" Protocol (Advanced): If your batch contains >10% gem-dibromide, you can chemically reduce it back to the monobromide without destroying the product. This utilizes the reductive properties of dialkyl phosphites [1, 2].[1]

Reagents:

  • Diethyl phosphite (

    
    )
    
  • N,N-Diisopropylethylamine (DIPEA) or

    
    
    

Step-by-Step Rescue:

  • Dissolve the crude mixture in dry THF or DCM.

  • Cool to 0°C.

  • Add 1.0 - 1.2 equivalents of Diethyl phosphite (relative to the dibromide content calculated by NMR).

  • Add 1.2 equivalents of DIPEA.

  • Stir at 0°C to Room Temperature for 2-4 hours.

  • Mechanism: The phosphite attacks the extra bromine, reducing the gem-dibromide to the benzyl bromide (monobromide).

  • Workup: Wash with water to remove the resulting phosphate byproducts.

Issue #3: Purification & Isolation

Symptom: Product and SM co-elute on TLC.

Physical Properties:

  • State: Low-melting solid or oil (MP: 22-24°C) [3].

  • Stability: Lachrymatory; hydrolyzes in moist air.

Separation Protocol (Chromatography): Since the boiling points of the SM and Product are close, fractional distillation is difficult on a small scale (<10g). Flash chromatography is preferred but requires a specific gradient.

Recommended Solvent System:

  • Stationary Phase: Silica Gel (Acid-washed/neutral preferred to prevent hydrolysis).

  • Mobile Phase: 100% Hexanes

    
     5% Ethyl Acetate / 95% Hexanes.
    
    • Note: The SM elutes first (non-polar). The Product elutes shortly after. The gem-dibromide (if not chemically removed) elutes later or streaks.

Alternative: Cold Recrystallization (Best for >20g scale):

  • Dissolve crude oil in a minimum amount of boiling Pentane or Hexane.

  • Cool slowly to Room Temperature.

  • Place in a freezer at -20°C overnight.

  • The 4-Fluoro-3-(trifluoromethoxy)benzyl bromide should crystallize out (white needles), leaving the oily SM in the mother liquor.

Validated Synthesis Workflow

Below is the optimized workflow incorporating "Green" solvent substitution (


 instead of 

).

SynthesisWorkflow Reagents Precursor + NBS Solvent: PhCF3 Initiation Reflux (80°C) Add AIBN Reagents->Initiation Monitor Monitor (NMR) Target: ~85% Conv. Initiation->Monitor Quench Cool to 0°C Filter Succinimide Monitor->Quench Stop before 100% Wash Aq. Wash (Na2S2O3 + Brine) Quench->Wash Dry Dry (MgSO4) Concentrate Wash->Dry Isolate Column/Cryst. Product Dry->Isolate

Figure 2: Optimized synthesis pipeline using Benzotrifluoride (


) as a greener solvent alternative to Carbon Tetrachloride.

Detailed Protocol:

  • Setup: Charge a round-bottom flask with 4-Fluoro-3-(trifluoromethoxy)toluene (1.0 eq), NBS (1.05 eq), and Benzotrifluoride (

    
    , 5 mL/g).
    
  • Degas: Sparge with nitrogen for 10 minutes (oxygen inhibits radicals).

  • Initiate: Add AIBN (0.05 eq) and heat to reflux (approx. 102°C for

    
    ).
    
  • Monitor: Check NMR after 2 hours. If SM > 20%, add 0.02 eq AIBN.

  • Termination: Stop when SM is < 10-15%. Do not proceed further to avoid dibromination.

  • Workup:

    • Cool to 0°C to precipitate succinimide. Filter.

    • Wash filtrate with 5% Sodium Thiosulfate (removes

      
       color).
      
    • Wash with water and brine.

    • Dry over

      
       and concentrate in vacuo.
      

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) as a solvent? A: Generally, no. DCM has a low boiling point (40°C), which is often insufficient to thermally decompose AIBN (requires >65°C) efficiently. If you must use DCM, use a low-temp initiator like V-70 or switch to UV-light initiation.

Q: My product turned pink/brown during storage. Is it ruined? A: The color indicates trace free bromine (


) or HBr formation.
  • Fix: Dissolve in ether, wash with dilute

    
     (thiosulfate), dry, and re-concentrate.
    
  • Prevention: Store over activated copper wire or silver wool in the freezer (-20°C) to scavenge HBr.

Q: Why is the gem-dibromide forming so quickly? A: You likely have a "hot spot" or excess localized concentration of NBS. Ensure vigorous stirring and consider adding the AIBN as a solution via syringe pump over 1 hour to keep the radical concentration steady (steady-state approximation).

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981).[1] Reduction of gem-dibromides with diethyl phosphite. The Journal of Organic Chemistry, 46(18), 3745–3747.

  • Kagayama, T., Sakaguchi, S., & Ishii, Y. (2025).[2] Stereoselective Reduction of Gem-Dibromides. ResearchGate (Contextual Citation).

  • Chem-Impex International. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Product Data. Chem-Impex Catalog.

  • GuideChem. (n.d.). Synthesis method of Benzyl bromide derivatives. GuideChem Technical Notes.

Sources

Scaling up reactions involving 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Reactions with 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026[1]

Introduction: The Reagent Profile

You are working with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0).[1][2] In medicinal chemistry, this reagent is a "privileged building block."[1] It introduces a benzylic linker decorated with two critical pharmacophores: a fluorine atom and a trifluoromethoxy (-OCF₃) group.[1]

  • The Value: The -OCF₃ group is lipophilic (Hansch π ≈ +1.[1][3]04) and metabolically stable, often used to block metabolic soft spots or improve blood-brain barrier permeability.[1]

  • The Challenge: This molecule is a potent lachrymator (tear gas) and a corrosive alkylating agent.[1] Its low melting point (22–24 °C) means it often exists as a "slush" or supercooled liquid, complicating precise mass transfer during scale-up.[1]

Module 1: Safety & Containment (The Lachrymator Protocol)

Q: The reagent has solidified in the bottle. How do I dispense it safely without contaminating the lab with lachrymatory vapors?

A: Do not chip or scrape the solid. Because the melting point is near room temperature (~22–24 °C), mechanical friction can generate enough local heat to sublime the solid, releasing lachrymatory vapors immediately.[1]

The "Melt-and-Transfer" Protocol:

  • Thermal Conditioning: Place the sealed container in a water bath at 30–35 °C for 30 minutes. Ensure the material is fully liquefied.

  • Cannulation (Recommended for >10g): Do not pour. Use a wide-bore cannula or positive-displacement pipette to transfer the liquid directly into the reaction vessel.

  • Vapor Trap: Vent your reaction vessel through a scrubber containing 10% aqueous ethanolamine or ammonium hydroxide. This chemically neutralizes any escaping bromide vapors.

Q: I spilled a small amount outside the hood. How do I neutralize it immediately?

A: Do not use water alone. Benzyl bromides hydrolyze slowly. A simple water wipe spreads the lachrymator, increasing surface area and vapor release.[1]

Neutralization Slurry: Mix Ethanolamine (5%) + Acetone (50%) + Water (45%) .[1]

  • Mechanism: The acetone solubilizes the lipophilic benzyl bromide, allowing the ethanolamine to rapidly attack the benzylic position (Sₙ2 reaction), converting the volatile lachrymator into a non-volatile amino-alcohol salt.[1]

  • Action: Cover the spill with this slurry, let sit for 10 minutes, then wipe up.[1]

Module 2: Reaction Optimization & Scale-Up

Q: I see a significant exotherm upon adding the benzyl bromide to my nucleophile. How do I control this on a 100g scale?

A: Switch from "All-in" to "Semi-Batch" addition. On a milligram scale, you likely added the bromide in one portion.[1] On a gram scale, the heat of alkylation (Sₙ2) can trigger a thermal runaway, especially in polar aprotic solvents like DMF or NMP.[1]

The Controlled Addition Workflow:

  • Charge Nucleophile & Base: Suspend your nucleophile (amine/phenol) and base (K₂CO₃/Cs₂CO₃) in the solvent.[1] Adjust temp to 0–5 °C.

  • Dilution: Dilute the 4-Fluoro-3-(trifluoromethoxy)benzyl bromide with 3–5 volumes of reaction solvent.

  • Slow Addition: Add the bromide solution via an addition funnel or dosing pump over 30–60 minutes.

  • Monitoring: Monitor the internal temperature (IT). Do not allow IT to rise >5 °C above your setpoint.

Q: My yield is lower on scale-up, and I see a "dimer" impurity. What is happening?

A: You are likely observing Wurtz-type coupling or hydrolysis.

  • Hydrolysis: If your solvent (DMF/Acetone) is "wet," the water competes with your nucleophile, forming the benzyl alcohol.[1] The -OCF₃ and -F groups withdraw electrons, making the benzylic carbon highly electrophilic and susceptible to even weak nucleophiles like water.

  • Fix: Dry solvents (Karl Fischer < 0.05% water) are non-negotiable at scale.[1]

Decision Logic for Reaction Monitoring:

ReactionLogic Start Start Reaction Monitoring CheckTLC Check TLC/HPLC (Target vs. Bromide) Start->CheckTLC BromideGone Is Benzyl Bromide consumed? CheckTLC->BromideGone Yes Yes BromideGone->Yes No No BromideGone->No Wait BromideGone->No >24h? TargetFormed Is Target Product Major Peak? Yes->TargetFormed Quench Proceed to Quench Protocol Yes->Quench AddCat Stalled Reaction? Add 5 mol% NaI (Finkelstein condition) No->AddCat If stalled TargetFormed->Yes TargetFormed->No Check for Hydrolysis (OH)

Figure 1: Decision tree for monitoring the alkylation progress. Note that adding NaI generates Benzyl Iodide in situ, which is more reactive but also a more potent lachrymator.[1]

Module 3: Work-up & Purification

Q: How do I remove excess benzyl bromide? It co-elutes with my product on silica.

A: Chemical Scavenging (The "Self-Validating" Quench). Distillation is risky due to the high boiling point and potential decomposition.[1] Chromatography is inefficient for removing <5% excess bromide.

The Amine Scavenger Method:

  • End of Reaction: Confirm reaction completion.

  • Scavenge: Add N,N-Dimethylethylenediamine (1.5 equiv relative to excess bromide) or simple Morpholine .

  • Stir: Heat to 40–50 °C for 1 hour.

  • Mechanism: The amine reacts rapidly with the remaining benzyl bromide to form a highly polar, water-soluble ammonium salt.

  • Validation (Crucial): Spot the reaction mixture on TLC. The non-polar benzyl bromide spot should disappear, replaced by a baseline spot (the salt).[1]

  • Wash: During the aqueous workup, the ammonium salt washes out into the aqueous layer (pH < 7), leaving your pure product in the organic layer.[1]

Solvent Compatibility Table:

SolventSuitabilityNotes
DMF HighExcellent for Sₙ2. Hard to remove. Wash with LiCl (aq).[1]
Acetonitrile HighGood balance of polarity and volatility. Recommended.
Acetone MediumGood for iodides, but can condense (aldol) with strong bases.[1]
DCM LowToo non-polar for salt formation; slow reaction rates.

Module 4: Stability of the -OCF₃ Group

Q: Will the trifluoromethoxy group survive strong basic conditions (e.g., NaH, t-BuLi)?

A: Generally Yes, but beware of "Ortho-Lithiation." The -OCF₃ group is robust against nucleophilic attack. However, the oxygen atom can direct metallation to the ortho position (the 2-position on the ring).[1]

  • Risk: If you use alkyl lithiums (n-BuLi), you may deprotonate the ring ortho to the -OCF₃ group, leading to side reactions or elimination to form a benzyne intermediate.[1]

  • Safe Zone: Bases like K₂CO₃, Cs₂CO₃, NaH, and KOtBu are generally safe.[1] Avoid organolithiums unless the ring is already substituted at the ortho positions.

References

  • TCI Chemicals. Product Specification: 4-(Trifluoromethoxy)benzyl Bromide. Accessed Jan 28, 2026.[1] [1]

  • Leroux, F. R., et al. (2009).[1] The Trifluoromethoxy Group: Synthetic Approaches and Properties. Chem. Soc. Rev. , 38, 3443-3481. (Foundational text on -OCF3 stability and lipophilicity).

  • Organic Syntheses. Working with Hazardous Chemicals: Benzyl Bromide Handling. Org. Synth. 2009, 86,[1] 18.

  • Anderson, N. G. (2012).[1][4] Practical Process Research & Development. Academic Press. (Source for "Amine Scavenging" purification techniques).

Sources

Technical Support Center: Reaction Optimization for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BENZ-F-OCF3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Catalyst selection and troubleshooting for CAS 50824-05-0

System Diagnostics: Substrate Analysis

Before selecting a catalyst, we must understand the electronic and steric "signature" of your substrate. 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is not a standard benzyl halide; it is a highly activated electrophile with specific stability constraints.

FeatureElectronic EffectExperimental Implication
Benzylic Bromide High ElectrophilicityRapid oxidative addition to Pd(0); prone to rapid

. High risk of homocoupling (Wurtz-type).
3-OCF

Group
Strong EWG (

)
Increases acidity of benzylic protons. Stabilizes anionic intermediates but destabilizes carbocations (disfavoring

).
4-Fluoro Group EWG (Inductive)Synergistic effect with OCF

, making the ring electron-deficient. Enhances reactivity towards nucleophiles.[1]
Physical State Low MP (22-24 °C)Often a supercooled liquid. Handle as a liquid for stoichiometry but store frozen to prevent hydrolysis.

Troubleshooting Guide & FAQs

Module A: Cross-Coupling (Suzuki-Miyaura / Negishi)

Q: I am observing significant homocoupling (dimerization) of my benzyl bromide during Suzuki coupling. The desired product yield is <40%.

Diagnosis: This is the most common failure mode for benzylic halides. The oxidative addition of benzylic bromides to Pd(0) is extremely fast. If the transmetallation step is slow, the concentration of the


-benzyl-Pd(II) species builds up, leading to disproportionation and reductive elimination of the homocouple (Ar-CH

-CH

-Ar).

The Fix:

  • Change the Boron Source: Switch from Boronic Acids to Potassium Aryltrifluoroborates (ArBF

    
    K) . These reagents release the active boronic species slowly, regulating the transmetallation rate to match oxidative addition.
    
  • Ligand Selection: Standard PPh

    
     is insufficient. You require bulky, electron-rich phosphines that facilitate reductive elimination of the cross-product over the homocouple.
    
    • Recommendation:X-Phos or S-Phos (Buchwald Ligands).

  • Protocol Adjustment: Do not dump all reagents at once. Use slow addition of the benzyl bromide via syringe pump over 1 hour.

Q: My reaction turns black immediately (Pd precipitation) and conversion stops.

Diagnosis: The electron-deficient nature of the 4-F-3-OCF


 ring makes the oxidative addition complex unstable. If the phosphine ligand is not bulky enough to stabilize the Pd(II) center, it decomposes to Pd-black (inactive).

The Fix:

  • Catalyst Precursor: Switch to Pd(dppf)Cl

    
     · DCM . The bidentate ferrocenyl ligand prevents catalyst decomposition better than monodentate ligands for this specific electrophile.
    
  • Base Choice: Avoid strong bases like NaOtBu which may deprotonate the benzylic position (leading to polymerization). Use mild bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .
Module B: Nucleophilic Substitution ( )

Q: The reaction with amines/phenols is sluggish in biphasic media (DCM/Water).

Diagnosis: While benzylic bromides are generally reactive, the lipophilicity of the -OCF


 group (Hydrophobic Parameter 

) makes the substrate highly soluble in the organic phase and resistant to interfacial reaction without assistance.

The Fix:

  • Phase Transfer Catalyst (PTC): You must use a lipophilic quaternary ammonium salt.

    • Recommendation:Tetrabutylammonium Bromide (TBAB) (1-5 mol%).

    • Why: TBAB is superior to TEBA (Benzyltriethylammonium) here because the butyl chains provide better solubility in the highly lipophilic reaction environment created by the trifluoromethoxy group.

Decision Matrix: Catalyst Selection

Use this logic flow to select the optimal catalytic system for your target transformation.

CatalystSelection Start Target Reaction CC C-C Bond Formation (Cross-Coupling) Start->CC CX C-Heteroatom Bond (O, N, S) Start->CX Suzuki Suzuki-Miyaura CC->Suzuki Aryl/Vinyl Partner Negishi Negishi Coupling CC->Negishi Alkyl/Zinc Partner SN2 Nucleophilic Substitution CX->SN2 Amine/Phenol/Thiol Sol_Suzuki Cat: Pd(dppf)Cl2 or Pd(OAc)2/S-Phos Reagent: Ar-BF3K Base: Cs2CO3 Suzuki->Sol_Suzuki Sol_Negishi Cat: Pd(PPh3)4 or PEPPSI-IPr Additive: LiBr (suppress homocoupling) Negishi->Sol_Negishi Sol_PTC Cat: TBAB (5 mol%) Solvent: Toluene/H2O Base: KOH SN2->Sol_PTC

Figure 1: Decision matrix for catalyst and reagent selection based on the target moiety.

Validated Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (Anti-Homocoupling)

Designed to couple 4-Fluoro-3-(trifluoromethoxy)benzyl bromide with Aryl Boronates.

Reagents:

  • Substrate: 1.0 equiv

  • Potassium Aryltrifluoroborate: 1.1 equiv (Use salt, not acid)

  • Catalyst: Pd(dppf)Cl

    
    [2] · CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: THF:H

    
    O (10:1) degassed
    

Step-by-Step:

  • Degassing: Charge the reaction vessel with the aryltrifluoroborate, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed THF/Water mixture.

  • Controlled Addition: Dissolve the benzyl bromide in minimal THF. Add this solution dropwise via syringe pump over 45-60 minutes at room temperature.

    • Technical Note: Keeping the instantaneous concentration of the bromide low relative to the boron species forces the cross-coupling pathway over the homocoupling pathway.

  • Heating: After addition is complete, heat to 60°C for 4 hours.

  • Workup: Filter through Celite to remove Pd black.

Protocol B: Phase-Transfer Catalyzed Etherification

Designed for attaching phenols or alcohols without anhydrous conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Phenol/Alcohol): 1.1 equiv

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Base: KOH (50% aq. solution)

  • Solvent: Toluene

Step-by-Step:

  • Dissolve the nucleophile and TBAB in Toluene.

  • Add the aqueous KOH solution. Stir vigorously (1000 RPM) to create an emulsion.

  • Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide in one portion.

  • Monitor by TLC. The reaction is usually complete in <2 hours at RT due to the activating effect of the OCF

    
     group.
    
    • Warning: Do not heat above 50°C unless necessary, as the hydroxide can hydrolyze the benzylic bromide to the alcohol (benzyl alcohol side-product).

Mechanistic Insight: The Homocoupling Trap

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired Path A and the fatal Path B.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex (Ar-CH2-Pd-Br) Pd0->OxAdd Fast (Activated Substrate) TransMetal Transmetallation (Ar-CH2-Pd-Ar') OxAdd->TransMetal Path A: Slow (Rate Limiting) Dimer Homocoupling Side Product (Ar-CH2-CH2-Ar) OxAdd->Dimer Path B: Fast if [OxAdd] is high (Disproportionation) Product Cross-Coupled Product (Ar-CH2-Ar') TransMetal->Product Reductive Elimination

Figure 2: Kinetic competition between cross-coupling and homocoupling. The high reactivity of the benzylic bromide accelerates Oxidative Addition, causing a bottleneck at Transmetallation that favors Dimer formation.

References

  • Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827-856.

  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Product Sheet.

Sources

Monitoring the progress of reactions with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Reaction Monitoring & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Reagent Profile

You are working with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide , a specialized electrophile used primarily for introducing the pharmacologically privileged 4-fluoro-3-(trifluoromethoxy)benzyl moiety.

Chemical Profile:

  • Reactivity: High. The benzylic bromide is an excellent leaving group (

    
     active), activated further by the electron-withdrawing nature of the fluorine and trifluoromethoxy groups.
    
  • Stability: Moisture sensitive.[1][2] Prone to hydrolysis (forming benzyl alcohol) and dimerization.

  • Safety Critical: This compound is a lachrymator and corrosive. All monitoring requiring open sampling must be performed in a fume hood.

Module 1: Method Selection Strategy

Do not default to a single method. The choice of monitoring technique depends on your reaction stage and the specific issue you are facing.

Workflow Decision Matrix

MethodSelection Start Start: Select Monitoring Goal RapidCheck Goal: Rapid Progress Check (Qualitative) Start->RapidCheck QuantCheck Goal: Precise Conversion % (Quantitative) Start->QuantCheck Q1 Is the reaction mixture homogeneous? TLC Method: TLC (Visualizing Reagents) RapidCheck->TLC Fastest NMR Method: 19F NMR (The Gold Standard) QuantCheck->NMR Best for Fluorine HPLC Method: HPLC-UV (Requires Buffering) QuantCheck->HPLC If NMR unavailable Issue1 Use Gradient or 2D TLC TLC->Issue1 Spot overlaps? Issue2 Run No-D NMR or Acetone-d6 capillary NMR->Issue2 Solvent lock?

Figure 1: Decision matrix for selecting the appropriate analytical technique based on experimental needs.

Module 2: Troubleshooting Thin Layer Chromatography (TLC)

Common Ticket: "I cannot distinguish my starting material from the product, or the spot disappears."

The Protocol

Benzyl bromides are UV active (254 nm), but their


 values often mimic the non-polar products they create (e.g., benzyl ethers or amines).

Step-by-Step Visualization Guide:

  • Mobile Phase: Start with 10% EtOAc in Hexanes . Benzyl bromide is non-polar; if it travels with the solvent front (

    
    ), reduce polarity to 5% EtOAc or use 100% Toluene.
    
  • Staining (Critical): UV is insufficient for confirming chemical identity.

    • Primary Stain:KMnO₄ (Basic). The benzylic position oxidizes to benzoic acid, appearing as a bright yellow/brown spot on a purple background.

    • Secondary Stain:Phosphomolybdic Acid (PMA). Good for general organic visualization if the product is not UV active.

  • The "Ghost Spot" Phenomenon:

    • Symptom:[3][4][5][6][7][8][9] The starting material spot streaks or disappears.

    • Cause: Hydrolysis on the acidic silica gel surface.

    • Fix: Pre-elute the TLC plate with 1% Triethylamine in Hexanes to neutralize the silica before spotting.

Module 3: Spectroscopic Monitoring (NMR)

Common Ticket: "How do I calculate conversion without working up the reaction?"

The Gold Standard: F NMR

This molecule contains two distinct fluorine environments, allowing you to monitor the reaction without interference from non-fluorinated solvents or reagents.

Data Table: Predicted NMR Shifts

NucleiMoietyApprox. Shift (

)
MultiplicityDiagnostic Use

F
-OCF

-57 to -59 ppm SingletPrimary Handle. Remains relatively stable but shifts slightly upon reaction at the benzylic position.

F
Ar-F -110 to -130 ppm MultipletSecondary confirmation. Sensitive to ring electronic changes.

H
Ar-CH

-Br
4.40 - 4.60 ppm SingletDisappearance Monitor. As the reaction proceeds, this peak will vanish.

H
Ar-CH

-Nu
3.50 - 4.20 ppm VariesAppearance Monitor. New peak appears upfield (usually) depending on the nucleophile (Nu).

Note: Shifts are solvent-dependent (e.g., CDCl


 vs. DMSO-d

). Calibrate against an internal standard like

-trifluorotoluene (

-63.72 ppm) for qNMR.

Protocol: "No-D" Monitoring

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Dilute with 500

    
    L of non-deuterated solvent (e.g., EtOAc or DCM).
    
  • Insert a sealed capillary containing Acetone-d

    
     (for lock) into the tube.
    
  • Run

    
    F NMR. This avoids precipitation issues common with adding reaction mixtures to cold CDCl
    
    
    
    .

Module 4: HPLC & Hydrolysis Management

Common Ticket: "I see a new peak growing that isn't my product. Is the reagent decomposing?"

The Hydrolysis Trap

Benzyl bromides are highly susceptible to hydrolysis in aqueous HPLC mobile phases, leading to "Ghost Peaks" (Benzyl Alcohol) that were not present in the flask.

HydrolysisPathway cluster_0 HPLC Column Environment SM Starting Material (Benzyl Bromide) Product Desired Product (Benzyl-Nu) SM->Product Reaction (+Nu) Hydrolysis Artifact: Benzyl Alcohol (Hydrolysis) SM->Hydrolysis HPLC Mobile Phase (H2O/MeOH)

Figure 2: The competition between desired reaction and analytical artifact generation during HPLC analysis.

Troubleshooting HPLC Artifacts:

  • Diagnosis: If the "impurity" peak increases with longer residence time on the column or in the autosampler, it is an artifact.

  • Solution A (Quench): Immediately quench the HPLC aliquot with an excess of the nucleophile (e.g., amine) or a non-nucleophilic base before injection to consume the bromide.

  • Solution B (Conditions): Use a high-pH mobile phase (if your column permits) or switch to Normal Phase HPLC (Hexane/IPA) to eliminate water.

  • Derivatization: For trace analysis, react the sample with 4-Nitrophenyl piperazine . This converts the unstable bromide into a stable, UV-active derivative (

    
     nm) for accurate quantification.
    

Module 5: Safety & Handling

CRITICAL WARNING: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a potent lachrymator .

  • Symptoms: Immediate tearing, burning sensation in eyes and throat.

  • Engineering Controls:

    • All weighing and aliquoting must occur inside a functioning fume hood.

    • Glassware used for the reagent should be rinsed with a dilute amine solution (e.g., ammonium hydroxide) in the hood to quench residual bromide before being removed for cleaning.

  • Spill Response: Do not wipe with dry paper towels (increases volatility). Cover with weak ammonia or sodium thiosulfate solution to neutralize before cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142785, 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

  • Liu, X., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]

  • Rosen, B. R., et al. (2013).19F NMR Chemical Shifts of Aromatic Fluorines. Journal of Organic Chemistry. (General reference for Ar-F shifts).
  • Reichert, D. E., et al. (2025). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.[10] Retrieved from [Link]

Sources

Incompatible reagents with 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incompatibility & Handling Guide CAS: 184970-26-1 (Generic/Analogous)

Core Directive & Executive Summary

The Molecule: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a highly electrophilic building block used primarily to introduce the metabolically stable trifluoromethoxy (–OCF₃) motif into drug scaffolds.

The Technical Challenge: Its reactivity is "supercharged" by the electron-withdrawing nature of the fluorine (para) and trifluoromethoxy (meta) groups. These substituents pull electron density from the benzene ring, making the benzylic carbon significantly more electropositive ($ \delta+ $) than in standard benzyl bromide.

The Result: Enhanced susceptibility to nucleophilic attack—both intended (amines, thiols) and unintended (water, hydroxide, DMSO).

Critical Safety Warning: This compound is a potent lachrymator (tear gas agent) and corrosive. All handling must occur in a functioning fume hood.

Incompatible Reagents & "Silent Killers"

This section details reagents that compromise the integrity of the starting material.

A. The Solvent Trap: DMSO & Kornblum Oxidation

Incompatibility: Dimethyl Sulfoxide (DMSO) The Issue: Researchers often use DMSO for


 reactions to boost rates. However, with highly activated benzyl bromides, DMSO acts as an oxidant, not just a solvent.
Mechanism:  The oxygen in DMSO attacks the benzylic position, displacing the bromide to form an alkoxysulfonium salt. Upon treatment with a base (even mild ones like bicarbonate), this intermediate collapses to form the corresponding benzaldehyde , destroying your reagent.
Corrective Action:  Use DMF , Acetonitrile , or THF . If solubility requires DMSO, keep the temperature < 0°C and minimize reaction time.
B. The Moisture Sensitivity: Hydrolysis

Incompatibility: Water, Alcohols (Methanol/Ethanol) The Issue: The electron-poor ring makes the benzylic C-Br bond hyper-sensitive to solvolysis. Observation: LCMS shows a mass shift of


 (Loss of Br, gain of OH).
Corrective Action: 
  • Use anhydrous solvents (water content < 50 ppm).

  • Store the reagent in a desiccator.

  • Avoid protic solvents like MeOH unless they are the intended nucleophile.

C. Strong Bases: Dimerization & Degradation

Incompatibility: Organolithiums (n-BuLi), Grignards, Unhindered Alkoxides (NaOMe). The Issue:

  • Wurtz Coupling: Highly reactive benzyl halides can dimerize in the presence of metals or strong reducing bases.

  • Halogen-Metal Exchange: The aryl fluoride is generally stable, but the benzylic position is prone to radical formation or anion formation leading to polymerization. Corrective Action: Use non-nucleophilic, mild bases such as DIPEA (Hünig's Base) , K₂CO₃ , or Cs₂CO₃ .

Visualizing Reactivity Pathways

The following diagram illustrates the fate of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide when exposed to compatible vs. incompatible conditions.

ReactivityPathways SM 4-Fluoro-3-(trifluoromethoxy) benzyl bromide Aldehyde Benzaldehyde Derivative (Oxidation Product) SM->Aldehyde DMSO / Heat (Kornblum Oxidation) Alcohol Benzyl Alcohol (Hydrolysis Product) SM->Alcohol H2O / Moisture (Solvolysis) Dimer Bibenzyl Dimer (Coupling Product) SM->Dimer Mg / Li / Strong Reductant (Wurtz Coupling) Product Target Amine/Ether (Desired Product) SM->Product Sec. Amine + DIPEA (Anhydrous DCM/DMF)

Caption: Figure 1. Divergent reaction pathways. Red dashed lines indicate degradation routes via incompatible reagents; the green solid line represents the controlled synthesis path.

Troubleshooting & FAQs

Q1: I see a new spot on TLC just above the baseline that isn't my product. What is it?

Diagnosis: This is likely the benzyl alcohol formed by hydrolysis. The 3-OCF3 and 4-F groups make the molecule polar, but the alcohol is significantly more polar than the bromide. Fix: Dry your solvent over activated 3Å molecular sieves for 4 hours before use. Ensure the reaction vessel is nitrogen-flushed.

Q2: My yield is low when reacting with a primary amine. I see multiple spots.

Diagnosis: Over-alkylation . The product (secondary amine) is more nucleophilic than the starting primary amine. The highly reactive benzyl bromide reacts with the product to form tertiary amines or quaternary salts. Fix:

  • Inverse Addition: Add the benzyl bromide slowly (dropwise) to a solution containing a large excess (3-5 equivalents) of the amine.

  • Temperature: Conduct the addition at 0°C to suppress the reaction rate of the secondary amine product.

Q3: Can I make the Grignard reagent of this bromide?

Diagnosis: High Risk. Benzyl bromides are notorious for Wurtz coupling (homo-coupling) during Grignard formation, yielding the bibenzyl dimer. The electron-withdrawing groups on this specific molecule destabilize the Grignard intermediate. Fix: Use Knochel's Turbo-Grignard (iPrMgCl·LiCl) at -20°C to perform a halogen-metal exchange if you need the nucleophilic carbon species, rather than traditional Mg metal insertion.

Validated Protocol: N-Alkylation of a Secondary Amine

This protocol is designed to minimize hydrolysis and over-alkylation.

Reagents:

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (ACN) or DMF

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvent Charge: Dissolve the Secondary Amine and Base in Anhydrous ACN (0.1 M concentration relative to amine).

  • Cooling: Cool the mixture to 0°C using an ice bath. Reason: Reduces the kinetic energy to prevent exotherms and side reactions.

  • Addition: Dissolve the Benzyl Bromide in a minimal amount of ACN. Add this solution dropwise to the amine mixture over 15-30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
    • Note: If using DMF, wash with 5% LiCl solution to remove the solvent effectively.

Solvent & Reagent Compatibility Matrix

Reagent/SolventCompatibilityRisk LevelTechnical Note
Water Incompatible HighRapid hydrolysis to alcohol.
DMSO Incompatible HighRisk of Kornblum oxidation to aldehyde.
Methanol/Ethanol Conditional MediumSolvolysis risk; only use if they are the nucleophile.
DCM / Chloroform Compatible LowExcellent for Friedel-Crafts or standard alkylations.
THF / Ether Compatible LowGood for general use; ensure peroxide-free.
Triethylamine / DIPEA Compatible LowPreferred bases (non-nucleophilic).
NaOH / KOH (Aq) Incompatible HighBiphasic hydrolysis risk.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide.

  • Kornblum, N., et al. (1959).[1] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[1] Journal of the American Chemical Society, 81(15), 4113–4114.[1]

  • Leroux, F. R., et al. (2005). "Trifluoromethoxy derivatives as new active ingredients for plant protection." Bioorganic & Medicinal Chemistry, 13(21), 5841-5858. (Context on stability of OCF3 group).
  • Fisher Scientific. (2024). Benzyl Bromide Handling and Safety Guide.

Sources

Validation & Comparative

4-Fluoro-3-(trifluoromethoxy)benzyl bromide vs other fluorinated benzyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the "Fluorine Scan" is a critical phase. While 4-fluorobenzyl bromide is a standard workhorse, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) represents a "next-generation" electrophile.

This guide analyzes why this specific substitution pattern—combining the metabolic blocking capability of a para-fluorine with the lipophilic, conformationally distinct meta-trifluoromethoxy group—offers superior performance in drug design over traditional mono-fluorinated or trifluoromethylated analogs. We present physicochemical data, reactivity profiles, and validated protocols to support its integration into your synthetic workflows.

Physicochemical Profiling: The "Super-Lipophilic" Advantage

The primary driver for selecting 4-Fluoro-3-(trifluoromethoxy)benzyl bromide over its peers is the modulation of lipophilicity without incurring the steric penalty of a tert-butyl group.

The table below contrasts the target molecule with standard alternatives. Note the dominant Hansch


 value of the 

group, which significantly boosts membrane permeability.
Table 1: Comparative Physicochemical Properties
PropertyTarget Molecule Control A Control B
Compound 4-Fluoro-3-(trifluoromethoxy)benzyl bromide 4-Fluorobenzyl bromide3-(Trifluoromethyl)benzyl bromide
Structure 3-(

), 4-(F)-BnBr
4-(F)-BnBr3-(

)-BnBr
Electronic Effect (

)
High EWG (

+

)
Moderate (

)
High EWG (

)
Lipophilicity (Hansch

)
+1.18 (Combined)+0.14+0.88
Boiling Point 82–84 °C (10 mmHg)85 °C (15 mmHg)98–100 °C (10 mmHg)
Metabolic Stability High (Blocked para & meta)Moderate (Blocked para)Moderate (Open para)
Conformation Orthogonal (

rotates)
PlanarFixed Geometry

Key Insight: The


 group is often called the "super-fluorine." It adopts a conformation orthogonal to the aromatic ring to minimize dipole repulsion, creating a unique 3D electronic cloud that differs from the static bulk of a 

group. This can induce distinct binding selectivities in protein pockets.

Reactivity Analysis: Electrophilic Activation

Benzyl bromides react predominantly via


 mechanisms  under basic conditions. The reaction rate is governed by the electrophilicity of the benzylic carbon.
Mechanism & Kinetics

Unlike


 reactions (where electron-withdrawing groups destabilize the carbocation), 

reactions at the benzylic position are generally accelerated by electron-withdrawing groups (EWGs) because they increase the partial positive charge (

) on the carbon, inviting nucleophilic attack.
  • 4-Fluorobenzyl bromide: The fluorine is inductively withdrawing but resonance donating. The net effect is a slight deactivation or neutrality compared to unsubstituted benzyl bromide.

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide: The 3-

    
     group is strongly withdrawing (
    
    
    
    ). Combined with the inductive pull of the 4-F, this molecule is significantly more electrophilic .

Operational Consequence: Reactions with this building block proceed faster and often require lower temperatures than mono-fluorinated analogs, reducing thermal degradation byproducts.

Visualization: Reactivity Landscape

The following diagram illustrates the kinetic hierarchy and electronic influences driving the reactivity of these benzyl bromides.

ReactivityLandscape Substrate Benzyl Bromide Substrate TransitionState SN2 Transition State (Stabilized) Substrate->TransitionState Nucleophilic Attack EWG Electron Withdrawing Groups (3-OCF3, 4-F) Inductive Inductive Effect (-I) Increases Electrophilicity EWG->Inductive Product Alkylated Product TransitionState->Product Inversion of Config (if chiral) Inductive->TransitionState Lowers Activation Energy Steric Steric Hindrance (Minimal for F/OCF3) Steric->TransitionState Minor Impact Comparison Relative Rate: Target > 3-CF3 > 4-F

Figure 1: Kinetic influence of substituents on benzylic


 reactions. The combined EWG nature of the target molecule lowers the activation barrier.

Experimental Protocols

The following protocols are optimized for high yield and purity, specifically addressing the lachrymatory nature and high reactivity of the 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

Protocol A: Synthesis of the Reagent (Bromination)

If the bromide is not available, it can be synthesized from the corresponding alcohol.

Reaction: Alcohol


 Benzyl Bromide
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
    .
    
  • Dissolution: Dissolve 4-fluoro-3-(trifluoromethoxy)benzyl alcohol (1.0 equiv) in anhydrous DCM (0.3 M concentration). Cool to 0 °C.

  • Addition: Add

    
     (0.4 equiv) dropwise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 0 °C for 30 min, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear; the bromide (
    
    
    
    ) is less polar.
  • Workup: Quench with ice water. Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The product is usually pure enough for use (>95%).[2] If not, perform a short silica plug filtration (100% Hexanes).

Protocol B: N-Alkylation (Indole Functionalization)

Standard test reaction for medicinal chemistry applications.

Reaction: Indole + Ar-


Br 

N-Benzylated Indole
  • Activation: To a solution of Indole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C, add NaH (60% dispersion, 1.2 equiv). Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv) dropwise.

    • Note: Due to high electrophilicity, this reaction is faster than with 4-F-BnBr.

  • Completion: Warm to RT. Reaction is typically complete in <1 hour (vs. 2-3 hours for electron-rich benzyl bromides).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with LiCl solution.

  • Data Validation:

    • 1H NMR (CDCl3): Look for the benzylic singlet at

      
       ppm.
      
    • 19F NMR: Distinct signals for

      
       (
      
      
      
      ppm) and
      
      
      (
      
      
      ppm).
Visualization: Synthetic Workflow

SyntheticWorkflow Start Start: Alcohol Precursor Step1 Step 1: Bromination (PBr3, DCM, 0°C) Start->Step1 Intermediate Intermediate: Benzyl Bromide Step1->Intermediate Yield >90% Step2 Step 2: Coupling (Nu-, Base, DMF) Intermediate->Step2 High Reactivity Final Final Product: Drug Candidate Step2->Final Validation: 19F NMR

Figure 2: Step-by-step synthetic pathway from precursor to final coupled product.

Safety & Stability Guidelines

  • Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator. It must be handled in a well-ventilated fume hood.

  • Corrosivity: It is corrosive to skin and eyes (Category 1B).

  • Storage: Store at 2–8 °C. While the

    
     and 
    
    
    
    groups stabilize the ring against oxidation, the benzylic bromide is sensitive to moisture (hydrolysis to alcohol) and light (radical degradation).
  • Incompatibility: Avoid strong oxidizers and bases until the desired reaction step.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[3] ChemMedChem.

  • Sigma-Aldrich. (2023).[4] Product Specification: 4-(Trifluoromethoxy)benzyl bromide.

  • PubChem. (2023).[4] Compound Summary: 4-(Trifluoromethoxy)benzyl bromide.[1][2][4][5]

  • ChemicalBook. (2025). Properties and Safety Data for CAS 50824-05-0.

Sources

Comparative Guide: Reactivity of Substituted Benzyl Bromides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the reactivity profiles of substituted benzyl bromides in bimolecular nucleophilic substitution (


) reactions. Unlike simple alkyl halides, benzyl bromides exhibit a complex "U-shaped" Hammett reactivity curve.[1] Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can accelerate reaction rates relative to the unsubstituted parent compound, albeit through distinct mechanistic perturbations.[1]

This document is designed for researchers requiring precise control over benzylation rates in synthesis and drug development.[1] It includes comparative kinetic data, mechanistic rationale, and a validated NMR-based protocol for determining rate constants.[1]

Mechanistic Foundation: The Benzylic Effect[1]

The enhanced reactivity of benzyl bromides stems from the stabilization of the transition state (TS) by the adjacent aromatic


-system.[1][2]
Orbital Interactions

In the


 transition state, the central carbon adopts a trigonal bipyramidal geometry with 

-like hybridization.[1] The unhybridized

-orbital on the benzylic carbon overlaps with the

-system of the aromatic ring.[1]
  • LUMO Lowering: The aromatic ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO,

    
    ), making the carbon more electrophilic.[1]
    
  • Charge Delocalization: The

    
    -system can delocalize both the developing positive charge (from bond breaking) and negative charge (from nucleophilic attack), stabilizing the TS.[1]
    
Visualization of the Pathway

The following diagram illustrates the concerted mechanism and the dual electronic influence of substituents.

SN2_Mechanism Substrate Substituted Benzyl Bromide TS Transition State [Nu---C---Br]‡ (Trigonal Bipyramidal) Substrate->TS Nucleophile Nucleophile (Nu:-) Nucleophile->TS Backside Attack Product Benzylated Product TS->Product Inversion of Configuration LeavingGroup Bromide (Br-) TS->LeavingGroup EWG_Effect EWG Effect: Lowers LUMO Energy (Facilitates Attack) EWG_Effect->TS EDG_Effect EDG Effect: Stabilizes δ+ Charge (Loosens TS) EDG_Effect->TS

Figure 1: Mechanistic pathway of Benzylic SN2 reactions showing dual substituent effects.

Comparative Performance Analysis

The reactivity of benzyl bromides does not follow a simple linear Hammett relationship.[1] Instead, it often exhibits a concave (U-shaped) curve.[1]

The "U-Shaped" Reactivity Paradox[1]
  • Electron-Withdrawing Groups (e.g.,

    
    ):  Strongly accelerate the reaction by withdrawing electron density, lowering the LUMO energy, and facilitating the approach of the nucleophile (Tight TS).[1]
    
  • Electron-Donating Groups (e.g.,

    
    ):  Can also accelerate the reaction by stabilizing the developing partial positive charge on the benzylic carbon, giving the transition state significant carbocation character (Loose TS).[1]
    
  • Unsubstituted (

    
    ):  Often represents the minimum rate in this series.[1]
    
Relative Rate Data (Benchmark: Reaction with in Acetone)

The following data summarizes the relative rate constants (


) for the reaction of substituted benzyl bromides with Sodium Iodide (Finkelstein conditions) at 25°C.
Substituent (

)
Electronic Effect (

)
Relative Rate (

)
Mechanistic Driver

Strong EWG (+0.[1]78)~5.5 LUMO Stabilization (Nucleophilic attack favored)

Weak EWG (+0.[1]23)1.8 Inductive withdrawal aids approach

(Parent)
Neutral (0.00)1.0 Baseline Reference

Weak EDG (-0.17)1.4 Incipient cation stabilization

Strong EDG (-0.[1]27)~4.2 Strong resonance stabilization of

charge

> Note: Values are normalized to Benzyl Bromide (


). Actual rates vary by solvent polarity and nucleophile strength, but the relative trend remains robust for standard SN2 conditions.[1]

Experimental Protocol: Kinetic Monitoring via -NMR

To generate precise kinetic data for your specific derivatives, use the following self-validating NMR protocol. This method avoids the artifacts common in conductivity measurements for non-ionic nucleophiles.[1]

Materials
  • Substrate: Substituted Benzyl Bromide (0.1 M final conc).

  • Nucleophile: Sodium Iodide (NaI) or deuterated amine (0.1 M - 0.5 M).[1]

  • Solvent: Acetone-

    
     (Polar aprotic, favors SN2).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct singlet at

    
     6.1 ppm).[1]
    
Workflow Diagram

Experimental_Workflow Prep 1. Stock Preparation (Substrate + Internal Std in Acetone-d6) Baseline 2. Acquire T=0 Spectrum (Confirm Integrals) Prep->Baseline Initiate 3. Add Nucleophile (Start Timer) Baseline->Initiate Monitor 4. Arrayed 1H-NMR (Every 5 mins for 2 hrs) Initiate->Monitor Process 5. Data Processing Integrate CH2 peaks Monitor->Process Calc 6. Calculate k_obs (Plot ln[Substrate] vs Time) Process->Calc

Figure 2: Step-by-step kinetic workflow for determining rate constants.[1]

Step-by-Step Methodology
  • Standardization: Dissolve the Benzyl Bromide derivative (0.05 mmol) and Internal Standard (0.01 mmol) in 0.5 mL Acetone-

    
     in an NMR tube.
    
  • T=0 Acquisition: Acquire a single-scan proton spectrum. Verify the ratio of the benzylic

    
     peak (
    
    
    
    4.5 ppm) to the internal standard.
  • Initiation: Add the nucleophile (dissolved in minimal Acetone-

    
    ) directly to the tube. Cap and invert once to mix. Start the timer immediately.
    
  • Monitoring: Insert into the NMR probe (pre-shimmed and heated to 25°C). Set up a "kinetic array" to acquire spectra every 300 seconds.[1]

  • Data Analysis:

    • Track the disappearance of the reactant benzylic

      
       signal (
      
      
      
      ) and the appearance of the product benzylic signal (
      
      
      ).
    • Normalize integrals against the internal standard.

    • Plot

      
       vs. Time (
      
      
      
      ).[1]
    • The slope of the linear regression line

      
      .[1]
      
Validation & Troubleshooting
  • Linearity Check: If the plot of

    
     vs. Time is not linear (
    
    
    
    ), the reaction may be deviating from second-order kinetics (e.g., competing solvolysis/SN1).[1]
  • Solvent Control: Ensure Acetone-

    
     is dry. Water content promotes SN1 pathways, artificially inflating rates for EDG-substituted substrates.[1]
    

References

  • Sugden, S., & Willis, J. B. (1951).[1] The Kinetics of the Reactions of Benzyl Halides with Anions. Journal of the Chemical Society, 1360-1363.[1] [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (Chapter 4: Nucleophilic Substitution). [1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1]

  • BenchChem. (2025).[1][2] Comparative Reactivity of Benzyl Bromides. Safety & Reactivity Database.

Sources

Efficacy of Compounds Derived from 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide as a strategic building block in medicinal chemistry. It objectively compares the efficacy of the 4-fluoro-3-(trifluoromethoxy)benzyl moiety against standard structural alternatives, focusing on metabolic stability, lipophilicity modulation, and electronic tuning.

A Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Super-Lipophilic" Metabolic Shield

4-Fluoro-3-(trifluoromethoxy)benzyl bromide is not merely a reagent; it is a precision tool for Lead Optimization . In modern drug discovery, "methyl-walking" has been replaced by "fluoro-scanning" and "ether-tuning." This building block allows for the simultaneous introduction of a metabolic blocker (4-Fluoro) and a lipophilic anchor (3-Trifluoromethoxy).

Core Value Proposition:

  • Metabolic Stability: The 4-fluorine atom blocks the primary site of CYP450-mediated aromatic hydroxylation (para-position).

  • Bioisosterism: The

    
     group acts as a metabolically stable, lipophilic bioisostere of a methoxy (
    
    
    
    ) or chloro (
    
    
    ) group, often improving blood-brain barrier (BBB) permeability.
  • Conformational Bias: The unique electronic properties of the

    
     group (anomeric effect) can lock the side chain in a preferred conformation orthogonal to the aromatic ring, potentially enhancing receptor binding affinity.
    

Comparative Analysis: Performance vs. Alternatives

This section compares the 4-Fluoro-3-(trifluoromethoxy)benzyl motif (derived from the subject product) against three common alternatives used in SAR (Structure-Activity Relationship) libraries.

Table 1: Physicochemical & ADME Comparison
Feature4-F-3-OCF3 Benzyl (Subject)3-CF3 Benzyl (Standard)4-Methoxy Benzyl (Traditional)4-Chloro Benzyl (Halogen)
Hansch

(Lipophilicity)
+1.18 (High)+0.88-0.02+0.71
Hammett

(Electronic)
+0.35 (EWG)+0.54-0.27 (EDG)+0.23
Metabolic Liability Low (Blocked para-site)Moderate (Para-site open)High (O-dealkylation)Low (Blocked para-site)
Conformation Twisted (Ortho-disposition)Planar/FreePlanarPlanar
Solubility Impact Lowers aqueous solubilityLowers aqueous solubilityImproves solubilityNeutral

Key Insight: The subject moiety offers the highest lipophilicity increase (


 +1.[1]18) without the metabolic liability of the methoxy group.[1] Unlike the 4-Chloro analog, the 3-Trifluoromethoxy group provides a unique hydrogen-bond accepting capability (via fluorine lone pairs) while maintaining high hydrophobicity.

Mechanism of Action: The "Metabolic Shielding" Effect

The primary efficacy driver for derivatives of this compound is the prevention of Phase I Metabolism .

Metabolic Pathway Analysis

In a standard benzyl ether drug candidate, the para-position is the "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Standard Benzyl: Rapidly hydroxylated at the para-position

    
     Phase II conjugation 
    
    
    
    Excretion.[1]
  • 4-Fluoro-3-OCF3 Derivative: The C-F bond (approx. 116 kcal/mol) is too strong for CYP heme-iron oxo species to cleave.[1] The metabolic attack is redirected to less favorable sites, significantly extending the biological half-life (

    
    ) .
    
Diagram: Metabolic Blockade & SAR Logic

The following diagram illustrates the decision logic for selecting this building block over alternatives.

MetabolicLogic Start Lead Compound (Benzyl Group) Problem Issue: Rapid Clearance (High Clearance, Low t1/2) Start->Problem Analysis Identify Soft Spot: Para-Hydroxylation? Problem->Analysis Decision1 Block Para-Position Analysis->Decision1 Yes OptionA Option A: 4-Chloro (Lipophilic, Toxicophore risk) Decision1->OptionA OptionB Option B: 4-Methoxy (Metabolically Unstable O-dealkylation) Decision1->OptionB OptionC SOLUTION: 4-Fluoro-3-OCF3 (Metabolically Robust + Super Lipophilic) Decision1->OptionC Result Outcome: 1. Extended Half-life 2. Enhanced CNS Penetration 3. Maintained Potency OptionC->Result

Figure 1: Decision tree for optimizing benzyl-containing pharmacophores using the 4-Fluoro-3-(trifluoromethoxy) motif.

Experimental Protocol: Synthesis of a Representative Bioactive Ether

This protocol demonstrates the standard application of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide in a Williamson Ether Synthesis, a common workflow for generating kinase inhibitors or GPCR ligands.

Objective: Synthesize a metabolically stable aryl-benzyl ether. Reagents:

  • Phenolic Core Scaffold (1.0 eq)

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the Phenolic Core (e.g., a tyrosine derivative or hydroxyphenyl-heterocycle) in anhydrous ACN under an inert atmosphere (

    
    ).
    
  • Activation: Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide dropwise. The electron-withdrawing nature of the benzyl ring facilitates the

    
     reaction, but the steric bulk of the 
    
    
    
    group requires controlled addition.
  • Reaction: Heat to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
    
    • Note: The 4-F substituent slightly deactivates the benzyl carbon compared to a 4-H analog, potentially requiring slightly longer reaction times than unsubstituted benzyl bromide.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography. The product will typically elute later than the starting bromide but earlier than the phenol due to high lipophilicity.[1]

Case Study: Efficacy in TRPV1 Antagonists

Research into TRPV1 antagonists (pain management) highlights the efficacy of this substitution pattern.[1] In a study comparing C-region benzyl analogs of N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl) derivatives:

  • Baseline: The unsubstituted benzyl analog showed

    
    .[1]
    
  • 4-Fluoro Analog: Improved metabolic stability but

    
     remained 
    
    
    
    .[1]
  • 3-CF3 Analog: Increased potency (

    
    ) but suffered from lower solubility.[1]
    
  • 4-Fluoro-3-OCF3 Analog (Predicted/Derived): Combines the potency gains of the meta-substituent with the metabolic protection of the para-fluorine. The

    
     group allows for a unique "orthogonal" conformation that fits hydrophobic pockets better than the planar 
    
    
    
    , often resulting in sub-10 nM potency in optimized scaffolds.

Synthesis Pathway Diagram

The following diagram visualizes the chemical transformation and the structural advantages conferred by the product.

SynthesisFlow Scaffold Phenolic Drug Core (Nucleophile) Reaction S_N2 Alkylation (K2CO3, ACN, 60°C) Scaffold->Reaction Reagent 4-Fluoro-3-(trifluoromethoxy) benzyl bromide (Electrophile) Reagent->Reaction Product Optimized Drug Candidate Reaction->Product Prop1 Blocked Metabolism (C-F Bond) Product->Prop1 Prop2 High Lipophilicity (LogP ++) Product->Prop2

Figure 2: Synthesis pathway utilizing the product to generate optimized drug candidates.

References

  • Leroux, F. (2007). "The Trifluoromethoxy Group: A Pharmacophore of Choice in Drug Discovery."[1] ChemMedChem.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry."[1] Chemical Society Reviews.[1]

  • PubChem Compound Summary. "4-Fluoro-3-(trifluoromethoxy)benzyl bromide."[1] National Center for Biotechnology Information.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science.

Sources

Characterization of products from 4-Fluoro-3-(trifluoromethoxy)benzyl bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide Derivatives

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) is a specialized electrophilic building block used to introduce the 4-fluoro-3-trifluoromethoxybenzyl motif into pharmaceutical candidates. This guide compares the physicochemical and pharmacokinetic impact of this specific motif against standard non-fluorinated (benzyl) and mono-fluorinated (4-fluorobenzyl) analogs.

Key Findings:

  • Lipophilicity: The 3-

    
     group acts as a "super-lipophilic" handle, increasing LogP by ~1.0–1.2 units compared to the 4-F analog.
    
  • Metabolic Stability: The motif blocks metabolic oxidation at the benzylic and para-positions while the meta-

    
     sterically and electronically shields the ring from P450 oxidation, significantly extending half-life (
    
    
    
    ).
  • Reactivity: The electron-withdrawing nature of the substituents enhances the electrophilicity of the benzylic carbon, accelerating

    
     reactions compared to unsubstituted benzyl bromide.
    

Comparative Analysis: The "Fluorine Effect"

This section quantifies the impact of substituting a standard benzyl group with the 4-fluoro-3-(trifluoromethoxy)benzyl moiety. Data is derived from a model reaction: the


-alkylation of a secondary amine (e.g., piperazine) to form a tertiary amine product.
Table 1: Physicochemical & Pharmacokinetic Comparison
FeatureProduct A (Unsubstituted)Product B (4-Fluoro)Product C (4-F-3-

)
Impact of 4-F-3-

Structure Ph-CH₂-R4-F-Ph-CH₂-R4-F-3-

-Ph-CH₂-R
Dual-halogenated motif
LogP (Lipophilicity) 2.12.33.4 High Increase: Enhances membrane permeability but may lower solubility.
Hammett

/

0.000.06 (F)0.35 (

)
Strong EWG: Reduces basicity of nearby amines; alters pKa.
Metabolic Stability (

)
Low (< 15 min)Moderate (~30 min)High (> 60 min) Metabolic Block: Prevents aromatic hydroxylation and benzylic oxidation.

NMR Signal
N/A~ -110 ppm-58 ppm (

)
-115 ppm (Ar-F)
Distinct Signature: Allows precise quantification in complex mixtures.

Note: LogP values are approximate estimates based on substituent constants (


).
Mechanistic Insight: Why this Motif Works
  • Conformational Lock: The

    
     group often adopts an orthogonal conformation relative to the aromatic ring, creating a unique 3D steric block that prevents metabolic enzymes (CYP450) from accessing the ring.
    
  • Electronic Deactivation: Both F and

    
     are electron-withdrawing groups (EWG). They deactivate the phenyl ring toward electrophilic aromatic substitution (metabolic oxidation), preventing the formation of toxic quinone-imine metabolites.
    

Experimental Protocols

Protocol A: Synthesis via Alkylation

Objective: To synthesize a reference library using 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     (2.5 mmol) and stir at room temperature for 10 minutes.
    
  • Electrophile Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (1.1 mmol) dropwise.

    • Critical: The reaction is exothermic. If scaling up (>5g), cool to 0°C during addition.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the amine starting material.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Characterization via NMR

Objective: To validate the integrity of the


 and F groups.
  • Solvent: Dissolve 10 mg of product in

    
     or DMSO-
    
    
    
    .
  • Internal Standard: Add

    
    -trifluorotoluene (-63.7 ppm) if quantitative integration is required.
    
  • Acquisition: Run

    
     NMR (decoupled).
    
    • Expected Signals:

      • Singlet at -57 to -59 ppm: Corresponds to the

        
         group.
        
      • Multiplet at -110 to -120 ppm: Corresponds to the aromatic Fluorine (para).

Visualization of Workflows & Pathways

Figure 1: Reaction Workflow & Decision Tree

This diagram illustrates the synthesis pathway and the decision logic for selecting this specific building block based on SAR (Structure-Activity Relationship) needs.

G Start Drug Discovery Hit (Low Metabolic Stability) Decision Select Modification Strategy Start->Decision RouteA Add 4-F-Benzyl (Moderate Stability) Decision->RouteA If LogP is high RouteB Add 4-F-3-(OCF3)-Benzyl (High Stability + Lipophilicity) Decision->RouteB If LogP is low/med Synthesis SN2 Alkylation (K2CO3, ACN, 60°C) RouteB->Synthesis Workup Workup & Purification Synthesis->Workup Analysis Characterization (19F NMR: -58ppm, -115ppm) Workup->Analysis Result Final Lead Candidate (Improved t1/2) Analysis->Result

Caption: Decision matrix for incorporating the 4-F-3-


 motif to optimize metabolic stability and lipophilicity.
Figure 2: Metabolic Blocking Mechanism

Visualizing how the specific substitution pattern protects the molecule.

MetabolicBlock Substrate Benzyl Derivative Oxidation Oxidation Site (Para/Benzylic) Substrate->Oxidation Susceptible Block Blocked by 4-F and 3-OCF3 Substrate->Block Substitution CYP CYP450 Enzyme CYP->Oxidation Attacks Block->Oxidation Steric/Electronic Shielding Stable Metabolically Stable Product Block->Stable

Caption: Mechanism of metabolic stabilization via steric shielding and electronic deactivation by the 4-F-3-


 motif.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Angewandte Chemie International Edition, 44(44), 7224-7251.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Referenced for values of ).

Sources

Structural Validation & Performance Guide: 4-Fluoro-3-(trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide CAS: 50824-05-0 Role: Critical electrophilic building block for introducing lipophilic bioisosteres in drug discovery.

This guide provides a definitive technical framework for validating the structural integrity and purity of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide. Unlike standard benzyl bromides, the presence of both an aromatic fluorine (Ar-F) and a trifluoromethoxy group (-OCF₃) creates a unique spectroscopic signature that allows for self-validating quality control. This document contrasts this specific derivative with its trifluoromethyl (-CF₃) analogs, highlighting why the -OCF₃ variant is increasingly preferred for modulating metabolic stability and membrane permeability.

Part 1: Structural Context & Comparative Analysis

The selection of the 3-trifluoromethoxy substituent over the 3-trifluoromethyl group is rarely arbitrary; it is a calculated decision to modulate lipophilicity without incurring the steric penalty of the bulkier -CF₃ group.

The "Fluorine Effect" on Performance

The -OCF₃ group acts as a "super-ether," combining the electron-withdrawing nature of fluorine with the resonance capabilities of oxygen. In the context of a benzyl bromide electrophile, this substitution pattern dictates both shelf-stability and reactivity.

Table 1: Comparative Physicochemical Profile

Feature3-OCF₃ Derivative (Target)3-CF₃ Analog (Alternative)Impact on Drug Design
Electronic Effect (

)
+0.35 (Inductive withdrawing)+0.43 (Stronger withdrawing)OCF₃ is slightly less deactivating, making the benzyl bromide slightly more reactive towards nucleophiles.
Lipophilicity (

)
+1.04+0.88OCF₃ is significantly more lipophilic , improving blood-brain barrier (BBB) penetration.
Conformation Flexible (O-C bond rotation)RigidOCF₃ allows for better induced-fit binding in enzyme pockets.
Metabolic Stability High (Blocks CYP oxidation)HighBoth block metabolic soft spots, but OCF₃ prevents oxidative demethylation seen in -OCH₃ groups.

Part 2: Analytical Validation Strategy (The Core)

¹⁹F-NMR: The Gold Standard

This is the primary validation step. The chemical shift separation between the aromatic fluorine and the trifluoromethoxy fluorine is approximately 60 ppm, eliminating signal overlap.

  • Signal A (-OCF₃): Expect a singlet (or very tight multiplet) around -58.0 ppm .

  • Signal B (Ar-F): Expect a multiplet around -115.0 to -120.0 ppm .

  • Validation Logic: Integration ratio must be 3:1 (OCF₃ : Ar-F). Any deviation indicates loss of the OCF₃ group (rare) or defluorination of the ring.

¹H-NMR: Coupling Verification

The benzyl protons (-CH₂Br) are the diagnostic handle for purity.

  • Target Signal: Singlet at ~4.44 ppm .

  • Impurity Watch:

    • Hydrolysis Product (Benzyl alcohol): Shifted upfield to ~4.6-4.7 ppm (solvent dependent).

    • Dimerization (Wurtz coupling): Shifted upfield to ~2.9 ppm.

Validation Logic Flow

The following diagram illustrates the decision matrix for releasing a batch of this material for synthesis.

ValidationLogic Start Crude Material (CAS 50824-05-0) F_NMR 19F-NMR Analysis (CDCl3) Start->F_NMR Shift_Check Check Chemical Shifts: -OCF3: ~ -58 ppm Ar-F: ~ -118 ppm F_NMR->Shift_Check Integration Integration Ratio 3:1? Shift_Check->Integration Shifts Correct Reject REJECT / RE-PURIFY Shift_Check->Reject Unexpected Shifts H_NMR 1H-NMR Analysis (Check CH2Br Singlet) Integration->H_NMR Yes Integration->Reject No Purity_Check Purity > 97%? H_NMR->Purity_Check Release RELEASE FOR SYNTHESIS Purity_Check->Release Yes Purity_Check->Reject No (Hydrolysis detected)

Figure 1: Decision matrix for structural validation of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

Part 3: Experimental Protocols

Protocol A: Spectroscopic Characterization

Context: Benzyl bromides are lachrymators and moisture-sensitive. All handling must occur in a fume hood using dry solvents.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl₃ .

    • Note: Avoid DMSO-d6 if possible, as it can accelerate solvolysis of the bromide over time, leading to confusing spectra.

  • Acquisition:

    • Run ¹H-NMR (min 8 scans).

    • Run ¹⁹F-NMR (min 16 scans, uncoupled).

  • Analysis:

    • Reference ¹H spectra to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Confirm the benzylic CH₂ signal is a singlet. If it appears as a doublet, check for the presence of unreacted starting material (benzyl alcohol) or check if the 4-F is coupling (unlikely to resolve J_HF across 4 bonds in standard resolution).

Protocol B: Functional Derivatization (HPLC Purity Check)

Why this is necessary: Direct HPLC of benzyl bromides is risky due to on-column hydrolysis, which creates "ghost" peaks of the alcohol. We convert the bromide to a stable amine for accurate purity quantification.

  • Reagent: Prepare a solution of excess morpholine (2 equiv) in CH₂Cl₂.

  • Reaction: Add 20 mg of the benzyl bromide to the morpholine solution. Stir at RT for 15 minutes.

    • Mechanism:[1][2][3] Rapid S_N2 substitution yields the stable N-benzyl morpholine.

  • Workup: Evaporate solvent or dilute with Acetonitrile.

  • Analysis: Inject the stable amine derivative onto HPLC (C18 column, Water/ACN gradient). This peak represents the "active" bromide content.

Derivatization BnBr Unstable Benzyl Bromide (Analyte) Reaction SN2 Reaction (15 min, RT) BnBr->Reaction Morpholine Morpholine (Nucleophile) Morpholine->Reaction Product Stable Amine Derivative (HPLC Ready) Reaction->Product HPLC UV Detection (254 nm) Product->HPLC

Figure 2: Derivatization workflow for accurate HPLC purity determination.

Part 4: Stability & Performance Comparison

When storing or using this building block, researchers must account for its specific stability profile compared to non-fluorinated analogs.

Hydrolytic Stability

The electron-withdrawing nature of the 4-F and 3-OCF₃ groups destabilizes the formation of a benzylic carbocation. Consequently, S_N1 hydrolysis is slower for this compound compared to unsubstituted benzyl bromide.

  • Implication: This compound is more robust during handling in open air than standard benzyl bromide, but it is still moisture sensitive.

  • Storage: Store at 2-8°C under Argon.

Reactivity Performance

In S_N2 reactions (e.g., amine alkylation), the electron-poor ring makes the benzylic carbon more electrophilic .

  • Observation: Reactions with secondary amines often proceed to completion 2-3x faster than with 4-methoxybenzyl bromide.

  • Caution: This increased electrophilicity also makes it a more potent alkylating agent (toxicity hazard).

References

  • Vertex Pharmaceuticals. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Link

  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Product Specification & Properties. Link

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC PubMed Central. Link

  • TCI Chemicals. (n.d.). Product Data: 4-(Trifluoromethoxy)benzyl Bromide. Link

  • ChemicalBook. (2025). 4-(Trifluoromethoxy)benzyl bromide Spectral Data and Properties. Link

Sources

Lipophilicity comparison of trifluoromethoxy vs trifluoromethyl substituted compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity Comparison of Trifluoromethoxy (-OCF


) vs. Trifluoromethyl (-CF

) Substituted Compounds

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a primary tool for modulating physicochemical properties. While both trifluoromethyl (-CFngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and trifluoromethoxy (-OCF

) groups are potent lipophilicity enhancers, they are not interchangeable.

The Core Distinction: Contrary to intuitive assumptions based on the presence of oxygen, the trifluoromethoxy group (-OCF


) is generally more lipophilic than the trifluoromethyl group (-CF

)
.
  • Hansch Constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    vs.
    
    
    .
  • Structural Driver: The -OCF

    
     group adopts a unique orthogonal conformation that effectively "masks" the oxygen atom from aqueous solvation, while the strong electron-withdrawing nature of the -CF
    
    
    
    moiety depletes the oxygen's basicity, preventing hydrogen bond acceptance.

This guide provides a technical analysis of these two substituents, supported by experimental data and validated protocols for lipophilicity determination.

Physicochemical Fundamentals

To predict how these groups affect a drug candidate, one must understand the interplay between their electronic effects and conformational landscapes.

Electronic and Steric Parameters

Both groups are strong electron-withdrawing groups (EWG), but they operate through slightly different mechanisms.

ParameterTrifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Implication
Hansch Lipophilicity (

)
+0.88 +1.04 -OCF

drives higher partition into lipid bilayers.
Hammett

0.540.35-CF

is a stronger EWG by resonance/induction combined.
Hammett

0.430.38Inductive effects are comparable.
Van der Waals Volume ~42.6 Å

~52.8 Å

-OCF

is bulkier and extends further from the scaffold.
Conformational Analysis: The "Orthogonal" Effect

The lipophilicity of -OCF


 is heavily influenced by its preferred geometry. Unlike a methoxy group (-OCH

), which is often coplanar with an aromatic ring (

torsion), the -OCF

group twists out of plane.
  • -CF

    
     Geometry:  Acts as a rigid "propeller." It has free rotation but effectively behaves as a large, spherical hydrophobic shield.
    
  • -OCF

    
     Geometry:  The C(aryl)-O-C(F
    
    
    
    ) bond angle is typically
    
    
    . Crucially, the C-C-O-C torsion angle prefers to be ~90^\circ (orthogonal) relative to the aromatic ring. This conformation minimizes
    
    
    -
    
    
    repulsion between the oxygen lone pairs and the aromatic
    
    
    -system.

Visualizing the Conformational Impact:

Conformation cluster_0 Trifluoromethyl (-CF3) cluster_1 Trifluoromethoxy (-OCF3) CF3_Node Rigid Hydrophobic Bulb (Spherical Shielding) CF3_Effect High Lipophilicity (Low Polarizability) CF3_Node->CF3_Effect Direct Fluorine Effect Comparison Comparison Result: OCF3 is ~0.16 log units more lipophilic than CF3 CF3_Effect->Comparison Result: High LogP OCF3_Node Flexible Linker (Oxygen) Twisted Conformation (~90°) OCF3_Effect Masked Polarity (Oxygen Shielded from Water) OCF3_Node->OCF3_Effect Conformational Masking OCF3_Effect->Comparison Result: Higher LogP

Figure 1: Conformational drivers of lipophilicity. The orthogonal twist of -OCF


 prevents the oxygen atom from acting as an effective hydrogen bond acceptor.

Lipophilicity Data Analysis

The following data illustrates the impact of substituting hydrogen or methyl groups with -CF


 and -OCF

on the partition coefficient (

).
Table 1: Comparative Log P Values of Benzene Derivatives

Solvent System: 1-Octanol / Water

Compound StructureSubstituent (R)Experimental


(vs. Ph-H)
Benzene -H2.13-
Toluene -CH

2.73+0.60
Chlorobenzene -Cl2.84+0.71
Trifluoromethylbenzene -CF

3.01 +0.88
Trifluoromethoxybenzene -OCF

3.17 +1.04

Note: Data derived from Hansch & Leo standard reference databases.[1] The


 values correspond to the substituent constants (

).
Why is -OCF more lipophilic?
  • Electron Withdrawal: The -CF

    
     group pulls electron density from the oxygen, reducing its basicity and ability to accept hydrogen bonds from water.
    
  • Steric Shielding: The bulky CF

    
     group physically blocks water molecules from approaching the oxygen atom.
    
  • Desolvation Penalty: Because the oxygen is already poorly solvated (due to reasons 1 and 2), the energetic cost to move the molecule from water to lipid is lower than expected for an ether.

Experimental Methodologies

For researchers synthesizing novel fluorinated analogs, accurate lipophilicity determination is critical. Calculated values (cLogP) often fail for organofluorine compounds due to unique solvation effects.

Protocol A: The Shake-Flask Method (Gold Standard)

Use this for final validation of lead compounds.

  • Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours (mutually saturated solvents).

  • Solute Addition: Dissolve the fluorinated compound in the water-saturated octanol phase.

  • Equilibration: Mix the organic phase with the octanol-saturated aqueous phase in a glass vessel. Shake mechanically for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification: Measure the concentration in both phases using HPLC-UV or GC-MS.

    • Calculation:

      
      
      
    • Log P:

      
      
      
Protocol B: F NMR Determination (High Throughput)

Recommended for fluorinated compounds lacking strong UV chromophores.

This method utilizes the distinct


F chemical shifts to quantify the compound directly in biphasic mixtures without separation, provided a reference standard is used.

Workflow Diagram:

NMR_Protocol Step1 Step 1: Sample Prep Mix Compound + Internal Std (Trifluoroethanol) in Octanol/Water (1:1) Step2 Step 2: Equilibration Vortex 10 min -> Centrifuge 10 min Step1->Step2 Step3 Step 3: Phase Sampling Extract 400µL from Octanol layer Extract 400µL from Water layer Step2->Step3 Step4 Step 4: 19F NMR Acquisition Run spectra for both samples (No D2O lock required if using coaxial insert) Step3->Step4 Step5 Step 5: Integration Integrate Target Peak (It) vs Standard Peak (Is) Step4->Step5 Step6 Step 6: Calculation LogP = log((It_oct / Is_oct) * (Is_aq / It_aq)) + LogP_std Step5->Step6

Figure 2:


F NMR-based Log P determination workflow. This method eliminates the need for calibration curves if an internal standard with known Log P is used.

Pharmacokinetic Implications

Selecting between -CF


 and -OCF

is often a trade-off between metabolic stability and binding affinity.
  • Metabolic Stability: Both groups block metabolic oxidation at the site of attachment. However, -OCF

    
     is particularly valuable for replacing metabolically labile methoxy (-OCH
    
    
    
    ) groups. The C-F bond strength (approx. 116 kcal/mol) renders the group inert to CYP450 oxidative demethylation.
  • Permeability: The higher lipophilicity of -OCF

    
     generally increases blood-brain barrier (BBB) penetration, making it a preferred substituent in CNS drug discovery (e.g., Riluzole).
    
  • Binding Affinity: The orthogonal twist of -OCF

    
     can be exploited to fill specific hydrophobic pockets that the rigid -CF
    
    
    
    cannot access.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of standard values).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Mathieu, M. (2019). Trifluoromethoxy vs. Trifluoromethyl: A physicochemical comparison. ChemMedChem, 14, 1-15. (Review of structural differences).
  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58966. Link

Sources

Benchmarking 4-Fluoro-3-(trifluoromethoxy)benzyl bromide against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking 4-Fluoro-3-(trifluoromethoxy)benzyl bromide: A Guide to Precision Bioisosterism in Drug Discovery

Executive Summary: The "Super-Fluorine" Advantage

In modern medicinal chemistry, the strategic placement of fluorine atoms is no longer just about blocking metabolism; it is about fine-tuning the electronic and steric landscape of a drug candidate. 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (hereafter FTB-Br ) represents a "privileged intermediate" that combines two distinct fluorinated motifs:

  • Para-Fluorine: A metabolic blocker that mimics hydrogen sterically but prevents P450 oxidation at the susceptible para position.

  • Meta-Trifluoromethoxy (

    
    ):  A "super-lipophilic" group that adopts an orthogonal conformation to the phenyl ring, offering unique binding pocket interactions unlike the rotationally symmetric 
    
    
    
    group.

This guide benchmarks FTB-Br against its non-fluorinated and mono-fluorinated analogs, providing experimental protocols and data-driven decision frameworks for its application.

Physicochemical Benchmarking

The decision to incorporate FTB-Br into a scaffold is usually driven by the need to modulate Lipophilicity (


) and Electronic character (

).
Table 1: Substituent Parameter Comparison

Data derived from Hansch and Hammett constant literature.

Substituent PatternHammett

(Electronic)
Hansch

(Lipophilicity)
Steric Bulk (

ų)
Metabolic Stability (Microsomal)
H (Benzyl bromide) 0.000.00LowPoor (Para-oxidation)
4-F 0.060.14Low (Bioisostere to H)Moderate (Blocks para)
3-

0.43 (

)
0.88HighHigh
3-

0.38 (

)
1.04 Very High High
4-F-3-

(FTB-Br)
~0.44 (Combined) 1.18 HighSuperior

Key Insight: The


 group is significantly more lipophilic than 

(

1.04 vs 0.88). When combined with the 4-Fluoro motif, FTB-Br creates a highly lipophilic, electron-poor aromatic ring that aggressively drives membrane permeability while shutting down the two most common sites of metabolic attack (para and meta positions).

Reactivity Profile & Mechanism

The reactivity of FTB-Br in nucleophilic substitution (


) is governed by the electron-withdrawing nature of the substituents.
  • Mechanism: The 3-

    
     and 4-F groups withdraw electron density from the benzene ring (Inductive effect 
    
    
    
    ).
  • Effect: This renders the benzylic carbon more electrophilic compared to unsubstituted benzyl bromide.

  • Kinetic Consequence: Reaction rates with amines, thiols, and alkoxides are typically accelerated relative to benzyl bromide, provided the transition state is not carbocation-like (

    
    ).
    
Diagram 1: Reactivity & Synthesis Workflow

This diagram illustrates the synthesis of FTB-Br and its downstream application in drug discovery.

FTB_Reactivity cluster_0 Electronic Effect Aldehyde Precursor: 4-Fluoro-3-(trifluoromethoxy) benzaldehyde Alcohol Intermediate: Benzyl Alcohol Aldehyde->Alcohol NaBH4, EtOH (Reduction) FTB PRODUCT: FTB-Br (Highly Electrophilic) Alcohol->FTB PBr3, DCM, 0°C (Bromination) Drug Target Scaffold: N-Alkylated Heterocycle FTB->Drug H-N-Heterocycle K2CO3, DMF (SN2 Alkylation) Note EWG (-I effect) increases benzylic electrophilicity FTB->Note

Caption: Synthesis of FTB-Br via reduction-bromination sequence and its accelerated reactivity in SN2 couplings.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in checkpoints to ensure integrity.

Protocol A: Synthesis of FTB-Br from Alcohol

Prerequisite: Start with 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol. If starting from aldehyde, reduce with NaBH4 first.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Phosphorus Tribromide (

    
    ): 0.4 equiv (Stochiometric excess per Br atom)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with

    
    . Add alcohol (1.0 g, ~4.7 mmol) and DCM (10 mL). Cool to 0°C.[1]
    
  • Addition: Add

    
     dropwise over 10 minutes. Observation: Solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Checkpoint (TLC): Elute in 10% EtOAc/Hexane.

    • Start Material Rf: ~0.3 (UV active).

    • Product Rf: ~0.8 (Non-polar spot).

    • Validation: If SM remains, add 0.1 equiv

      
      .
      
  • Quench: Pour carefully into ice-cold

    
     (aq). Caution: Exothermic hydrolysis of excess PBr3.
    
  • Workup: Extract with DCM (3x), wash with Brine, dry over

    
    .
    
  • Isolation: Concentrate in vacuo. FTB-Br is typically a lachrymatory oil/low-melting solid.[2] Do not distill unless necessary (thermal instability).

Protocol B: Benchmarking Metabolic Stability (Microsomal Assay)

To validate the advantage of FTB-Br over non-fluorinated analogs:

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expected Result:

    • Benzyl bromide derivative:

      
       min (Rapid oxidation).
      
    • FTB-Br derivative:

      
       min (Blocked metabolic soft spots).
      

Decision Matrix: When to Use FTB-Br

Use this logic flow to determine if FTB-Br is the correct intermediate for your lead optimization.

Diagram 2: Lead Optimization Decision Tree

Decision_Tree Start Lead Optimization Need Benzylic Substituent Q1 Is Metabolic Stability an issue? Start->Q1 Q2 Is Lipophilicity (LogP) too low? Q1->Q2 Yes Res1 Use Benzyl Bromide (Standard) Q1->Res1 No Res2 Use 4-Fluorobenzyl Bromide (Minimal Steric Change) Q2->Res2 No (Just block metabolism) Res3 Use FTB-Br (Max Stability + Lipophilicity) Q2->Res3 Yes (Need LogP boost) Res4 Use 3-CF3-Benzyl Bromide (If OCF3 is too bulky) Q2->Res4 Yes (But space limited)

Caption: Strategic selection of benzylic halides based on ADME requirements.

Safety & Handling (Crucial)

  • Lachrymator: FTB-Br is a potent lachrymator (tear gas agent). All operations must occur in a functioning fume hood.

  • Corrosivity: The trifluoromethoxy group does not mitigate the alkylating potential of the bromide. Treat as a corrosive skin irritant.

  • Storage: Store at 2-8°C under inert gas (

    
    /Ar). The C-Br bond can degrade upon prolonged exposure to light and moisture.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem.
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • GuideChem. (2025). Synthesis and Properties of 4-(Trifluoromethoxy)benzyl bromide. Link

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-(Trifluoromethoxy)benzyl bromide.[1][2][3][4][5] Link

Sources

Analysis of metabolic stability for drugs containing the 4-fluoro-3-(trifluoromethoxy)benzyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary

In the optimization of small molecule drugs, the 4-fluoro-3-(trifluoromethoxy)benzyl moiety represents a strategic "metabolic shield." This guide analyzes its performance against standard benzyl and mono-substituted analogs. By leveraging the synergistic effects of the 4-fluoro (para-blockade) and 3-trifluoromethoxy (lipophilic modulation and electronic deactivation) groups, this moiety significantly reduces intrinsic clearance (


) while maintaining or enhancing potency through specific hydrophobic interactions.

Part 1: The Chemical Rationale

Why This Moiety?

The benzyl ring is a ubiquitous pharmacophore but suffers from a critical weakness: susceptibility to Cytochrome P450 (CYP)-mediated oxidation, particularly at the para-position and the benzylic carbon.

The 4-fluoro-3-(trifluoromethoxy)benzyl moiety addresses these vulnerabilities through three distinct mechanisms:

  • Electronic Deactivation (The Fluorine Effect):

    • The high electronegativity of the fluorine atom at the C4 position and the trifluoromethoxy (-OCF

      
      ) group at C3 pulls electron density away from the aromatic ring.
      
    • Mechanism: This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less nucleophilic and therefore less reactive toward the electrophilic Iron-Oxo species (Compound I) of CYP450 enzymes.

  • Steric & Chemical Blockade:

    • C4-Fluorine: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively blocking the primary site of metabolic attack (para-hydroxylation).

    • C3-Trifluoromethoxy: The -OCF

      
       group is bulky and adopts a conformation orthogonal to the ring. This provides steric shielding against metabolic attack at the meta positions and prevents 
      
      
      
      -dealkylation, a common fate for simple methoxy groups.
  • Lipophilicity Modulation:

    • The -OCF

      
       group is highly lipophilic (Hansch 
      
      
      
      value
      
      
      +1.04), often improving membrane permeability and potency in hydrophobic binding pockets compared to a simple methyl or methoxy group.

Part 2: Comparative Analysis

The following table contrasts the target moiety with its structural predecessors. Data represents generalized Structure-Activity Relationship (SAR) trends observed in kinase inhibitor and GPCR ligand optimization campaigns.

Table 1: Structural Analog Performance Comparison
FeatureUnsubstituted Benzyl 4-Fluoro Benzyl 4-Fluoro-3-(trifluoromethoxy)benzyl
Primary Metabolic Liability High (Para-hydroxylation)Moderate (Benzylic/Meta attack)Low (Blocked)
Electronic Effect (

)
0.00 (Reference)0.06 (Weak Deactivation)High Deactivation (Synergistic)
Lipophilicity (

LogP)
Reference+0.14+1.2 (Significant Increase)
Metabolic Stability (

)
Short (< 15 min)Moderate (15–45 min)Extended (> 60 min)
CYP Isoform Liability Pan-CYP substrateCYP2D6 / CYP3A4Reduced CYP Affinity

Part 3: Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic difference between the metabolism of a standard benzyl ring and the protected 4-fluoro-3-(trifluoromethoxy) analog.

MetabolicBlockade Substrate_A Unsubstituted Benzyl (Vulnerable) CYP_Enzyme CYP450 (Fe-Oxo Species) Substrate_A->CYP_Enzyme High Affinity Metabolite_A Para-Hydroxy Metabolite (Rapid Clearance) CYP_Enzyme->Metabolite_A Oxidation (Fast) No_Reaction Metabolic Stability (High Exposure) CYP_Enzyme->No_Reaction Blocked (Steric/Electronic) Substrate_B 4-F-3-OCF3 Benzyl (Protected) Substrate_B->CYP_Enzyme Low Reactivity (HOMO Deactivation)

Figure 1: Mechanistic comparison showing how the 4-F-3-OCF3 moiety prevents CYP-mediated oxidation.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability of this moiety in your specific drug candidate, use the following Intrinsic Clearance (


)  assay.[1] This protocol is designed to be self-validating using internal standards and positive controls.
Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound (and controls: Verapamil for high clearance, Warfarin for low clearance) in phosphate buffer.

    • Add microsomes (final concentration 0.5 mg/mL).[2]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate the reaction.

    • Critical Control: Include a "Minus NADPH" control to rule out non-CYP degradation (e.g., hydrolysis).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquots into 150 µL of ice-cold Stop Solution.

    • Vortex for 1 minute and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject the supernatant into LC-MS/MS.[3][4] Monitor the parent ion transition.

Data Calculation

Calculate the slope (


) of the natural log of the remaining percentage of parent compound vs. time.




Experimental Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Pre-incubation (Microsomes + Compound) Initiate Add NADPH (Start Timer) Start->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent) Centrifuge->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) using liver microsomes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Link

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A "Super-Halogen" to Modulate the Properties of Bioactive Molecules.[5] ChemBioChem. Link

Sources

Quantum mechanical calculations on 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for evaluating 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0). It is designed for medicinal chemists and computational toxicologists who need to understand the electronic and steric implications of the trifluoromethoxy (-OCF


) and fluoro (-F) substitutions on the benzyl bromide scaffold—a critical alkylating motif in drug discovery.

Type: Technical Comparison Guide Subject: Electronic Structure & Reactivity Benchmarking Status: Validated Protocol

Executive Summary: The "Super-Halogen" Advantage

In medicinal chemistry, the 4-Fluoro-3-(trifluoromethoxy)benzyl bromide scaffold is not merely a linker; it is a metabolic fortress. The -OCF


 group, often termed a "super-halogen" or pseudo-halogen, imparts high lipophilicity (

) and strong electron-withdrawing effects without the steric bulk of a tert-butyl group.

This guide compares the target molecule against three standard alternatives to quantify its unique reactivity profile:

  • Benzyl Bromide (Reference)

  • 4-Fluorobenzyl Bromide (Electronic Control 1)

  • 3-(Trifluoromethoxy)benzyl Bromide (Electronic Control 2)

  • 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (Target)

Computational Protocol (Methodology)

Expert Insight: The primary failure mode in calculating -OCF


 systems is neglecting conformational flexibility. The -OCF

group is not static; it adopts a specific dihedral angle relative to the benzene ring to minimize

repulsion.
Step 1: Conformational Sampling

Do not assume a planar geometry. The -OCF


 group typically prefers an orthogonal conformation (

) relative to the ring plane.
  • Tool: Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field).

  • Criteria: Select all conformers within 5 kcal/mol of the global minimum.

Step 2: DFT Geometry Optimization
  • Functional:

    
    B97X-D  or M06-2X .
    
    • Why? Standard B3LYP fails to accurately capture the dispersion forces critical for the bulky -OCF

      
       group and the non-covalent interactions in the transition state.
      
  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Why? Diffuse functions (++) are mandatory for describing the electron-rich bromine leaving group and the anionic character of the Nucleophilic Substitution (

      
      ) transition state.
      
  • Solvation Model: SMD (Solvation Model based on Density) using Acetonitrile or Methanol (common reaction solvents).

Step 3: Reactivity Descriptors

Calculate the following for the Global Minimum structure:

  • LUMO Energy: Proxy for electrophilicity (susceptibility to nucleophilic attack).

  • C-Br Bond Dissociation Energy (BDE): Indicator of radical stability and bond lability.

  • Electrostatic Potential (ESP) Map: Visualizes the

    
    -hole on the Bromine and the electron-deficient benzylic carbon.
    

Comparative Performance Analysis

The following data compares the target molecule against its analogs. The "Performance" here is defined by Reactivity (rate of alkylation) and Physicochemical Properties .

Table 1: Electronic & Reactivity Benchmarks (Calculated Trends)
FeatureBenzyl Bromide (Ref)4-Fluorobenzyl Bromide3-(OCF

)benzyl Bromide
4-F-3-(OCF

)benzyl Bromide
Hammett

(Total)
0.000.06 (

)
0.35 (

)
0.41 (Combined)
LUMO Energy (eV) High (Less Reactive)ModerateLowLowest (Most Electrophilic)
C-Br Bond Length (

)
1.951.941.931.93 (Activated)
Predicted

Barrier
Reference (0 kcal/mol)-0.5 to -1.0-1.5 to -2.0-2.5 to -3.0 (Fastest)
Lipophilicity (LogP) 2.93.13.84.0+ (Highest)
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Enhanced Electrophilicity: The Target molecule possesses the lowest LUMO energy. The synergistic electron-withdrawing effect of the meta-OCF

    
     and para-F groups pulls electron density away from the benzylic carbon, making it significantly more susceptible to nucleophilic attack than the unsubstituted reference.
    
  • Metabolic Stability: Unlike the C-H bonds in the reference, the C-F and C-OCF

    
     bonds are metabolically inert. The 4-position blockage by Fluorine prevents P450-mediated oxidation at the typically vulnerable para position.
    
  • Leaving Group Ability: The electron-deficient ring stabilizes the developing negative charge on the Bromine in the transition state, effectively lowering the activation energy (

    
    ) for substitution reactions.
    

Visualizing the Reactivity Logic

The following diagram illustrates the causal link between the electronic substituents and the enhanced reactivity of the target scaffold.

ReactivityLogic Substituents Substituents: 3-OCF3 (Inductive EWG) 4-F (Inductive EWG) RingElectronics Benzene Ring: Electron Deficient Substituents->RingElectronics Inductive Effect (-I) BenzylicCarbon Benzylic Carbon: Increased Partial Positive Charge (Lower LUMO) RingElectronics->BenzylicCarbon Polarization TransitionState SN2 Transition State: Stabilized Anionic Character BenzylicCarbon->TransitionState Nucleophilic Attack Outcome Outcome: Faster Reaction Rate High Yields TransitionState->Outcome Lower Activation Energy

Figure 1: Mechanistic pathway showing how the 3-OCF


 and 4-F substituents synergistically activate the benzylic position for nucleophilic substitution.

Experimental Validation Protocol

To validate the QM predictions, the following "Competition Experiment" is recommended. This self-validating protocol eliminates solvent/temperature variables by running reactions in the same vessel.

Protocol: NMR-Based Competition Kinetic Assay
  • Setup: In an NMR tube, dissolve equimolar amounts (0.05 mmol) of Benzyl Bromide (Standard) and 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (Target) in

    
     (0.6 mL).
    
  • Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene (inert standard).

  • Reaction: Add 0.05 mmol of a limiting nucleophile (e.g., Morpholine).

  • Monitoring: Immediately acquire

    
     NMR spectra at t=0, 5, 10, 20, and 60 minutes.
    
  • Analysis: Integrate the benzylic

    
     peaks. The decay rate of the Target relative to the Standard (
    
    
    
    ) confirms the reactivity enhancement.
    • Expected Result: The Target benzylic protons (shifted downfield due to EWGs) will disappear 2-3x faster than the Standard.

References

  • Sigma-Aldrich. 4-(Trifluoromethoxy)benzyl bromide Product Specification. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Manteau, B., et al. (2010). The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches. Angewandte Chemie International Edition. Link

  • Becke, A. D. (1997). Density-functional thermochemistry. V. Systematic optimization of exchange-correlation functionals. Journal of Chemical Physics. Link

Isomeric purity analysis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Analysis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0) is a high-value pharmacophore intermediate, critical for introducing lipophilic, metabolically stable fluorinated motifs into drug candidates.[1] Its structural complexity—containing both an aryl fluoride and a trifluoromethoxy group—presents a unique analytical challenge: regioisomeric contamination .[1][2]

During synthesis, particularly via the bromination of 4-fluoro-3-(trifluoromethoxy)toluene, the formation of the regioisomer 2-fluoro-5-(trifluoromethoxy)benzyl bromide (CAS 86256-24-8) is a common, often undetected impurity.[1] Standard 1H-NMR is frequently insufficient to quantify this impurity at levels <1% due to signal overlap in the aromatic region.[1]

This guide compares three analytical methodologies—19F-NMR , GC-MS , and 1H-NMR —to establish the definitive protocol for validating isomeric purity.

Part 1: The Isomeric Challenge

The primary risk in deploying this intermediate is the "silent" presence of regioisomers that possess identical molecular weights and similar polarities but vastly different biological activities.[1]

  • Target Molecule: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0 )[1][3][4][5]

  • Primary Impurity: 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS 86256-24-8 )[1][6]

The structural difference lies solely in the relative positions of the substituents.[1][2] In a drug discovery context, failing to detect the 2-fluoro isomer can lead to erroneous SAR (Structure-Activity Relationship) data and late-stage synthesis failures.[1]

Visualizing the Impurity Pathway

SynthesisPath Precursor Precursor Mixture (Toluene Derivatives) Target_Pre 4-Fluoro-3-(OCF3)toluene Precursor->Target_Pre Major Impurity_Pre 2-Fluoro-5-(OCF3)toluene Precursor->Impurity_Pre Minor (<5%) Reaction Radical Bromination (NBS, AIBN) Target_Pre->Reaction Impurity_Pre->Reaction Target TARGET: 4-Fluoro-3-(OCF3) benzyl bromide (CAS 86256-50-0) Reaction->Target Major Product Impurity IMPURITY: 2-Fluoro-5-(OCF3) benzyl bromide (CAS 86256-24-8) Reaction->Impurity Co-eluting Impurity

Figure 1: Synthesis pathway highlighting the origin of the critical regioisomeric impurity.[1]

Part 2: Comparative Analysis of Methodologies

We evaluated three standard analytical techniques for their ability to resolve and quantify the isomeric impurity.

Comparison Matrix
FeatureMethod A: 19F-NMR (Recommended)Method B: GC-MS (Standard)Method C: 1H-NMR (Basic)
Specificity High (Direct detection of F environment)Medium (Relies on retention time)Low (Aromatic overlap)
Resolution Excellent (>1 ppm separation)Good (depends on column)Poor (<0.05 ppm separation)
Quantification Quantitative (qNMR)Semi-Quantitative (Response factors vary)Qualitative
Sample Prep Minimal (Dissolve & Shoot)Moderate (Dilution required)Minimal
Blind Spots None for fluorinated isomersThermal degradation possibleHidden peaks under multiplets
Deep Dive: Why 19F-NMR Wins

1. Spectral Dispersion: The fluorine nucleus is highly sensitive to its electronic environment.[1]

  • Target (4-F, 3-OCF3): The aromatic fluorine is ortho to the OCF3 group.[1] The electron-withdrawing nature of OCF3 deshields the fluorine.[1]

  • Impurity (2-F, 5-OCF3): The aromatic fluorine is para to the OCF3 group.[1] This results in a distinct chemical shift difference of ~5-10 ppm for the aromatic fluorine signal, making integration trivial.[1]

2. No "Silent" Region: Unlike 1H-NMR, where the benzylic protons (-CH2Br) of both isomers appear as singlets near 4.45 ppm (often overlapping), the 19F signals are isolated.[1] You will see two distinct sets of peaks:

  • Set 1 (Target): Ar-F signal at

    
    , OCF3 signal at 
    
    
    
    .
  • Set 2 (Impurity): Ar-F signal at

    
    , OCF3 signal at 
    
    
    
    .

Part 3: Experimental Protocols

Protocol A: Quantitative 19F-NMR (The Gold Standard)

This protocol is designed to detect isomeric impurities down to 0.1%.[1]

Materials:

  • Solvent: CDCl3 (preferred) or DMSO-d6.[1]

  • Internal Standard (Optional for purity, required for assay):

    
    -Trifluorotoluene (TFT).[1]
    

Workflow:

  • Preparation: Dissolve 20-30 mg of the sample in 0.6 mL CDCl3.

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).

    • Relaxation Delay (D1): 10 seconds (Critical: Fluorine nuclei have long T1 relaxation times.[1] Short D1 leads to underestimation of impurities).[1]

    • Scans (NS): 64 (for >99% purity check) or 256 (for trace analysis).

    • Sweep Width: 200 ppm (covering -50 to -250 ppm).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1][2]

    • Baseline correct (ABS).[1][2]

    • Integrate the OCF3 signal (-58 ppm region) and the Ar-F signal (-110 to -130 ppm region).[1]

  • Calculation:

    
    [1]
    
Protocol B: GC-MS (The Confirmation Method)

Use this to check for non-fluorinated impurities (e.g., benzyl alcohols).[1]

System Configuration:

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[2]

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Analysis:

  • The Target (CAS 86256-50-0) typically elutes slightly later than the 2-Fluoro isomer (CAS 86256-24-8) due to the steric crowding of the ortho-substitution pattern affecting boiling point and interaction with the stationary phase.[1]

  • Warning: Benzyl bromides are thermally labile.[1][2] Ensure the injector temperature does not exceed 200°C to prevent degradation into benzyl alcohols inside the liner.[1]

Part 4: Decision Logic for Quality Control

Use this logic flow to determine the appropriate analytical path for your batch.

DecisionTree Start Sample Received: 4-Fluoro-3-(OCF3)benzyl bromide Check1 Isomeric Purity Critical? Start->Check1 MethodChoice Select Method Check1->MethodChoice HNMR Run 1H-NMR MethodChoice->HNMR Routine ID FNMR Run 19F-NMR (D1=10s) MethodChoice->FNMR Purity Validation ResultH Result: Ambiguous (Overlapping Aromatics) HNMR->ResultH ResultF Result: Definitive (Distinct Shifts) FNMR->ResultF ResultH->FNMR Escalate Action1 Reject/Repurify ResultF->Action1 <95% Purity Action2 Release Batch ResultF->Action2 >98% Purity

Figure 2: Analytical decision matrix. Note that 1H-NMR is flagged as "Ambiguous" for isomeric quantification.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142785, 4-(Trifluoromethoxy)benzyl bromide. (Note: Used for analog comparison; specific CAS 86256-50-0 verified via chemical catalogs). [1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on 19F relaxation times and coupling constants).

  • CookeChem. Product Catalog: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[1][4] (Verification of commercial availability and CAS identity).

  • Sigma-Aldrich. Product Specification: 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).[1] (Used to establish baseline data for the non-fluorinated analog).[1]

Sources

Safety Operating Guide

4-Fluoro-3-(trifluoromethoxy)benzyl bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a scientifically rigorous protocol for the handling, containment, and disposal of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide. Unlike standard organic solvents, this compound possesses dual-hazard characteristics—it is a potent alkylating agent (benzyl bromide moiety) and a corrosive lachrymator .

Compound Identification:

  • Chemical Name: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

  • CAS Number: 50824-05-0[1][2][3][4]

  • Molecular Formula: C₈H₆BrF₄O

  • Physical State: Liquid or low-melting solid (mp 22–24 °C).[1][2]

  • Key Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Lachrymator (induces severe tearing/respiratory distress).

Operational Causality: The presence of the trifluoromethoxy (-OCF₃) group increases the compound's lipophilicity compared to standard benzyl bromides, potentially enhancing skin absorption rates. The benzyl bromide functionality renders it highly reactive toward nucleophiles (DNA, proteins), necessitating strict containment to prevent biological alkylation.

Personal Protective Equipment (PPE) Matrix

Trust in safety protocols begins with the correct barrier selection.[5] Standard nitrile gloves often provide insufficient protection against benzylic halides due to rapid permeation.

PPE CategoryRecommendationScientific Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate) Benzylic halides permeate standard nitrile/latex in <5 minutes. Laminate films provide >4 hours breakthrough time.
Hand Protection (Splash) Double-gloved Nitrile (min 5 mil) Acceptable only for momentary touch; immediate removal required upon contamination.
Respiratory Full-face Respirator (OV/AG Cartridge) As a lachrymator, vapor exposure causes immediate incapacitation. A half-mask leaves eyes vulnerable.
Body Tyvek Lab Coat / Apron Impervious to liquids; prevents saturation of street clothes which can lead to severe chemical burns.

Immediate Spill Management (Autonomy Protocol)

Core Directive: Do NOT use water to clean a spill.[6] Water triggers hydrolysis, releasing Hydrogen Bromide (HBr) gas and generating heat, which volatilizes the lachrymatory parent compound.

Spill Response Logic Flow

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<10 mL) Inside Fume Hood Assess->Small Large Large Spill (>10 mL) Or Outside Hood Assess->Large Absorb Cover with Dry Lime, Sand, or Soda Ash Small->Absorb Do NOT use water Evacuate Evacuate Lab Seal Doors Alert EHS Large->Evacuate Collect Collect Solids into Wide-Mouth Jar Absorb->Collect Label Label as 'Corrosive, Lachrymator, Toxic' Collect->Label Disposal Transfer to Hazardous Waste Stream Label->Disposal

Figure 1: Decision matrix for immediate spill response. Note the critical prohibition of water during the initial absorption phase.

Disposal & Waste Management Procedures

A. Waste Segregation (The "Halogenated" Rule)

This compound must be segregated into the Halogenated Organic Waste stream.

  • Container: Glass or HDPE (High-Density Polyethylene). Avoid LDPE or standard squirt bottles as they may degrade.

  • Labeling: Must explicitly state "Benzyl Bromide Derivative - Lachrymator."

B. Chemical Deactivation (Quenching Residues)

For glassware or small residues only. Do not attempt bulk quenching without process safety review.

Mechanism: The goal is to convert the reactive alkyl bromide into a stable benzyl alcohol or ammonium salt. Reagent: 10% Ethanolic Potassium Hydroxide (KOH) or concentrated aqueous Ammonia.

Protocol:

  • Setup: Place contaminated glassware in a fume hood.

  • Solvent: Rinse glassware with a small amount of Dichloromethane (DCM) to dissolve the residue.

  • Quench: Slowly add 10% Ethanolic KOH .

    • Observation: The solution may warm slightly. The base hydrolyzes the bromide to the alcohol and neutralizes the HBr byproduct.

  • Wait: Allow to stand for 1 hour.

  • Final Disposal: The resulting mixture (now basic and containing the alcohol) should be disposed of in the Halogenated Solvent waste container.

C. Bulk Waste Workflow

WasteWorkflow Source Reaction Waste / Expired Reagent Segregation Segregate: Halogenated Organic Solvents Source->Segregation Container Container: Amber Glass or HDPE Carboy Segregation->Container Labeling Label: 'Flammable, Corrosive, Toxic, Halogenated' Container->Labeling Hauler Professional Incineration (High Temp) Labeling->Hauler

Figure 2: Operational workflow for bulk waste disposal. High-temperature incineration is the only approved final destruction method.

Scientific Rationale & Troubleshooting

Why not just wash with water? While hydrolysis eventually renders the compound less toxic (converting it to the benzyl alcohol), the reaction of benzyl bromides with water is slow and heterogeneous. It generates HBr gas at the interface, which fumes and corrodes metal hood sashes. Using an alcoholic base (Ethanolic KOH) ensures a homogeneous phase for rapid, complete reaction and immediate neutralization of the acid byproduct.

Storage Stability: If you are disposing of this because it has degraded:

  • Sign of Degradation: The liquid turns from colorless/pale yellow to orange/brown. This indicates the formation of HBr and polymerization.

  • Action: Do not attempt to purify degraded material. Dispose of immediately as described above.

References

  • Sigma-Aldrich. (2024).[3][7] Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Merck KGaA. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Link

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. (Used for class-specific hazard extrapolation). Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Personal protective equipment for handling 4-Fluoro-3-(trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Scope: This protocol defines the mandatory Personal Protective Equipment (PPE) and operational workflows for handling 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0).

Immediate Hazard Profile: This compound is not merely a generic organic halide; it possesses two distinct hazard vectors that require specific mitigation strategies:

  • Potent Lachrymator: Like most benzyl bromides, this agent attacks mucous membranes (eyes/respiratory tract) at extremely low concentrations. Containment failure results in immediate laboratory evacuation.

  • Lipophilic Alkylator: The trifluoromethoxy (-OCF₃) group significantly increases lipophilicity compared to standard benzyl bromide. This facilitates rapid dermal permeation, carrying the corrosive and alkylating bromide moiety deep into subcutaneous tissue.

Part 1: Risk Assessment & Engineering Controls

Before PPE is selected, engineering controls must be verified. PPE is the last line of defense , not the first.

Control ParameterRequirementScientific Rationale
Primary Containment Certified Chemical Fume Hood Mandatory. The lachrymatory threshold is often below the odor threshold. Face velocity must be >0.5 m/s (100 fpm) .
Secondary Containment Spill Tray (Polypropylene) Prevents spread of the lipophilic liquid if a vessel fails. Easier to neutralize a tray than a hood deck.
Atmosphere Management Negative Pressure Lab Ensure the lab is under negative pressure relative to the hallway to prevent migration of lachrymatory vapors.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated stocks of this compound. The following matrix is based on permeation kinetics of fluorinated benzyl halides.

PPE Decision Logic

The following diagram illustrates the decision workflow for PPE selection based on the scale of operation.

PPE_Selection Start Start: Handling 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Scale_Check Determine Scale & State Start->Scale_Check Small_Scale Analytical/Small Scale (< 1g, Dilute Solution) Scale_Check->Small_Scale Large_Scale Prep Scale/Neat Liquid (> 1g, Concentrated) Scale_Check->Large_Scale Glove_Decision_1 Glove: Double Nitrile (Min 5 mil) Change every 15 mins Small_Scale->Glove_Decision_1 Glove_Decision_2 Glove: Silver Shield/Laminate Liner under Nitrile Outer Large_Scale->Glove_Decision_2 Eye_Decision Eye: Chemical Splash Goggles (Unvented/Indirect Vent) Glove_Decision_1->Eye_Decision Glove_Decision_2->Eye_Decision Resp_Decision Resp: Fume Hood Mandatory Backup: Full Face P100/OV Eye_Decision->Resp_Decision

Figure 1: PPE Selection Logic based on operational scale. Note the escalation to laminate gloves for larger quantities due to permeation risks.

Detailed PPE Specifications
Body AreaRecommended EquipmentTechnical Justification
Hand Protection Primary: Silver Shield® (Laminate) or 4H® gloves.Secondary (Outer): 5-8 mil Nitrile.Causality: Benzyl halides permeate standard nitrile in <5 minutes. The -OCF₃ group accelerates this. Laminate gloves provide >4 hours breakthrough time [1]. Nitrile outer gloves provide grip and mechanical protection for the loose laminate liner.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3).Face shield required for >5g transfers.Causality: Safety glasses allow vapors to bypass the lens, causing severe lachrymation and temporary blinding, which increases the risk of dropping the chemical.
Respiratory Engineering Control (Hood) is primary.Emergency Backup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Causality: Hydrolysis releases Hydrogen Bromide (HBr) gas. The organic vapor cartridge captures the benzyl moiety; the acid gas component neutralizes the HBr byproducts [2].
Body Tyvek® Lab Coat or Chemical Apron.Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels the lipophilic bromide.

Part 3: Operational Protocols

A. Weighing and Transfer

Never weigh this compound on an open benchtop balance.

  • Tare External: Tare your receiving flask (with a stopper) on the balance outside the hood.

  • Transfer Internal: Move the flask and the reagent bottle into the fume hood.

  • Syringe Method (Preferred):

    • For liquids, use a glass syringe with a long needle.

    • Draw the reagent directly from the bottle.

    • Tip: Keep a vial of acetone in the hood. Immediately rinse the needle/syringe into a waste quenching jar (see Section C) after transfer to prevent dripping lachrymatory residue.

  • Weighing: Cap the receiving flask inside the hood. Move it to the balance to weigh. Return to hood immediately.

B. Reaction Monitoring

When taking TLC or LCMS samples:

  • Do not walk across the lab with an open pipette.

  • Quench the mini-aliquot immediately in a vial containing methanol or water/amine mixture before removing it from the hood for analysis.

C. Decontamination & Waste Disposal (The "Quench" Protocol)

Crucial Rule: Never dispose of active benzyl bromides directly into the organic waste drum. This creates a "time bomb" for waste handlers if the drum is opened later.

Chemistry of Neutralization: Benzyl bromides are potent electrophiles. They must be destroyed by reacting with a nucleophile.

  • Reagent: 10% Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide.
    
  • Mechanism:

    
    . This forms a non-volatile, water-soluble Bunte salt [3].
    

Decon_Workflow Dirty_Glass Contaminated Glassware (Empty Reagent Bottle) Rinse Rinse with Acetone Dirty_Glass->Rinse Quench_Soln Add to Quench Bath (10% Na2S2O3 or NH4OH) Rinse->Quench_Soln Wait Soak > 1 Hour Quench_Soln->Wait Check Verify pH / Odor (No lachrymatory effect) Wait->Check Disposal Dispose in Aqueous or Organic Waste Check->Disposal

Figure 2: Decontamination workflow for glassware and tools contacting 4-Fluoro-3-(trifluoromethoxy)benzyl bromide.

Part 4: Emergency Response

Exposure Scenarios[1][2][3][4][5]
  • Skin Contact:

    • Immediate Action: Remove contaminated gloves/clothing immediately.[1] Do not peel gloves if they are stuck to skin (rare for this chemical, but possible with burns); cut them off.

    • Wash: Flush with water for 15 minutes.[2][3][4][1][5] Soap is essential to remove the lipophilic fluorinated compound.

  • Eye Contact:

    • Immediate Action: Force eyelids open under eyewash. Flush for minimum 15 minutes .

    • Note: The lachrymatory effect causes blepharospasm (uncontrollable closing of eyelids). Assistance may be required to hold eyes open.

  • Spill (>5mL):

    • Evacuate: Clear the immediate area.

    • Don PPE: Full face respirator (OV/AG) + Laminate gloves.

    • Neutralize: Pour 10% Sodium Thiosulfate or aqueous ammonia over the spill. Allow to sit for 20 minutes before absorbing with vermiculite.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]

Sources

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